2-(2-chlorophenyl)hydroquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJFSFMYUQOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059461 | |
| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-71-5 | |
| Record name | 2′-Chloro[1,1′-biphenyl]-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-2,5-diol, 2'-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-chloro[1,1'-biphenyl]-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-(2-Chlorophenyl)hydroquinone, also known as 2'-Chloro-2,5-dihydroxybiphenyl, is a biphenyl derivative of hydroquinone. Its structure, featuring a chlorinated phenyl ring attached to a hydroquinone moiety, suggests potential applications in areas such as medicinal chemistry, polymer science, and as an intermediate in organic synthesis. The introduction of the chlorophenyl group is anticipated to significantly influence the physicochemical properties of the parent hydroquinone molecule, impacting its solubility, acidity, and biological activity. Understanding these properties is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific compound, this guide also presents predicted data and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to equip researchers with the necessary information and methodologies to effectively work with and characterize this compound.
Core Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented below. It is crucial to note that where experimental data is unavailable, the provided values are based on computational predictions and should be verified through experimentation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₉ClO₂ | - |
| Molecular Weight | 220.65 g/mol (anhydrous basis) | , |
| CAS Number | 305808-20-2 | , |
| Melting Point | 96-98 °C | |
| Boiling Point | Not experimentally determined. Predicted to be >300 °C. | Prediction |
| Appearance | Solid (form not specified) | |
| pKa | Not experimentally determined. Predicted to be ~9-10 for the first dissociation and ~11-12 for the second, influenced by the electron-withdrawing chloro-substituent. | Prediction based on hydroquinone (pKa1 ≈ 10) and substituted phenols.[1] |
| Solubility | Not experimentally determined. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetone, and DMSO. | Inferred from the properties of hydroquinone and related biphenyl compounds. |
| LogP | Not experimentally determined. Predicted to be higher than hydroquinone (LogP ≈ 0.59) due to the lipophilic chlorophenyl group. | Prediction |
Structural Elucidation and Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz):
-
Aromatic Protons (Biphenyl System): A complex multiplet pattern is expected between δ 6.8 and 7.5 ppm. The protons on the hydroquinone ring will likely appear as doublets or doublet of doublets, while the protons on the chlorophenyl ring will exhibit a distinct multiplet.
-
Hydroxyl Protons: Two broad singlets are anticipated, with chemical shifts that can vary depending on concentration and solvent. These peaks can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz):
-
Approximately 12 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl groups will be the most downfield, while the carbon bearing the chlorine atom will also show a characteristic chemical shift.
Experimental Protocol for NMR Analysis
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands (KBr pellet):
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of hydroxyl groups.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.
-
C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹.
Experimental Protocol for FT-IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected UV-Vis Absorption Maxima (in Methanol or Ethanol):
-
The spectrum is expected to show absorption maxima in the UV region, likely around 280-300 nm, corresponding to the π → π* transitions of the aromatic rings. The presence of the chlorophenyl substituent may cause a slight bathochromic (red) shift compared to hydroquinone.[2]
Experimental Protocol for UV-Vis Analysis
Synthesis of this compound
A plausible synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful method for forming carbon-carbon bonds is widely used in the synthesis of biaryl compounds.
Proposed Synthetic Pathway:
Experimental Protocol for Synthesis (Illustrative):
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine 2,5-dimethoxyphenylboronic acid (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a suitable base, for instance, an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Add a solvent system, such as a mixture of toluene and ethanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 2'-chloro-2,5-dimethoxybiphenyl, by column chromatography.
-
-
Demethylation:
-
Dissolve the purified intermediate in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and add a demethylating agent, for example, boron tribromide (BBr₃), dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully by the slow addition of water or methanol.
-
Perform an aqueous workup and extract the product.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Potential Applications and Biological Context
While specific applications for this compound are not extensively documented, its structural similarity to hydroquinone suggests potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders.[3][4] The chlorophenyl substituent may enhance its lipophilicity, potentially improving skin penetration for topical applications. However, this may also alter its toxicity profile.
The parent compound, hydroquinone, is known to have potential side effects, including skin irritation and, with long-term use, ochronosis.[5] Therefore, any potential therapeutic application of this compound would require thorough toxicological evaluation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the data for hydroquinone and related chlorinated compounds, it should be considered as potentially harmful if swallowed or inhaled and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with potential for further investigation in various scientific fields. This guide has consolidated the available physicochemical data and provided a framework for its experimental characterization. The presented protocols for synthesis and analysis are based on established and reliable methodologies, offering a solid starting point for researchers. As with any compound with limited published data, thorough experimental verification of its properties and a careful assessment of its safety are essential for its successful and responsible use in research and development.
References
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Ghasemi, P. M., & Zendehdel, M. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 58. [Link]
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DermNet. Hydroquinone (bleaching cream). [Link]
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Patsnap Synapse. What is the mechanism of Hydroquinone? [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 305808-20-2 Name. [Link]
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ChemAxon. NMR Predictor. [Link]
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SIELC Technologies. UV-Vis Spectrum of Hydroquinone. [Link]
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NIST. Hydroquinone. In NIST Chemistry WebBook. [Link]
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Campaign for Safe Cosmetics. Hydroquinone. [Link]
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PubChem. Phenylhydroquinone. [Link]
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ResearchGate. Fourier-transformed infrared (FTIR) spectra of hydroquinone (HQ), azelaic acid (AA), and bis(4-hydroxyphenyl)nonanedioate (BHN). [Link]
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Royal Society of Chemistry. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. [Link]
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YouTube. How to Predict NMR in ChemDraw. [Link]
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ChemBK. This compound. [Link]
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IARJSET. Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. [Link]
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ResearchGate. Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]
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ResearchGate. UV−vis spectrum of 2,4-DP (a), phenol (c), 4-chlorophenol... [Link]
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ACS Publications. Semiquinone Radicals from Oxygenated Polychlorinated Biphenyls: Electron Paramagnetic Resonance Studies. [Link]
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PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
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NIH. Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. [Link]
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NIH. Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. [Link]
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NIH. Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. [Link]
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Cheminfo.org. IR spectra prediction. [Link]
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ResearchGate. Experimental solubility of hydroquinone in water compared with literature data. [Link]
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Spectroscopic Characterization of 2-(2-chlorophenyl)hydroquinone: An In-depth Technical Guide
Introduction
2-(2-chlorophenyl)hydroquinone is a biphenyl derivative with a unique substitution pattern that suggests potential applications in materials science, medicinal chemistry, and as a synthetic intermediate. Its chemical structure, comprising a hydroquinone ring linked to a 2-chlorophenyl moiety, imparts specific electronic and steric properties that are of significant interest to researchers and drug development professionals. A thorough understanding of its molecular structure and purity is paramount for any application, and this is primarily achieved through a combination of spectroscopic techniques.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from analogous compounds, namely hydroquinone and 2-chlorobiphenyl derivatives, to predict and interpret the spectral features. This approach not only offers a robust framework for the characterization of this compound but also serves as a practical example of spectroscopic analysis for novel compounds.
Molecular Structure and Predicted Spectroscopic Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, with a numbering scheme for the carbon and hydrogen atoms to facilitate the discussion of NMR data.
Caption: A plausible fragmentation pathway for this compound under electron ionization.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable small molecules.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
GC Separation: The compound is vaporized and separated from any impurities on a capillary GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Expertise in Method Selection:
-
GC-MS: This technique is ideal for separating the analyte from potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.
-
Electron Ionization (EI): EI is a "hard" ionization technique that causes extensive fragmentation. While this can make the molecular ion peak less abundant, the resulting fragmentation pattern is highly reproducible and provides a "fingerprint" of the molecule, which is useful for structural confirmation.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from analogous structures. The provided experimental protocols are designed to be robust and reproducible, ensuring the acquisition of high-quality data. By following this guide, researchers, scientists, and drug development professionals can confidently approach the synthesis, purification, and application of this compound and other novel chemical entities.
References
-
NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including IR and mass spectra of various compounds. [Link]
-
Biological Magnetic Resonance Bank (BMRB): A repository for NMR data on biological and small molecules. [Link]
-
PubChem: A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI). [Link]
-
Royal Society of Chemistry: Publisher of high-impact scientific journals and books, often containing supplementary information with detailed experimental procedures and spectroscopic data. [Link]
A Technical Guide to the Crystal Structure Analysis of 2-(2-Chlorophenyl)hydroquinone and its Analogs for Drug Development Professionals
This guide provides an in-depth exploration of the principles and practices involved in the crystal structure analysis of 2-(2-chlorophenyl)hydroquinone, a molecule of interest in medicinal chemistry and materials science. By examining its three-dimensional atomic arrangement, we can unlock critical insights into its physicochemical properties, guiding rational drug design and formulation development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how single-crystal X-ray diffraction can be leveraged to elucidate the structure-property relationships of this and related chlorophenyl-substituted hydroquinones.
Introduction: The Significance of Crystalline Structure in Drug Development
The solid-state structure of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form. For substituted hydroquinones, which are recognized for their biological activities, a detailed understanding of their crystal packing and intermolecular interactions is paramount. This compound, with its potential for diverse intermolecular interactions, serves as a compelling case study. The presence of hydroxyl groups, a chloro-substituted aromatic ring, and the biphenyl system allows for a rich tapestry of hydrogen bonds, halogen bonds, and π-π stacking interactions, all of which dictate the final crystalline architecture.
Experimental Workflow: From Synthesis to Structural Elucidation
The journey to uncovering the crystal structure of a molecule like this compound is a multi-step process that demands precision and a deep understanding of crystallization principles.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various organic synthesis routes, often involving the coupling of a protected hydroquinone with a 2-chlorophenylboronic acid derivative (Suzuki coupling) or other cross-coupling methodologies. The final product is then purified, typically by column chromatography.
The critical step for single-crystal X-ray analysis is the growth of high-quality single crystals. This is often more of an art than a science, with several techniques available:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
The choice of solvent is crucial and is often determined through empirical screening of a range of solvents with varying polarities. For this compound, solvents such as methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof, would be suitable starting points.
Caption: Experimental workflow for crystal structure analysis.
Single-Crystal X-ray Diffraction (XRD) Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1] The diffractometer consists of an X-ray source, a goniometer for precise crystal orientation, a sample holder, and a detector.[1] As the crystal is rotated, a series of diffraction patterns are collected.[2] This diffraction occurs when the X-rays interact with the electron clouds of the atoms in the crystal lattice, and the resulting pattern is a unique fingerprint of the crystal's internal structure.[1]
Structure Solution and Refinement
The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (the space group). The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map allows for the identification of the atomic positions.
The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed by various metrics, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density.
Structural Analysis of a Chlorophenyl-Substituted Hydroquinone: A Case Study
While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), we can gain significant insights by examining the crystal structure of a closely related analog, 2-[(4-chlorophenyl)iminomethyl]hydroquinone .[2] This compound shares key structural motifs with our target molecule, including a chlorophenyl ring and a hydroquinone-like moiety, making it an excellent model for understanding the types of intermolecular interactions that can be expected.
Crystal Data and Molecular Geometry
The crystal structure of 2-[(4-chlorophenyl)iminomethyl]hydroquinone was determined by single-crystal X-ray diffraction.[2] A summary of the crystallographic data is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀ClNO₂ |
| Formula Weight | 247.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.3347 (14) |
| b (Å) | 4.5848 (2) |
| c (Å) | 12.0383 (9) |
| β (°) | 98.231 (6) |
| Volume (ų) | 1110.78 (12) |
| Z | 4 |
| R-factor (R1) | 0.034 |
| Goodness-of-fit (S) | 0.95 |
| Table 1. Crystallographic data for 2-[(4-chlorophenyl)iminomethyl]hydroquinone.[2] |
The molecule exists in the phenol-imine tautomeric form. The two aromatic rings are nearly coplanar, with a dihedral angle of 2.82 (9)° between them.[2] This planarity is stabilized by an intramolecular O—H···N hydrogen bond, which forms a six-membered ring.[2]
Caption: Molecular structure of a chlorophenyl-substituted hydroquinone analog.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-[(4-chlorophenyl)iminomethyl]hydroquinone is dominated by intermolecular O—H···O hydrogen bonds.[2] These interactions link the molecules into chains, which are then further packed to form the three-dimensional crystal lattice. The stability of this crystal structure is a direct result of these strong, directional interactions.
For this compound, we can anticipate a similar set of interactions. The two hydroxyl groups are potent hydrogen bond donors and acceptors, and the chlorine atom can participate in halogen bonding (C—Cl···O or C—Cl···π interactions). Furthermore, the two phenyl rings can engage in π-π stacking interactions. The interplay of these forces will determine the final crystal packing, and consequently, the material's properties.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
A powerful tool for the analysis of intermolecular interactions is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically indicative of strong interactions like hydrogen bonds.
Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of all intermolecular contacts. These plots are unique to a given crystal structure and can be deconstructed to show the contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing. For chlorophenyl-substituted hydroquinones, this analysis can quantify the relative importance of hydrogen bonding, halogen bonding, and π-π stacking in stabilizing the crystal lattice.
Implications for Drug Development and Conclusion
A thorough understanding of the crystal structure of this compound and its analogs has profound implications for drug development:
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same API can have different properties. Crystal structure analysis is essential for identifying and characterizing these polymorphs.
-
Formulation Development: Knowledge of the intermolecular interactions can inform the selection of excipients that are compatible with the API and can enhance its stability and dissolution.
-
Intellectual Property: Novel crystalline forms of an API can be patented, providing a competitive advantage.
References
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Güneş, M., et al. (2009). 2-[(4-Chlorophenyl)iminomethyl]hydroquinone. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1155. Available at: [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Available at: [Link]
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Quantum Chemical Analysis of 2-(2-chlorophenyl)hydroquinone: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(2-chlorophenyl)hydroquinone (CPHQ), a molecule of interest in medicinal chemistry. We move beyond a simple recitation of steps to deliver a field-proven, validated workflow grounded in Density Functional Theory (DFT). This document is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind methodological choices to predict molecular properties crucial for drug design. We detail a self-validating protocol, from initial structure optimization to the analysis of electronic and spectroscopic properties, enabling a robust in silico characterization that can accelerate and rationalize the drug discovery process.[1][2][3]
Introduction: The Strategic Role of In Silico Analysis in Modern Drug Discovery
The journey of a drug from concept to clinic is notoriously long and expensive.[1] Computational chemistry has emerged as an indispensable tool to de-risk, accelerate, and refine this process.[1][3][4] By simulating molecular behavior at the quantum level, we can predict key properties such as reactivity, stability, and potential points of interaction with biological targets before costly and time-consuming synthesis is undertaken.[1][5]
This guide focuses on this compound (CPHQ), a substituted hydroquinone. Molecules in this class are known for their redox properties and potential biological activities. Understanding the precise electronic structure of CPHQ is paramount for predicting its metabolic fate, toxicity, and mechanism of action. Quantum chemical calculations provide a powerful lens through which to view these properties.
Foundational Concepts: Density Functional Theory (DFT) as the Method of Choice
For molecules of the size and complexity of CPHQ, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[6] Unlike more computationally demanding methods, DFT calculates the total energy of the system based on its electron density, a more manageable property than the full many-electron wavefunction.
2.1. The Expertise Behind Method Selection: Choosing a Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The functional approximates the complex quantum mechanical interactions between electrons. For organic molecules like CPHQ, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[7][8][9] It incorporates a portion of exact Hartree-Fock exchange, which provides a good description of the electronic structure for a wide range of organic systems.[9][10]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a robust starting point for this type of analysis.[7][8][11] It is a split-valence basis set, meaning it uses two sets of functions for valence electrons, providing flexibility. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.[7][10]
This combination, B3LYP/6-31G(d,p) , represents a "model chemistry" that has been extensively benchmarked and proven effective for predicting the geometries and properties of organic molecules.[7][8][9][11]
A Self-Validating Computational Workflow
The following protocol is designed as a self-validating system. Each step builds upon the previous one, with built-in checks to ensure the physical and chemical relevance of the results. This workflow ensures trustworthiness and reproducibility.
Caption: A validated workflow for quantum chemical calculations.
3.2. Experimental Protocol: Step-by-Step Guide
This protocol assumes the use of a computational chemistry software package like Gaussian or ORCA.[12][13]
Step 1: Initial Structure Generation
-
Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure of this compound.
-
Perform a preliminary geometry cleanup using the software's built-in molecular mechanics tools to obtain a reasonable starting geometry.[13][14]
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .com for Gaussian, .xyz for ORCA).
Step 2: Geometry Optimization
-
Objective: To find the most stable 3D arrangement of the atoms, corresponding to a minimum on the potential energy surface.[13][15][16]
-
Input File Setup: Create an input file specifying the coordinates, charge (0), spin multiplicity (1 for a closed-shell molecule), and the chosen level of theory.
-
Keyword: Opt[17]
-
Level of Theory: B3LYP/6-31G(d,p)
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the forces between them until a stationary point is reached.[17]
Step 3: Vibrational Frequency Analysis (The Trustworthiness Check)
-
Objective: To confirm that the optimized structure is a true energy minimum and not a transition state. A true minimum will have no imaginary vibrational frequencies.
-
Input File Setup: Use the optimized geometry from the previous step.
-
Keyword: Freq
-
Level of Theory: B3LYP/6-31G(d,p)
-
-
Validation:
-
If all calculated frequencies are positive (real): The structure is a validated minimum. You can proceed to the next step.
-
If one or more imaginary frequencies are found: The structure is a saddle point (a transition state). You must visualize the imaginary frequency's motion, adjust the geometry accordingly, and re-run the optimization (Step 2).[14]
-
Step 4: Calculation of Molecular Properties
-
Using the validated minimum energy structure, perform a single-point energy calculation to derive various electronic properties.
Data Analysis and Interpretation for Drug Development
The output of these calculations provides a wealth of data that can inform drug design strategies.
4.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[18]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[19][20]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[19][20]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[20][21] A smaller gap suggests the molecule is more reactive and less stable, which can be crucial for understanding its potential for metabolism or toxicity.[18][22] For drug-like compounds, an optimal gap signifies a balance between reactivity and stability.[19][21]
4.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding intermolecular interactions, which are the basis of drug-receptor binding.[23][24][25]
-
Electron-Rich Regions (Negative Potential, typically red/yellow): These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors. In CPHQ, these would be expected around the oxygen and chlorine atoms.[26]
-
Electron-Deficient Regions (Positive Potential, typically blue): These are sites prone to nucleophilic attack and are likely to act as hydrogen bond donors, such as the hydroxyl hydrogens.[26][27]
Understanding the MEP map helps predict how CPHQ might orient itself within a protein's binding pocket.[23][24]
Caption: Key molecular properties derived from DFT calculations.
Quantitative Data Summary
All calculated quantitative data should be summarized for clear comparison and reporting.
| Parameter | Description | Calculated Value (Example) |
| Methodology | Level of Theory / Basis Set | B3LYP / 6-31G(d,p) |
| Total Energy | Electronic energy of the optimized structure | Value in Hartrees |
| Dipole Moment | Measure of molecular polarity | Value in Debye |
| HOMO Energy | Energy of the highest occupied molecular orbital | Value in eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Value in eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Value in eV |
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By adopting this DFT-based approach, researchers in drug development can gain deep insights into the molecule's intrinsic electronic properties. This in silico characterization, encompassing geometry optimization, frontier molecular orbital analysis, and electrostatic potential mapping, provides a rational foundation for predicting reactivity, metabolic stability, and potential drug-receptor interactions, ultimately guiding more efficient and informed drug discovery campaigns.[2][4][5]
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Discovery and isolation of 2-arylhydroquinone derivatives
An In-Depth Technical Guide to the Discovery and Isolation of 2-Arylhydroquinone Derivatives
Abstract
2-Arylhydroquinones represent a compelling class of phenolic compounds, distinguished by a hydroquinone core substituted with an aryl moiety at the C2 position. This structural motif is the foundation for a wide spectrum of biological activities, including significant antioxidant, anti-inflammatory, and cytotoxic properties, making them prime candidates for drug discovery and development. Furthermore, their unique electronic properties render them valuable as precursors in materials science. This guide provides a comprehensive overview of the methodologies for the discovery and isolation of 2-arylhydroquinone derivatives from natural sources. We will delve into the rationale behind extraction strategies, detail the cascade of purification techniques, and outline the analytical workflows required for definitive structural elucidation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Arylhydroquinone Scaffold
Hydroquinones are simple phenolic compounds found across numerous natural taxa, from plants and fungi to marine organisms.[1] The addition of an aryl group at the C2 position dramatically increases the structural complexity and modulates the molecule's physicochemical properties. This substitution often enhances biological efficacy by influencing factors such as receptor binding affinity, membrane permeability, and metabolic stability. The inherent antioxidant capacity of the hydroquinone ring, capable of quenching reactive oxygen species (ROS), is frequently synergistic with the biological activities conferred by the aryl substituent.[2] As a result, isolating these molecules in their pure form is a critical first step for pharmacological screening, structure-activity relationship (SAR) studies, and further chemical modification.
Sourcing and Primary Extraction: Liberating the Target Molecules
The journey from a raw biological matrix (e.g., plant leaves, fungal biomass) to a purified compound begins with an efficient and targeted extraction. The choice of methodology is dictated by the physicochemical nature of the target compounds and the composition of the source material.
The Rationale of Solvent Selection
The polarity of the extraction solvent is the most critical parameter. 2-Arylhydroquinones, being polyphenols, are generally polar. Therefore, polar solvents are required for their efficient solubilization.
-
Methanol/Ethanol: These are the most common choices due to their ability to effectively extract a broad range of polar and moderately polar compounds.
-
Ethyl Acetate: Often used in subsequent liquid-liquid partitioning steps to selectively extract compounds of intermediate polarity from an aqueous phase.
-
Hexane/Dichloromethane: These non-polar solvents are typically used for a preliminary "defatting" step. This removes lipids and chlorophyll, which can interfere with subsequent chromatographic separation.[3]
Extraction Methodologies: A Comparative Analysis
Modern extraction techniques offer significant advantages over traditional methods like maceration by improving efficiency and reducing the degradation of thermolabile compounds.[4]
-
Maceration: Simple soaking in a solvent. While straightforward, it can be time-consuming and inefficient.
-
Soxhlet Extraction: A continuous extraction with a boiling solvent. It is highly efficient but unsuitable for heat-sensitive molecules.
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[4][5] This method is rapid and operates at low temperatures, making it ideal for preserving the integrity of phenolic compounds.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and matrix, accelerating mass transfer.[4][5] It is extremely fast but requires careful temperature control to prevent degradation.
The overall extraction workflow is a multi-step process designed to progressively enrich the target compounds.
Caption: General workflow for the extraction of 2-arylhydroquinones from a biological matrix.
Isolation and Purification Cascade: From Crude Extract to Pure Compound
A crude extract is a complex mixture requiring a systematic, multi-stage purification strategy.[3] The goal is to separate the target 2-arylhydroquinone from other metabolites based on differences in their physical and chemical properties, primarily polarity.
Step 1: Liquid-Liquid Partitioning
This technique performs a bulk separation of compounds based on their differential solubility in two immiscible liquid phases (e.g., water and ethyl acetate). The crude extract is dissolved in a water/methanol mixture and then partitioned against a non-polar solvent. This step effectively separates highly polar compounds (sugars, amino acids) from the desired phenolics, which will preferentially move into the organic layer.
Step 2: Column Chromatography
Column chromatography is the workhorse of natural product isolation.
-
Normal-Phase (e.g., Silica Gel): The stationary phase is polar (silica), and a non-polar mobile phase is used. Non-polar compounds elute first. This is useful for initial fractionation.
-
Reversed-Phase (e.g., C18-bonded Silica): The stationary phase is non-polar (C18), and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. Polar compounds elute first. This is the preferred method for purifying phenolic compounds.[6]
-
Size-Exclusion (e.g., Sephadex LH-20): Separates molecules based on size. It is particularly effective for separating polyphenols from smaller molecules.
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to track the location of the target compound.
Step 3: High-Performance Liquid Chromatography (HPLC)
For final purification to >95% purity, preparative or semi-preparative HPLC is essential. Reversed-phase HPLC is the standard choice.[6] A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is typically employed to achieve optimal separation of compounds with similar polarities.[6]
Caption: The cascade of chromatographic techniques for isolating a pure 2-arylhydroquinone.
Protocol: General Preparative HPLC Purification
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in a minimal volume of HPLC-grade methanol or DMSO. Filter the solution through a 0.22 µm syringe filter to remove particulates.[6]
-
Column and Mobile Phase:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Gradient Elution: Inject the sample and begin a linear gradient. A typical gradient might run from 5% B to 100% B over 30-40 minutes.
-
Fraction Collection: Monitor the elution profile using a UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm, 280 nm). Collect fractions corresponding to the target peak.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure (rotary evaporator), and dry under high vacuum to yield the purified compound.
-
Self-Validation: Re-inject a small amount of the final product into an analytical HPLC system to confirm its purity.
Structural Elucidation: Confirming the Molecular Identity
Once a compound is isolated in pure form, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.
Caption: The integrated workflow for the structural elucidation of an isolated compound.
Key Spectroscopic Signatures:
| Technique | Information Provided | Expected Signature for 2-Arylhydroquinone |
| Mass Spectrometry | Provides the molecular weight and elemental formula (with HRMS). | An exact mass corresponding to the chemical formula. Fragmentation patterns may show loss of the aryl or hydroxyl groups. |
| ¹H NMR | Shows the number, environment, and connectivity of protons. | Aromatic protons on both the hydroquinone and aryl rings (typically δ 6.5-8.0 ppm). Signals for hydroxyl protons (can be broad, variable ppm). |
| ¹³C NMR | Shows the number and environment of carbon atoms. | Signals for hydroxyl-bearing aromatic carbons (δ ~145-155 ppm). Other aromatic carbons (δ ~110-140 ppm). |
| FT-IR | Identifies key functional groups.[7] | A broad absorption band around 3200-3500 cm⁻¹ (O-H stretch). Aromatic C=C stretching bands around 1500-1600 cm⁻¹. |
| UV-Vis | Indicates the presence of a conjugated system (chromophore). | Absorption maxima characteristic of a substituted benzene or polyphenol system, typically in the 250-300 nm range. |
The combination of these techniques, particularly 2D NMR experiments (like COSY and HMBC) which show proton-proton and proton-carbon correlations, allows for the unambiguous assignment of the complete chemical structure.
Conclusion and Future Outlook
The successful discovery and isolation of 2-arylhydroquinone derivatives is a rigorous, multi-disciplinary process that hinges on a logical application of chemical principles. The strategic selection of extraction methods to preserve compound integrity, coupled with a systematic cascade of chromatographic separations, is paramount. Modern techniques like UAE and preparative HPLC have significantly streamlined this workflow, enabling higher throughput and purity. Definitive structural elucidation through a suite of spectroscopic methods provides the final, crucial validation. As new analytical technologies emerge, the ability to discover and isolate novel, biologically active 2-arylhydroquinones from complex natural matrices will continue to advance, fueling the pipeline for new therapeutic agents and advanced materials.
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Unlocking the Therapeutic Potential of Halogenated Hydroquinones: A Technical Guide to Biological Activity Screening
Introduction: The Rising Tide of Halogenated Hydroquinones in Drug Discovery
The marine environment, a vast and largely untapped reservoir of chemical diversity, has emerged as a promising frontier in the quest for novel therapeutic agents.[1][2][3] Among the myriad of marine natural products, halogenated hydroquinones represent a class of compounds with significant potential, exhibiting a broad spectrum of biological activities.[4] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the hydroquinone scaffold can dramatically influence the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its biological efficacy and metabolic stability.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic screening of halogenated hydroquinones for their therapeutic potential. We will delve into the core principles, detailed experimental protocols, and the causal reasoning behind methodological choices for evaluating their antimicrobial, antioxidant, and anticancer activities.
Section 1: Navigating the Antimicrobial Potential of Halogenated Hydroquinones
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents.[1] Halogenated hydroquinones have demonstrated promising activity against a range of pathogens, including multidrug-resistant strains.[5][6]
Unraveling the Mechanism of Antimicrobial Action
The antimicrobial effects of quinone-related compounds are often multifaceted.[7][8] One primary mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and damages cellular components like DNA, proteins, and lipids.[9] Additionally, their electrophilic nature allows them to react with nucleophilic groups in microbial proteins and enzymes, disrupting essential cellular functions.[7] Halogenation can enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.
Experimental Workflow: Screening for Antimicrobial Activity
A systematic approach to screening for antimicrobial activity is crucial for identifying promising lead compounds. The following workflow outlines the key steps:
Caption: A streamlined workflow for the systematic screening of halogenated hydroquinones for antimicrobial activity.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10][11]
Principle: This assay relies on the serial dilution of the test compound in a liquid growth medium, followed by inoculation with a standardized microbial suspension. The presence or absence of microbial growth after incubation is used to determine the MIC.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the halogenated hydroquinone in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[4]
-
Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth.[10] Add 100 µL of the diluted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Causality Behind Experimental Choices:
-
Choice of Broth Microdilution: This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening compared to agar diffusion methods.[10]
-
McFarland Standard: Standardizing the inoculum density is critical for the reproducibility and accuracy of MIC values. A higher inoculum can lead to falsely elevated MICs.
-
Positive and Negative Controls: These are essential for validating the assay. The positive control ensures that the microorganisms are viable and capable of growth, while the negative control confirms the sterility of the medium.
Data Presentation: Antimicrobial Activity of Halogenated Hydroquinones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | [5] |
| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [5] |
| Hydroquinone | S. aureus USA 300 | 19.2 ± 4.8 mM (IC50) | [12] |
| Benzoquinone | S. aureus USA 300 | 7.7 ± 2.7 mM (IC50) | [12] |
Section 2: Assessing the Antioxidant Capacity of Halogenated Hydroquinones
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[13] Hydroquinones are known for their antioxidant properties, which can be modulated by halogenation.[13][14][15][16]
The Chemistry of Antioxidant Action
Hydroquinones exert their antioxidant effects primarily through their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.[13] This process converts the hydroquinone into a more stable quinone form.[14] The antioxidant capacity is influenced by the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. Halogenation can impact the redox potential and stability of the resulting radical, thus modulating the antioxidant activity.
Experimental Workflow: Evaluating Antioxidant Potential
A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant capacity of a compound.
Caption: A comprehensive workflow for assessing the antioxidant activity of halogenated hydroquinones using multiple assays.
Detailed Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[17][18][19]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[18][20]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[17]
-
Preparation of Test Samples: Dissolve the halogenated hydroquinone in methanol or another suitable solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure: In a 96-well plate, add 100 µL of the test sample dilutions to the wells. Add 100 µL of the DPPH working solution to each well.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[20]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution without the test sample) and A_sample is the absorbance of the test sample.[18] The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[19]
Causality Behind Experimental Choices:
-
Choice of DPPH Assay: This assay is chosen for its simplicity, stability of the radical, and its suitability for high-throughput screening.[19] It provides a good initial assessment of the radical scavenging potential of a compound.
-
Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, ensuring the accuracy of the results.
-
Use of a Standard Antioxidant: A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control to validate the assay and for comparison of the antioxidant activity of the test compounds.[21]
Data Presentation: Antioxidant Activity of Hydroquinone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Hydroquinone | DPPH | 17.44 | [15] |
| Hydroquinone Glucoside | ABTS | 0.31 | [15] |
| Compound 3j (a flavonoid) | ABTS•+ | 19.49 ± 0.54 | [7] |
Section 3: Probing the Anticancer Activity of Halogenated Hydroquinones
Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents is a continuous endeavor.[22] Quinone and hydroquinone scaffolds are present in several clinically used anticancer drugs, and their halogenated derivatives are a promising area of investigation.[9][23][24][25]
Mechanisms of Anticancer Action
The anticancer activity of quinones is often attributed to their ability to induce oxidative stress through redox cycling, leading to DNA damage and apoptosis.[5][9] They can also act as topoisomerase inhibitors, interfering with DNA replication and repair, and modulate various signaling pathways involved in cell proliferation and survival.[24][26] Halogenation can enhance the cytotoxic potential by influencing the compound's ability to interact with biological targets and by altering its redox properties.[20]
Experimental Workflow: Screening for Anticancer Properties
A multi-tiered screening approach is essential to identify and characterize the anticancer potential of halogenated hydroquinones.
Caption: A comprehensive workflow for the evaluation of the anticancer properties of halogenated hydroquinones.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5][27][28]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[29]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated hydroquinone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[27]
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[27]
Causality Behind Experimental Choices:
-
Rationale for MTT Assay: The MTT assay is a reliable, sensitive, and high-throughput method for initial cytotoxicity screening.[1] It provides a quantitative measure of cell viability based on metabolic activity.
-
Selection of Cell Lines: A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity and potential selectivity of the compounds.
-
Time- and Dose-Dependent Analysis: Evaluating the cytotoxic effects at different time points and concentrations is crucial for understanding the kinetics of cell death and determining the potency of the compound.
Detailed Protocol: Comet Assay for DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.[1][3][21][30]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the tail are proportional to the amount of DNA damage.[3][21]
Step-by-Step Protocol:
-
Cell Preparation: Treat cells with the halogenated hydroquinone. Harvest the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.[1]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[1]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.[21]
-
Data Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.[21]
Causality Behind Experimental Choices:
-
Rationale for Comet Assay: This assay is highly sensitive for detecting various types of DNA damage, including single- and double-strand breaks and alkali-labile sites, which are common consequences of oxidative stress induced by quinones.[1][30]
-
Alkaline Conditions: The use of alkaline conditions allows for the detection of both single- and double-strand DNA breaks, providing a more comprehensive assessment of genotoxicity.[30]
Data Presentation: Cytotoxic Activity of Halogenated Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs | T47D (Breast) | Significant cytotoxic effect | [20] |
| Compound 2 (a regioisomer) | PC-3 (Pancreatic) | 10-50 | [7] |
| Compound 1 | HTB-26 (Breast) | 10-50 | [7] |
| Hydroxychloroquine | A549 (Lung) | >100 (example value) | [11] |
Conclusion: A Strategic Approach to Unlocking Therapeutic Value
The systematic screening of halogenated hydroquinones for their biological activities is a critical step in the journey from marine natural product discovery to potential clinical application. This guide has provided a comprehensive framework, integrating detailed protocols with the underlying scientific rationale, to empower researchers in this exciting field. By employing a multi-assay, mechanism-driven approach, the scientific community can effectively identify and characterize novel halogenated hydroquinones with the potential to address urgent medical needs in infectious diseases, oxidative stress-related disorders, and oncology. The continued exploration of this unique chemical space holds immense promise for the future of drug discovery.
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Initial Toxicity Assessment of 2-(2-chlorophenyl)hydroquinone: A Technical Guide for Drug Development Professionals
Abstract
The robust preclinical safety evaluation of novel chemical entities is paramount to the successful and ethical development of new therapeutics. This guide provides a comprehensive framework for the initial toxicity assessment of 2-(2-chlorophenyl)hydroquinone, a novel molecule with potential therapeutic applications. Given the absence of existing toxicological data, this document outlines a tiered, mechanism-informed approach, leveraging established in vitro and in vivo assays to build a foundational safety profile. By synthesizing data from cytotoxicity, genotoxicity, and specific organ toxicity assays, researchers can make informed decisions regarding the continued development of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, actionable protocols.
Introduction: A Tiered Approach to Predictive Toxicology
The initial toxicological assessment of a new chemical entity (NCE) like this compound is a critical step in the drug discovery and development pipeline. A tiered approach to toxicity testing is a strategic and resource-efficient methodology that begins with broad, high-throughput in vitro screens and progresses to more complex and targeted assays as needed.[1][2][3][4] This strategy allows for the early identification of potential toxic liabilities, guiding further investigation and decision-making.[5]
This guide is structured to follow a logical progression, beginning with foundational in vitro assays to assess general cytotoxicity and progressing to more specific endpoints such as genotoxicity and organ-specific toxicity, with a focus on hepatotoxicity. The insights gained from these in vitro studies are then used to inform the design of a preliminary in vivo acute toxicity study, should the in vitro data support further development.
Given the chemical structure of this compound, a chlorinated hydroquinone, we can anticipate potential toxicological pathways based on the known toxicities of chlorophenols and hydroquinone. These parent compounds are known to induce toxicity through mechanisms such as oxidative stress, DNA damage, and interference with cellular respiration.[6][7][8][9][10][11][12][13][14] Therefore, the experimental design outlined in this guide will include assays specifically chosen to investigate these potential mechanisms.
Tier 1: Foundational In Vitro Toxicity Assessment
The initial tier of testing focuses on establishing a baseline understanding of the compound's cytotoxic and genotoxic potential using well-validated in vitro assays.
In Vitro Cytotoxicity: Establishing a Therapeutic Window
Cytotoxicity assays are fundamental to determining the concentration range at which a compound elicits a toxic response in cells.[13] This information is crucial for establishing a therapeutic window and for designing subsequent, more detailed in vitro studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver cell context, or a relevant cancer cell line for oncology applications) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| ... | |||
| Positive Control |
Table 1: Example data table for MTT assay results.
Genotoxicity Assessment: Screening for Mutagenic Potential
Genotoxicity assays are essential for identifying compounds that can cause damage to genetic material, a key indicator of carcinogenic potential.[10]
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[10][12][16][17][18]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test compound is assessed for its ability to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[16][17]
Step-by-Step Methodology:
-
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[10]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix with molten top agar.
-
Pour this mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[10]
Data Presentation:
| Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (-S9) | Mean Revertant Colonies ± SD (+S9) |
| Vehicle Control | ||
| Concentration 1 | ||
| Concentration 2 | ||
| ... | ||
| Positive Control |
Table 2: Example data table for Ames test results for a single bacterial strain.
Tier 2: Mechanistic In Vitro Toxicity Profiling
If the Tier 1 assays indicate potential toxicity, the next step is to investigate the underlying mechanisms. Based on the chemical structure of this compound, key areas of investigation include oxidative stress, mitochondrial dysfunction, and more detailed genotoxicity.
Oxidative Stress and Mitochondrial Health
The hydroquinone and chlorophenol moieties suggest a potential for redox cycling and the generation of reactive oxygen species (ROS), which can lead to cellular damage and mitochondrial dysfunction.[6][10][12]
Caption: Workflow for assessing oxidative stress and mitochondrial health.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT assay protocol.
-
Probe Loading: After the desired treatment time, remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2]
Principle: The fluorescent dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[19] Alternatively, tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, positively charged dye that accumulates in active mitochondria and its fluorescence is a direct measure of MMP.[20][21]
Step-by-Step Methodology (using JC-1):
-
Cell Seeding and Treatment: Follow the same procedure as for the ROS assay.
-
Probe Loading: After treatment, remove the medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[22]
-
Fluorescence Measurement: Wash the cells with assay buffer. Measure the fluorescence intensity for both JC-1 aggregates (Ex/Em ~550/600 nm) and monomers (Ex/Em ~485/535 nm). Calculate the ratio of red to green fluorescence.[19][22]
Advanced Genotoxicity Assessment
If the Ames test is positive or if there is a high suspicion of genotoxicity based on chemical structure, further in vitro assays are warranted to assess chromosomal damage.
Principle: This assay detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division, indicating chromosomal damage.[23][24]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes) and treat with this compound with and without S9 metabolic activation.[23]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[23]
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][25][26][27] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[3][27]
Step-by-Step Methodology:
-
Cell Preparation and Treatment: Prepare a single-cell suspension and treat with the test compound.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer (pH > 13) to unwind the DNA and then perform electrophoresis.[3][25]
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Tier 3: In Vivo Acute Toxicity Assessment
If the in vitro data from Tiers 1 and 2 suggest an acceptable safety profile, a preliminary in vivo study is the next logical step to understand the compound's effects in a whole organism.
Acute Oral Toxicity Study (OECD 425: Up-and-Down Procedure)
The Up-and-Down Procedure (UDP) is an acute oral toxicity test that uses a minimal number of animals to estimate the LD50 (the dose that is lethal to 50% of the test animals).[1][6][7][28][29]
Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased. This sequential dosing allows for a more precise estimation of the LD50 with fewer animals compared to traditional methods.[6][28]
Step-by-Step Methodology:
-
Animal Selection: Use a single sex of a standard rodent species (typically female rats).[29]
-
Dose Selection and Administration: The first animal is dosed at a level just below the best preliminary estimate of the LD50. Subsequent doses are adjusted based on the outcome for the previous animal. The test substance is administered by oral gavage.
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[6]
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[1]
Data Presentation:
| Animal No. | Dose (mg/kg) | Outcome (Survival/Death) | Clinical Signs of Toxicity |
| 1 | |||
| 2 | |||
| 3 | |||
| ... |
Table 3: Example data table for an acute oral toxicity study (OECD 425).
Mechanistic Insights and Data Integration
The data generated from this tiered approach should be integrated to build a comprehensive initial toxicity profile for this compound.
Predicted Toxicological Pathways
Based on the known toxicology of chlorophenols and hydroquinone, the following pathways are of primary concern:
-
Oxidative Stress Pathway: The compound may undergo redox cycling, leading to the production of ROS. This can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[6][10][19][22][30][31]
-
DNA Damage Response Pathway: ROS-induced DNA damage, as well as potential direct adduction of the compound or its metabolites to DNA, can trigger the DNA damage response (DDR) pathway. If the damage is extensive, it can lead to cell cycle arrest, apoptosis, or mutations.[20][32][33]
-
Hepatotoxicity Pathway: The liver is a primary site of metabolism for many xenobiotics, and reactive metabolites of this compound could be formed, leading to direct hepatocyte injury, mitochondrial dysfunction, and inflammation.[16][23][25][28][29]
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- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Arylhydroquinones via Suzuki-Miyaura Coupling
Introduction: The Significance of the 2-Arylhydroquinone Scaffold
The 2-arylhydroquinone motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it a cornerstone for a diverse range of applications. In drug discovery, these compounds are precursors to biologically active quinones, which are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[1] For instance, the hydroquinone core is central to inhibitors of enzymes like the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a target in prostate cancer therapy.[2] The controlled synthesis of specifically substituted 2-arylhydroquinones is therefore a critical task for medicinal chemists aiming to develop novel therapeutic agents. This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as a robust and versatile method for forging the key aryl-hydroquinone C-C bond.
Pillar 1: The Suzuki-Miyaura Reaction - A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][5] The catalytic cycle is a well-established, three-step process.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromo-hydroquinone derivative), forming a Pd(II) complex.[3][4] This step is often rate-limiting, and its efficiency depends on the nature of the halide (I > Br > OTf >> Cl).[6]
-
Transmetalation: A base activates the organoboron species, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[3] The choice of base is crucial and must be strong enough to facilitate this step without degrading the substrates.[7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]
Pillar 2: Synthetic Strategies and Protocols
Two primary strategies are employed for synthesizing 2-arylhydroquinones via Suzuki coupling: (A) direct coupling with a halo-1,4-benzoquinone followed by reduction, and (B) coupling with a protected halo-hydroquinone followed by deprotection. The choice depends on substrate availability, functional group compatibility, and desired final purity.
Strategy A: Coupling with Halo-benzoquinone & Subsequent Reduction
This approach is often more direct. The Suzuki coupling is performed on an electron-deficient quinone system, which can be highly efficient. The resulting 2-aryl-1,4-benzoquinone is then reduced to the hydroquinone in a separate step.
Protocol 2.1: Synthesis of 2-(p-tolyl)-1,4-benzoquinone
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1,4-benzoquinone (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Catalyst Addition: Add degassed toluene and water (e.g., 4:1 v/v).[3] Through the inert gas stream, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2.2: Reduction to 2-(p-tolyl)hydroquinone
-
Dissolution: Dissolve the 2-(p-tolyl)-1,4-benzoquinone (1.0 equiv) from the previous step in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Reduction: Prepare a solution of sodium dithionite (Na₂S₂O₄, ~3.0 equiv) in water. Add the aqueous solution to the organic solution and stir vigorously at room temperature for 1-2 hours. The characteristic color of the quinone should fade.
-
Workup: Separate the organic layer. Wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydroquinone product, which can be further purified by recrystallization if necessary.
Strategy B: Coupling with Protected Hydroquinone & Deprotection
This strategy is valuable when the free hydroquinone moiety might interfere with the catalyst or when the starting halo-hydroquinone is more readily available.[9] Methoxy (MeO-) or benzyloxy (BnO-) groups are common choices for protection.
Protocol 2.3: Synthesis of 2-Phenyl-1,4-dimethoxybenzene
-
Vessel Preparation: To an oven-dried reaction vial, add 1-bromo-2,5-dimethoxybenzene (1.0 equiv), phenylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system. A highly active system for this transformation is Pd₂(dba)₃ (0.02 equiv) with a bulky, electron-rich phosphine ligand like SPhos (0.05 equiv).[10]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Solvent Addition: Add degassed solvent, such as 1,4-dioxane or toluene.[11]
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue via flash column chromatography to obtain the protected product.
Protocol 2.4: Demethylation to 2-Phenylhydroquinone
-
Vessel Preparation: Dissolve the 2-phenyl-1,4-dimethoxybenzene (1.0 equiv) in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add boron tribromide (BBr₃, 2.5 equiv, typically as a 1M solution in DCM) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours.
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to ice water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄ and concentrate to yield the final product.
Pillar 3: Optimization, Data, and Troubleshooting
Achieving high yields in Suzuki couplings requires careful optimization of multiple interacting parameters.[12] The following table summarizes common conditions for related couplings, providing a starting point for optimization.
Table 1: Representative Suzuki Coupling Conditions
| Electrophile | Nucleophile | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-1,4-benzoquinone | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | ~75-85 | [13] |
| 2-Iodo-1,4-dimethoxybenzene | 4-Tolylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | >90 | [10] |
| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (2) | KF (3.0) | THF | RT | High | [7] |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic Acid (2.5) | PdCl₂(PPh₃)₂ (5) / PCy₃ (10) | K₂CO₃ (3.0) | Dioxane/H₂O | Reflux | 65-80 | [6] |
| Tetrabromo-p-benzoquinone | Phenylboronic Acid (5.0) | Pd(PPh₃)₄ (5) | K₂CO₃ (10.0) | THF/H₂O | 90 | 72 | [14] |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Inactive catalyst or oxygen contamination. Pd(0) species are oxygen-sensitive.[10]
-
Solution: Ensure solvents are thoroughly degassed and a strict inert atmosphere is maintained.[8] Use a fresh bottle of catalyst or a more robust pre-catalyst. For aryl chlorides, a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) and a stronger base may be required.[4][15]
-
-
Protodeboronation (Boronic acid decomposes):
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen in the reaction mixture can promote the oxidative coupling of two boronic acid molecules.
-
Solution: Rigorous degassing of solvents and maintenance of an inert atmosphere is critical.[10]
-
-
Difficulty with Sterically Hindered Substrates:
-
Cause: Steric bulk can slow both the oxidative addition and reductive elimination steps.[17]
-
Solution: Employ bulky, electron-rich Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) which are designed to accelerate these challenging steps.[10][18] Higher temperatures and longer reaction times may also be necessary.
-
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn . CovaSyn. [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids . National Institutes of Health (NIH). [Link]
-
Recent advances in 1,4-benzoquinone chemistry . SciELO. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Synthesis of Heterocycles Based on Products of Anion Arylation of Unsaturated Compounds. 5. Reaction of 2Aryl1,4-benzoquinones with Thiourea . ResearchGate. [Link]
-
Mechanism of Benzoquinone-Promoted Palladium-Catalyzed Oxidative Cross-Coupling Reactions . ACS Publications. [Link]
-
Synthesis of tetraaryl-p-benzoquinones by Suzuki–Miyaura cross-coupling reactions of tetrabromo-p-benzoquinone . ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones . PMC. [Link]
-
Suzuki cross-coupling reaction - YouTube . YouTube. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design . ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . Quora. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions . Chemical.AI. [Link]
-
Reduction of 1,4-benzoquinone in the synthesis of 1,5-diazocane . Chemistry Stack Exchange. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . MDPI. [Link]
-
Naphthoquinones: A continuing source for discovery of therapeutic antineoplastic agents . PubMed. [Link]
-
Heck- and Suzuki-coupling approaches to novel hydroquinone inhibitors of calcium ATPase . Beilstein Journal of Organic Chemistry. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions . ResearchGate. [Link]
Sources
- 1. Naphthoquinones: A continuing source for discovery of therapeutic antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 18. mdpi.com [mdpi.com]
A Robust Palladium-Catalyzed Protocol for the Synthesis of 2-(2-Chlorophenyl)hydroquinone via Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol for Researchers
Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(2-chlorophenyl)hydroquinone, a valuable biaryl compound for research and development in pharmaceuticals and materials science. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step. We delve into the mechanistic underpinnings of the palladium-catalyzed reaction, explain the rationale behind the selection of reagents and conditions, and provide a detailed, step-by-step guide to ensure reproducible, high-yield results.
Introduction and Significance
Substituted biaryl hydroquinones are important structural motifs in a variety of functional molecules and advanced materials. The target compound, this compound, serves as a key intermediate for synthesizing more complex structures. Its synthesis, however, requires a precise and efficient method for constructing the carbon-carbon bond between the hydroquinone and chlorophenyl rings.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable and less toxic than other organometallic counterparts.[2] This protocol leverages the efficiency of the Suzuki-Miyaura reaction to couple a protected hydroquinone derivative with an appropriate boronic acid, followed by a straightforward deprotection to yield the final product.
Overall Synthetic Strategy
The synthesis is performed in two primary stages, as depicted below. First, a halogenated and protected hydroquinone, 2-bromo-1,4-dimethoxybenzene, is coupled with 2-chlorophenylboronic acid. The methoxy groups serve as protecting groups for the hydroxyl functions of hydroquinone, preventing unwanted side reactions. The subsequent demethylation step removes these protecting groups to furnish the desired this compound.
Figure 1: Two-Step Synthesis of this compound
Caption: Overall reaction pathway from starting materials to the final product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The success of this synthesis hinges on the palladium-catalyzed Suzuki-Miyaura reaction. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The cycle begins with an active Pd(0) catalyst, which inserts into the carbon-halogen bond (C-Br) of the 2-bromo-1,4-dimethoxybenzene. This forms a square planar Pd(II) complex.[5] The choice of a bulky, electron-rich phosphine ligand is critical here, as it increases the electron density on the palladium center, facilitating this otherwise difficult step, especially when dealing with less reactive aryl chlorides.[6][7]
-
Transmetalation : This is the step where the organic moiety from the boron reagent is transferred to the palladium complex. For this to occur, the organoboron compound must be activated by a base.[2] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻).[8][9] This boronate then exchanges its aryl group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Boron tribromide (BBr₃) is highly corrosive and reacts violently with water; handle with extreme caution.
Part A: Suzuki-Miyaura Coupling
Synthesis of 2-(2-Chlorophenyl)-1,4-dimethoxybenzene
This protocol is designed for a 5 mmol scale.
| Reagent/Component | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Bromo-1,4-dimethoxybenzene | 217.06 | 1.085 g | 5.0 | Aryl Halide |
| 2-Chlorophenylboronic Acid | 156.37 | 0.938 g | 6.0 (1.2 eq) | Organoboron Reagent |
| Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 (2 mol%) | Catalyst Precursor |
| S-Phos | 410.51 | 82.1 mg | 0.2 (4 mol%) | Ligand |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.12 g | 10.0 (2.0 eq) | Base |
| 1,4-Dioxane | - | 20 mL | - | Solvent |
| Water (degassed) | - | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,4-dimethoxybenzene (1.085 g), 2-chlorophenylboronic acid (0.938 g), palladium(II) acetate (22.5 mg), S-Phos (82.1 mg), and potassium phosphate (2.12 g).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.
-
Heating and Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-(2-chlorophenyl)-1,4-dimethoxybenzene as a solid.
Part B: Demethylation
Synthesis of this compound
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the purified 2-(2-chlorophenyl)-1,4-dimethoxybenzene (e.g., 4.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, 1.0 M solution in DCM, 10 mL, 10.0 mmol, 2.5 eq) dropwise to the stirred solution over 15 minutes. The solution may change color.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.
-
Quenching: Carefully and slowly quench the reaction by pouring it into a beaker of ice water (100 mL) with vigorous stirring. Caution: This is a highly exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from toluene/hexane) or by flash column chromatography to afford the final product, this compound.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. By employing a robust Suzuki-Miyaura cross-coupling reaction with a modern palladium-phosphine catalyst system, the key biaryl C-C bond is formed in high yield. The subsequent demethylation provides a clean conversion to the final hydroquinone product. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of this important chemical building block.
References
-
Duc, G. et al. The role of the base in the reaction mechanism for the Suzuki coupling. Wikipedia, Suzuki reaction. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Cano, I. et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Link
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Link
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Link
-
Lima, F. et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. (2014). Link
-
Han, F. Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. (2013). Link
-
Singh, K. et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Link
-
Billingsley, K. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (2008). Link
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- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
Purification methods for 2-(2-chlorophenyl)hydroquinone
An Application Guide to the Purification of 2-(2-chlorophenyl)hydroquinone
For research, development, and manufacturing professionals, the purity of chemical intermediates is paramount. This compound, a key building block in various synthetic pathways, often requires rigorous purification to remove byproducts, unreacted starting materials, and degradation products. This document provides a detailed guide to the principal methods for purifying this compound, grounded in chemical principles and established laboratory practices. It is designed to equip researchers with the knowledge to select and execute the most appropriate purification strategy for their specific needs.
Understanding the Compound and Potential Impurities
This compound is an aromatic compound featuring a hydroquinone ring substituted with a 2-chlorophenyl group. The synthesis of such molecules can introduce several impurities that must be removed. Common impurities in hydroquinone-based compounds can include:
-
Isomers: Positional isomers of the chlorophenyl group (e.g., 3-chlorophenyl or 4-chlorophenyl derivatives).
-
Oxidation Products: Hydroquinones are susceptible to oxidation, which can form the corresponding benzoquinone derivative.[] This is often observed as the development of color in the crude material.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Related Phenolic Compounds: Depending on the synthetic route, other phenolic impurities like resorcinol or pyrogallol might be present.[2][3]
The choice of purification method depends heavily on the nature and quantity of these impurities.
Critical Safety Precautions
Hydroquinone and its derivatives are classified as hazardous substances. Before commencing any protocol, it is essential to consult the Safety Data Sheet (SDS).
-
Hazard Identification: this compound and related compounds are harmful if swallowed, can cause serious eye damage, may cause an allergic skin reaction, and are suspected of causing genetic defects.[4][5][6] They are also very toxic to aquatic life.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[7] Work should be conducted in a well-ventilated fume hood.[5]
-
Handling: Avoid creating dust.[7] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not allow the material to enter drains or surface water.[7]
Purification Method I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[8] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[9]
Principle of Recrystallization
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[8] A slow cooling rate is crucial for the formation of large, pure crystals.[8]
Solvent Selection
The selection of an appropriate solvent is the most critical step.[8] Hydroquinone itself is freely soluble in hot water, ethanol, and diethyl ether.[5] Data suggests hydroquinone is also soluble in methanol, 2-propanol, and ethyl acetate.[10][11] A mixed solvent system, such as ethanol-water, can also be highly effective.[9]
Table 1: General Solubility Characteristics for Solvent Selection
| Solvent Class | Solubility at High Temp. | Solubility at Low Temp. | Notes |
| Alcohols (Ethanol, Methanol) | High | Moderate to Low | Good general-purpose solvents for phenolic compounds.[10] |
| Water | Moderate to High (Hot) | Low (Cold) | An excellent, non-toxic choice if solubility profile is suitable.[12] |
| Esters (Ethyl Acetate) | High | Moderate | Often used in combination with a non-polar solvent like heptane. |
| Aromatic (Toluene) | Moderate to High | Low | Useful for less polar impurities. |
| Mixed Solvents (Ethanol/Water) | Highly Adjustable | Highly Adjustable | Allows for fine-tuning of solubility to maximize yield and purity.[9] |
Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[13]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[13] Insulating the flask can promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[13]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter, followed by placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of solids by recrystallization.
Purification Method II: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[14] For polar molecules like this compound, it is an excellent method for separating them from less polar or more polar impurities.
Principle of Column Chromatography
A glass column is packed with a solid adsorbent, typically silica gel (the stationary phase). The crude sample is loaded onto the top of the column. A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column.[14] Compounds in the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and travel down the column faster, while more polar compounds adsorb more strongly and move slower.[15] By collecting the eluent in separate fractions, the components can be isolated.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for purifying phenolic compounds due to its polar nature.
-
Mobile Phase: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio is determined beforehand using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.5 for the target compound.
Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin passing the mobile phase through the column. Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the more strongly adsorbed compounds.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization: Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Purification Method III: Acid-Base Extraction
This liquid-liquid extraction technique exploits the weak acidic nature of the phenolic hydroxyl groups in this compound. It is particularly effective for separating phenolic compounds from neutral or basic impurities.
Principle of Acid-Base Extraction
The hydroquinone derivative, being a weak acid, can be deprotonated by a suitable aqueous base (e.g., sodium hydroxide, sodium carbonate) to form a water-soluble phenolate salt. Neutral organic impurities will remain in the organic phase. After separating the layers, the aqueous layer containing the phenolate salt is re-acidified, which protonates the salt, causing the purified, water-insoluble hydroquinone to precipitate.[16]
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a mild base (e.g., 1 M Na₂CO₃ or 1 M NaOH). Shake the funnel vigorously, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of the product) into a clean flask.
-
Organic Wash (Optional): To ensure all neutral impurities are removed, the aqueous layer can be washed with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6 M HCl) with stirring until the solution is acidic (check with pH paper). The purified this compound will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any residual salts, and dry thoroughly.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purification using acid-base extraction.
Assessment of Purity
After purification, the purity of the this compound should be assessed using standard analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value. The parent compound, hydroquinone, melts at 172 °C.[17]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
By applying these detailed protocols and understanding the underlying chemical principles, researchers can effectively purify this compound to the high standard required for advanced applications.
References
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. This compound hydrate.
- BOC Sciences. Hydroquinone and Impurities.
- ChemPoint.com. Material Safety Data Sheet.
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- Calcott, W. S., & Englert, R. D. (1933). Process for isolating and purifying hydroquinone. U.S. Patent No. 1,908,817. Washington, DC: U.S. Patent and Trademark Office.
- FUJIFILM Wako Pure Chemical Corporation. (2024, February 26). SAFETY DATA SHEET: Hydroquinone.
- Leston, G. E. (1993). Purification of quinones. U.S. Patent No. 5,180,842. Washington, DC: U.S. Patent and Trademark Office.
- Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube.
- CN115043710B. (2022). Purification method of high-purity hydroquinone. Google Patents.
- Badel, T., et al. (2010). Preparation of purified hydroquinone. U.S. Patent Application No. 12/529,869.
- MilliporeSigma. (2024, December 18). Hydroquinone - SAFETY DATA SHEET.
- Science Mom. (2020, May 20). Separating a Mixture Using Chromatography [Video]. YouTube.
- Wikipedia. (n.d.). Hydroquinone.
- Khan Academy. (n.d.). Basics of chromatography (video).
- Carl ROTH. (2025, March 31). Safety Data Sheet: Hydroquinone.
- American Chemical Society. (n.d.). Chromatography - Chemistry Color Clues.
- Scite.ai. Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K.
- Nichols, L. (2021, September 24). Crystallization, Small Scale [Video]. YouTube.
- ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
- Research Journal of Pharmacy and Technology. (n.d.). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR.
- ResearchGate. (2025, August 10). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K.
- Khan Academy. (2020, October 23). Column chromatography | Intermolecular forces and properties | AP Chemistry | Khan Academy [Video]. YouTube.
- MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.
- L'Air Liquide S.A. (2010). Separation and purification of hydroquinone from crude mixtures thereof. U.S. Patent Application No. 12/599,233.
- NIH. (n.d.). Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3 - PMC.
- Khan Academy. (2013, September 17). Basics of chromatography | Chemical processes | MCAT | Khan Academy [Video]. YouTube.
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Application Note: A Validated HPLC Method for the Quantification of 2-(2-chlorophenyl)hydroquinone
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(2-chlorophenyl)hydroquinone. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, coupled with UV detection. The protocol has been developed to provide high sensitivity, accuracy, and reproducibility, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. All validation parameters, including linearity, precision, accuracy, and robustness, were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound, a substituted derivative of hydroquinone, is a compound of interest in drug development and chemical synthesis, potentially as an active pharmaceutical ingredient (API), intermediate, or impurity.[3][4][5] Hydroquinone and its derivatives are known for their reducing properties and are used in various applications, from skin-lightening agents to polymerization inhibitors.[6][7] Accurate and reliable quantification of such compounds is critical for ensuring product quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in a mixture.[8][9] Its wide applicability in pharmaceutical analysis is due to its high resolution, sensitivity, and specificity.[10] This note presents a specific, validated RP-HPLC method designed for the routine analysis of this compound. The selection of a C18 column is based on its versatility and strong hydrophobic retention for aromatic compounds, while the mobile phase composition is optimized to ensure a suitable retention time and excellent peak symmetry.[11][12][13]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used to provide optimal separation.[13][14]
-
Reagents and Solvents:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard (Purity ≥95%).[3]
-
Phosphoric acid (for pH adjustment, if necessary).
-
Analyte Physicochemical Properties
-
Chemical Name: this compound
-
Synonym: 2'-Chloro-2,5-dihydroxybiphenyl[3]
-
Molecular Formula: C₁₂H₉ClO₂[4]
-
Appearance: Solid[3]
-
UV Maximum (λmax): Hydroquinone, the parent compound, exhibits a λmax around 293 nm.[15][16] For this method, 290 nm was selected as an optimal wavelength for detection of the chlorinated derivative.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored under refrigeration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These are used to construct the calibration curve.
Chromatographic Method
The separation and quantification were achieved using the parameters outlined in the table below. The mobile phase composition was chosen to provide an optimal retention time of approximately 5-7 minutes, ensuring good peak shape and resolution from any potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
Rationale for Method Choices:
-
Column: A C18 column offers excellent hydrophobic interaction with the aromatic rings of the analyte, providing good retention and separation.[10][11]
-
Mobile Phase: A methanol/water mixture is a common, effective mobile phase for reversed-phase chromatography of phenolic compounds. The 65:35 ratio was empirically determined to balance retention time with resolution.
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and improves peak shape.
-
Detection: The wavelength of 290 nm is selected based on the known absorbance maximum of the hydroquinone chromophore, providing high sensitivity for the analyte.[15][16]
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system's performance must be verified through System Suitability Testing (SST).[17][18] This ensures that the equipment is operating correctly and is capable of producing reliable data.[19][20] A working standard solution (e.g., 20 µg/mL) is injected in replicate (n=5) and the following parameters are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][21][22][23]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[22][23]
-
Protocol: A solution of a placebo (matrix without the analyte) and a standard solution of the analyte were injected separately. The resulting chromatograms were compared to ensure no interfering peaks were present at the retention time of this compound.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol: A series of at least five concentrations, ranging from 1 µg/mL to 100 µg/mL, were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.[24]
-
Protocol: The accuracy was evaluated by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Protocol:
-
Repeatability: Six replicate injections of a single standard concentration (e.g., 20 µg/mL) were performed on the same day.
-
Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[22]
-
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23][24]
-
Protocol: Small changes were made to the method parameters, including:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic component)
-
Column Temperature (± 2 °C)
-
-
Acceptance Criteria: The system suitability parameters should still meet the predefined criteria, and the peak area should not significantly change.
Visualization of Workflows
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose and adheres to the stringent requirements of regulatory guidelines. This robust protocol can be readily implemented in quality control laboratories for routine analysis, ensuring the reliable determination of this compound in various sample matrices.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Available at: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Hawach Scientific. (n.d.). Reverse Phase HPLC Column. Available at: [Link]
-
GL Sciences. (n.d.). Reverse Phase HPLC Columns. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ChemBK. (n.d.). This compound - Physico-chemical Properties. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]
-
Shimadzu. (n.d.). C18 Columns & Reversed Phase Columns for HPLC. Available at: [Link]
-
MDPI. (2020). UV-Vis Spectrophotometer as an Alternative Technique for the Determination of Hydroquinone in Vinyl Acetate Monomer. Available at: [Link]
-
Journal of Physical Science. (2022). Spectrophotometric Method for Hydroquinone Determination in Skin Whitening Creams. Available at: [Link]
-
PubMed. (1991). Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column. Available at: [Link]
-
Indonesian Journal of Pharmacy. (2023). Determination of Hydroquinone and Retinoic Acid in Whitening Creams in Ujung Berung Market Bandung, Using UV-Visible Spectrophotometry. Available at: [Link]
-
ResearchGate. (2017). UV-vis absorption spectra of an aqueous hydroquinone solution. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Hydroquinone. Available at: [Link]
-
Royal Society of Chemistry. (2015). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. Available at: [Link]
-
ResearchGate. (2007). Direct Analysis of Phenol, Catechol and Hydroquinone in Human Urine by Coupled-Column HPLC with Fluorimetric Detection. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in Cream Formulation. Available at: [Link]
-
Wikipedia. (n.d.). Hydroquinone. Available at: [Link]
-
PubMed. (2012). The co-drug of conjugated hydroquinone and azelaic acid to enhance topical skin targeting and decrease penetration through the skin. Available at: [Link]
Sources
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- 6. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 8. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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Application Note: Electrochemical Detection of 2-(2-chlorophenyl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the electrochemical detection of 2-(2-chlorophenyl)hydroquinone (2-ClPHQ), a chlorinated aromatic compound of interest in pharmaceutical and environmental analysis. We present a detailed protocol employing voltammetric techniques, specifically Differential Pulse Voltammetry (DPV), for sensitive and selective quantification. The methodology leverages a glassy carbon electrode (GCE) modified with a nanocomposite to enhance electrochemical activity. This document outlines the underlying principles, experimental design, step-by-step protocols, and data analysis, offering a robust framework for researchers engaged in the analysis of hydroquinone derivatives.
Introduction: The Rationale for Electrochemical Detection
This compound (2-ClPHQ) is a halogenated hydroquinone derivative. The presence of the chloro-phenyl group can significantly influence its chemical and toxicological properties compared to unsubstituted hydroquinone. Therefore, the development of sensitive and selective analytical methods for its detection is crucial. While chromatographic techniques are traditionally employed, electrochemical methods offer compelling advantages such as portability, rapid analysis, high sensitivity, and cost-effectiveness.[1][2]
The electrochemical activity of hydroquinones is well-documented, involving a reversible two-electron, two-proton transfer process to form the corresponding quinone. The introduction of a chlorophenyl substituent is expected to influence the redox potential, providing a basis for selective detection. This application note details a validated protocol for the electrochemical determination of 2-ClPHQ, designed to be adaptable for various research and development applications.
Principle of Electrochemical Detection
The electrochemical detection of 2-ClPHQ is based on its oxidation at the surface of a working electrode. A potential is applied to the electrode, and the resulting current from the oxidation of 2-ClPHQ is measured. The core of this method lies in the use of a three-electrode system within an electrochemical cell.[3]
-
Working Electrode: This is where the electrochemical reaction of interest (oxidation of 2-ClPHQ) occurs. To enhance sensitivity and selectivity, the surface of the working electrode is often modified.[4][5]
-
Reference Electrode: Maintains a constant potential, allowing for precise control of the potential at the working electrode. A common choice is the Silver/Silver Chloride (Ag/AgCl) electrode.[3]
-
Counter (or Auxiliary) Electrode: Completes the electrical circuit, allowing current to flow. A platinum wire is a typical counter electrode.[3][6]
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are employed to probe the electrochemical behavior of 2-ClPHQ.[3][7] CV is invaluable for characterizing the redox properties, while DPV is preferred for quantitative analysis due to its higher sensitivity and better resolution.[5][8]
Electrochemical Oxidation of this compound
The electrochemical oxidation of 2-ClPHQ at the electrode surface is hypothesized to proceed via a two-electron, two-proton transfer, analogous to hydroquinone, to form 2-(2-chlorophenyl)benzoquinone.
Caption: Reversible oxidation of 2-ClPHQ.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the preparation of a modified electrode and the subsequent electrochemical detection of 2-ClPHQ.
Materials and Reagents
-
This compound (analytical standard)
-
Glassy Carbon Electrode (GCE)
-
Reference Electrode (Ag/AgCl, saturated KCl)
-
Counter Electrode (Platinum wire)
-
Phosphate Buffer Solution (PBS), 0.1 M
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Alumina slurry (0.05 µm)
-
Deionized water
-
Nanomaterial for modification (e.g., Graphene oxide, Carbon nanotubes, or a metal oxide nanocomposite like MnO₂ nanorods/graphene oxide).[3][5]
Instrumentation
-
Potentiostat/Galvanostat with corresponding software
-
Electrochemical cell
-
Micropipettes
-
pH meter
-
Sonicator
Preparation of the Modified Glassy Carbon Electrode (GCE)
The modification of the GCE surface is a critical step to enhance the electrochemical signal.[4] This protocol describes a general procedure using a drop-casting method with a nanocomposite suspension.
-
GCE Polishing:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like finish.
-
Rinse thoroughly with deionized water.
-
Sonicate the GCE in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Nanocomposite Suspension:
-
Disperse the chosen nanomaterial (e.g., 1 mg/mL of MnO₂ NRs/GO) in a suitable solvent (e.g., deionized water or DMF) by sonication for 30 minutes to form a homogeneous suspension.[5]
-
-
Electrode Modification:
-
Carefully drop-cast a small volume (e.g., 5 µL) of the nanocomposite suspension onto the polished GCE surface.
-
Allow the solvent to evaporate at room temperature or under a gentle heat lamp.
-
The resulting modified electrode is denoted as Nanocomposite/GCE.
-
Electrochemical Measurements
All electrochemical experiments are performed in a three-electrode cell containing the supporting electrolyte (0.1 M PBS).
Caption: Experimental setup for electrochemical analysis.
-
Electrochemical Characterization of the Modified Electrode:
-
Record Cyclic Voltammograms (CVs) of the bare GCE and the Nanocomposite/GCE in a solution of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl.
-
Scan potential from -0.2 V to 0.6 V at a scan rate of 50 mV/s.
-
A significant increase in the peak current and a decrease in the peak-to-peak separation for the modified electrode indicates successful modification and enhanced electron transfer kinetics.[5]
-
-
Optimization of Experimental Parameters:
-
Effect of pH: Record the DPV response of a fixed concentration of 2-ClPHQ in 0.1 M PBS with varying pH values (e.g., from 5.0 to 8.0). The optimal pH is the one that yields the highest peak current. For hydroquinone derivatives, a neutral pH is often found to be optimal.[5][8]
-
Effect of Scan Rate (for CV): Investigate the relationship between the peak current and the scan rate to determine if the reaction is diffusion-controlled or adsorption-controlled.[9]
-
-
Quantitative Analysis of 2-ClPHQ using Differential Pulse Voltammetry (DPV):
-
Prepare a series of standard solutions of 2-ClPHQ in 0.1 M PBS (at the optimized pH).
-
For each standard, record the DPV from a suitable initial potential to a final potential (e.g., 0.0 V to 0.8 V).
-
DPV parameters to be optimized include pulse amplitude, pulse width, and scan rate.
-
Construct a calibration curve by plotting the peak current versus the concentration of 2-ClPHQ.
-
Determine the linearity, limit of detection (LOD), and limit of quantification (LOQ).[10]
-
Data Analysis and Expected Results
Performance Characteristics
The performance of the electrochemical sensor should be evaluated based on several key parameters, as defined by ICH guidelines.[2][11]
| Parameter | Description | Typical Method of Determination |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Plotting peak current vs. concentration and determining the correlation coefficient (R²) of the linear regression.[2][12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated as 3.3 * (standard deviation of the blank / slope of the calibration curve).[10][12] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Calculated as 10 * (standard deviation of the blank / slope of the calibration curve).[10][11] |
| Sensitivity | The slope of the calibration curve. | Determined from the linear regression of the calibration plot. |
| Selectivity (Specificity) | The ability to assess the analyte in the presence of interfering substances. | Analyzing the response in the presence of potential interferents (e.g., other phenolic compounds, metal ions).[11] |
| Reproducibility & Repeatability | The precision of the method under the same (repeatability) or different (reproducibility) conditions. | Calculating the relative standard deviation (RSD) of multiple measurements.[2] |
Sample Data and Interpretation
Below is a table of hypothetical data for the DPV analysis of 2-ClPHQ.
| Concentration (µM) | Peak Current (µA) |
| 1.0 | 0.5 |
| 5.0 | 2.5 |
| 10.0 | 5.1 |
| 20.0 | 10.2 |
| 40.0 | 20.5 |
| 60.0 | 30.3 |
| 80.0 | 40.1 |
| 100.0 | 49.8 |
From this data, a linear regression would be performed to establish the calibration curve. For instance, the linear range might be determined to be 1.0 µM to 100.0 µM with a correlation coefficient (R²) > 0.99. The LOD and LOQ can then be calculated based on the standard deviation of blank measurements and the slope of this curve.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low signal | - Improper electrode modification- Incorrect potential window- Inactive electrode surface | - Re-polish and modify the electrode- Widen the potential scan range- Electrochemically clean the electrode |
| Poor reproducibility | - Inconsistent electrode surface area- Contamination of the electrolyte or electrode | - Ensure consistent drop-casting volume- Use fresh electrolyte for each set of experiments |
| High background current | - Contaminated supporting electrolyte- Presence of electroactive impurities | - Prepare fresh buffer solution- Purge the solution with nitrogen to remove dissolved oxygen |
| Drifting baseline | - Electrode fouling- Unstable reference electrode | - Clean the electrode between measurements- Check the filling solution of the reference electrode |
Conclusion
The electrochemical method detailed in this application note provides a sensitive, rapid, and cost-effective approach for the quantitative determination of this compound. The use of a nanocomposite-modified glassy carbon electrode significantly enhances the analytical performance. This protocol is robust and can be adapted for various sample matrices, making it a valuable tool for researchers in drug development, environmental monitoring, and quality control.
References
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Recent Progress in Electrocatalysts for Hydroquinone Electrochemical Sensing Application. (n.d.). MDPI. [Link]
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Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite. (2023-03-29). RSC Publishing. [Link]
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Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite. (n.d.). National Center for Biotechnology Information. [Link]
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The Simultaneous Electrochemical Detection of Catechol and Hydroquinone with [Cu(Sal-β-Ala)(3,5-DMPz)2]/SWCNTs/GCE. (n.d.). MDPI. [Link]
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Fabrication of CeO2/GCE for Electrochemical Sensing of Hydroquinone. (n.d.). MDPI. [Link]
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Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. (n.d.). MDPI. [Link]
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The Simultaneous Electrochemical Detection of Catechol and Hydroquinone with [Cu(Sal-β-Ala)(3,5-DMPz)2]/SWCNTs/GCE. (2014-11-25). MDPI. [Link]
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Determination of hydroquinone in food and pharmaceutical samples using a voltammetric based sensor employing NiO nanoparticle an. (2016-02-29). CORE. [Link]
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Voltammetric sensor based on electropolymerized poly(Neutral Red) and pillar[6]arene[7]hydroquinone ammonium derivative for. (n.d.). Chimica Techno Acta. [Link]
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Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. (2022-12-12). National Center for Biotechnology Information. [Link]
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Electrochemical Sensor for Simple and Sensitive Determination of Hydroquinone in Water Samples Using Modified Glassy Carbon Electrode. (2023-06-30). National Center for Biotechnology Information. [Link]
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A voltammetric sensor for simultaneous determination of hydroquinone and catechol by using a heterojunction prepared from gold nanoparticle and graphitic carbon nitride. (2019-11-20). Semantic Scholar. [Link]
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Simultaneous Electrochemical Detection of Catechol and Hydroquinone Based on a Carbon Nanotube Paste Electrode Modified with Electro-Reduced Graphene Oxide. (2024-09-11). MDPI. [Link]
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Analytic methods for two-stage case-control studies and other stratified designs. (1991-05-01). PubMed. [Link]
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Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.). BioPharm International. [Link]
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Two-stage Methods for the Analysis of Pooled Data. (n.d.). PubMed. [Link]
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Using qualitative comparative analysis to understand the conditions that produce successful PrEP implementation in family planning clinics. (2023-06-09). National Center for Biotechnology Information. [Link]
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ICH Topic Q 2 A Validation of Analytical Methods: Definitions and Terminology. (n.d.). European Medicines Agency. [Link]
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Application of 2-(2-Chlorophenyl)hydroquinone in Organic Synthesis: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the demand for efficient and selective methodologies for the construction of complex molecular architectures is ever-present. 2-(2-Chlorophenyl)hydroquinone, also known as 2'-Chloro-2,5-dihydroxybiphenyl, emerges as a highly valuable and versatile building block, particularly in the synthesis of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a hydroquinone ring linked to a chlorinated phenyl group, provides a strategic platform for intramolecular cyclization reactions, primarily through palladium-catalyzed C-O bond formation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on its application in the synthesis of dibenzofuran derivatives. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis.
Core Application: Palladium-Catalyzed Intramolecular Cyclization to Dibenzofuranols
The primary application of this compound in organic synthesis is its role as a precursor to dibenzofuranols. This transformation is typically achieved through a palladium-catalyzed intramolecular C-O bond formation, a type of direct arylation. The reaction leverages the proximity of the hydroxyl group on the hydroquinone ring and the chloro-substituted phenyl ring to facilitate cyclization.
The general mechanism for this palladium-catalyzed cyclization involves several key steps.[1] Initially, a Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the chlorophenyl ring to form a Pd(II) intermediate. Subsequent coordination of one of the hydroxyl groups of the hydroquinone moiety to the palladium center sets the stage for the crucial C-O bond-forming step. This is typically followed by reductive elimination, which forms the dibenzofuran ring and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of this compound
This protocol provides a general method for the synthesis of a dibenzofuranol derivative from this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed DMF via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 100-140 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzofuranol.
Data Summary and Comparison
The choice of reaction parameters can significantly impact the yield and purity of the desired dibenzofuranol. Below is a table summarizing typical reaction conditions found in the literature for similar transformations.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMF | 120 | 24 | 75-90 | [2] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 80-95 | [3] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 18 | >90 | [4] |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Safety and Handling
This compound is a chemical substance that should be handled with appropriate safety precautions.[4] It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Conclusion
This compound serves as a valuable and strategic precursor for the synthesis of dibenzofuranol derivatives, which are important scaffolds in various fields of chemical research. The palladium-catalyzed intramolecular cyclization provides an efficient and direct route to these complex heterocyclic systems. The protocols and data presented in this application note offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. Further optimization and exploration of different catalytic systems can expand the scope and utility of this compound in the synthesis of novel and biologically active molecules.
References
-
Ye, W., & Yoshikai, N. (2011). Oxidative cyclization of 2-arylphenols to dibenzofurans under Pd(II)/peroxybenzoate catalysis. Organic letters, 13(20), 5504–5507. [Link]
-
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). An intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation under air in the presence of pivalic acid as the reaction solvent, instead of acetic acid, results in greater reproducibility, higher yields, and broader substrate scope. The Journal of organic chemistry, 73(13), 5022–5028. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). An efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions. The Journal of organic chemistry, 80(12), 6590–6597. [Link]
-
Liu, Z., & Larock, R. C. (2004). An efficient route to carbazoles and dibenzofurans has been developed. The reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of CsF to afford N- or O-arylated products is followed by a cyclization using a Pd catalyst to carbazoles and dibenzofurans in good to excellent yields. Organic letters, 6(21), 3739–3741. [Link]
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Application Notes and Protocols for 2-(2-Chlorophenyl)hydroquinone as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Spontaneous and uncontrolled polymerization is a critical issue in the manufacturing, transportation, and storage of monomers. Polymerization inhibitors are essential chemical agents that are added to monomers to prevent premature polymerization, ensuring product stability and process safety. Hydroquinone and its derivatives are a well-established class of polymerization inhibitors that function by scavenging free radicals, which are the initiators of polymerization chain reactions.[1][2] This document provides detailed application notes and protocols for the use of a specific hydroquinone derivative, 2-(2-chlorophenyl)hydroquinone, as a polymerization inhibitor. Due to the limited availability of specific performance data for this compound, the following protocols are designed as a comprehensive framework for its evaluation and application in a research and development setting.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount before its use in any application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(2-chlorophenyl)benzene-1,4-diol | N/A |
| Synonyms | 2'-Chloro-2,5-dihydroxybiphenyl | N/A |
| CAS Number | 117-71-5 (anhydrous) | N/A |
| Molecular Formula | C₁₂H₉ClO₂ | N/A |
| Molecular Weight | 220.65 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 96-98 °C | N/A |
| Solubility | Data not readily available. Generally, hydroquinones have limited solubility in water but are more soluble in organic solvents.[3] Preliminary solubility testing in the target monomer is essential. | N/A |
| Thermal Stability | Data not readily available. Thermal stability is a critical parameter for inhibitors, especially in processes involving elevated temperatures.[4] | N/A |
Safety Precautions:
Substituted phenolic compounds like this compound should be handled with care.[5][6] The following are general safety guidelines. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[5][6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a cool, dry, and dark place away from oxidizing agents.[5]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]
Mechanism of Action: The Role of Substituted Hydroquinones
The inhibitory action of hydroquinone and its derivatives is attributed to their ability to act as antioxidants.[7] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a propagating free radical, thereby terminating the polymerization chain reaction. The resulting hydroquinone radical is stabilized by resonance and is generally unreactive towards initiating a new polymer chain. The presence of oxygen is often crucial for the high efficiency of many hydroquinone-based inhibitors.[8]
The substitution on the hydroquinone ring, in this case, a 2-chlorophenyl group, can influence the inhibitor's efficacy. The electronic and steric effects of the substituent can modulate the hydrogen-donating ability of the hydroxyl groups and the stability of the resulting radical, thus affecting its performance as a polymerization inhibitor.[7][9]
Caption: Generalized mechanism of polymerization inhibition by this compound.
Experimental Protocols for Evaluation
The following protocols provide a systematic approach to evaluating the efficacy of this compound as a polymerization inhibitor for a specific monomer system.
Protocol for Determining Optimal Concentration
The effectiveness of a polymerization inhibitor is concentration-dependent. The optimal concentration provides a sufficient induction period without adversely affecting the subsequent intended polymerization of the monomer.
Objective: To determine the minimum effective concentration of this compound required to inhibit the polymerization of a target monomer under specific conditions.
Materials:
-
Target monomer (e.g., styrene, methyl methacrylate)
-
This compound
-
Polymerization initiator (e.g., AIBN, benzoyl peroxide)
-
Solvent (if applicable)
-
Reaction vials or tubes
-
Heating block or water bath with temperature control
-
Analytical instrument for monitoring monomer conversion (e.g., GC, HPLC, FT-IR, or NMR)[10][11][12]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the monomer or a suitable solvent.
-
Sample Preparation: In a series of reaction vials, prepare samples with varying concentrations of this compound (e.g., 10, 50, 100, 200, 500 ppm). Include a control sample with no inhibitor.
-
Initiator Addition: Add a known concentration of the polymerization initiator to each vial.
-
Reaction Incubation: Place the vials in a heating block or water bath at a constant, elevated temperature relevant to the storage or processing conditions of the monomer.
-
Monitoring Monomer Conversion: At regular time intervals, withdraw an aliquot from each vial and quench the reaction (e.g., by rapid cooling or addition of a high concentration of an inhibitor). Analyze the monomer concentration using a pre-calibrated analytical method.[10][11]
-
Data Analysis: Plot the monomer conversion as a function of time for each inhibitor concentration. The time during which the polymerization is effectively suppressed is the induction period .[13]
Table 2: Example Data for Optimal Concentration Determination
| Inhibitor Concentration (ppm) | Induction Period (minutes) at [Temperature] °C |
| 0 (Control) | 0 |
| 10 | [Experimental Data] |
| 50 | [Experimental Data] |
| 100 | [Experimental Data] |
| 200 | [Experimental Data] |
| 500 | [Experimental Data] |
Protocol for Comparative Efficacy Study
To establish the relative performance of this compound, it is crucial to compare it against a standard, well-characterized inhibitor like hydroquinone (HQ) or its monomethyl ether (MEHQ).
Objective: To compare the polymerization inhibition efficiency of this compound with that of a standard inhibitor.
Procedure:
-
Follow the procedure outlined in Protocol 3.1.
-
Prepare an additional set of samples using the standard inhibitor (e.g., hydroquinone) at the same concentrations as this compound.
-
Compare the induction periods and the rates of polymerization after the induction period for both inhibitors.
Caption: Workflow for the comparative evaluation of polymerization inhibitors.
Advanced Characterization
For a more in-depth understanding of the inhibitor's performance, the following characterization studies are recommended.
Thermal Stability Assessment
The thermal stability of the inhibitor is critical, especially for applications involving elevated temperatures such as distillation or high-temperature storage.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature of this compound.[4]
-
Differential Scanning Calorimetry (DSC): To identify any phase transitions or exothermic decomposition events.[13]
Solubility Studies
The solubility of this compound in the target monomer is crucial for its effective dispersion and inhibitory action.
-
Visual Method: Prepare saturated solutions at different temperatures and visually inspect for dissolution.[14][15]
-
Spectroscopic Methods: Utilize techniques like UV-Vis spectroscopy to quantify the dissolved concentration.
Conclusion and Future Perspectives
This compound, as a derivative of the well-established hydroquinone family of polymerization inhibitors, holds potential for use in various monomer systems. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its efficacy, determine optimal usage concentrations, and compare its performance against industry standards. Further research is warranted to generate specific data on its thermal stability, solubility in common monomers, and performance in a wider range of polymerization systems. Such studies will be invaluable for its potential application in industrial processes requiring reliable and efficient polymerization inhibition.
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ResearchGate. (2013, June 27). How to measure a percentage conversion of monomer to polymer?[Link]
-
ioKinetic. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. [Link]
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Chemical Engineering Transactions. A Study on Evaluation Methods for Preventing Recurrence of Accidents Involving Mixtures of Monomers and Initiators. [Link]
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UC Berkeley. Phenol Hazard Controls Fact Sheet. [Link]
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Request PDF. (2025, August 8). An improved sample preparation method for monomer conversion measurement using headspace gas chromatography in emulsion polymerization research. [Link]
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The University of Queensland. Working Safely with Phenol Guideline. [Link]
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Polymer Chemistry (RSC Publishing). (2023, March 31). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. [Link]
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PMC - PubMed Central - NIH. Antioxidant Activity of Natural Hydroquinones. [Link]
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Cefic. For the SAFE USE of PHENOL. [Link]
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Chemistry For Everyone. (2025, July 26). How To Calculate Conversion In Chain-Growth Polymerization?[Link]
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ioMosaic Corporation. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]
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Monash University. Phenol - OHS Information Sheet. [Link]
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Wikipedia. Hydroquinone. [Link]
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ResearchGate. (2025, August 6). Polymerization Kinetics: Monitoring Monomer Conversion Using an Internal Standard and the Key Role of Sample t0. [Link]
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Freie Universität Berlin. (2011, December 15). Novel Polymerase Inhibitors. [Link]
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PMC - NIH. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. [Link]
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MDPI. Preparation and Laboratory Testing of Polymeric Scale Inhibitor Colloidal Materials for Oilfield Mineral Scale Control. [Link]
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PubMed. (2022, February 9). Antioxidant Activity of Natural Hydroquinones. [Link]
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MDPI. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. [Link]
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Taylor & Francis. Induction period – Knowledge and References. [Link]
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MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
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ACS Publications. (2019, April 18). Calorimetric Method To Determine Self-Accelerating Polymerization Temperature (SAPT) for Monomer Transportation Regulation: Kinetics and Screening Criteria | Organic Process Research & Development. [Link]
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
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ResearchGate. (2025, August 6). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. [Link]
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PubMed. N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d 3 )Butanamide-D 5 , Octadeuterated JD5037. [Link]
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arXiv. (2017, May 1). Modeling induction period of polymer crystallization. [Link]
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NIH. (2022, June 10). On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments. [Link]
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PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Activity of 2-(2-chlorophenyl)hydroquinone
Here are the detailed Application Notes and Protocols for assessing the antioxidant activity of 2-(2-chlorophenyl)hydroquinone.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant potential of this compound. While direct antioxidant data for this specific compound is not extensively published, its structural motif—a hydroquinone derivative—strongly suggests potential activity. The hydroquinone moiety, a 1,4-dihydroxybenzene structure, is well-known for its redox properties and ability to act as a reducing agent and free radical scavenger.[1][2][3][4][5] This guide is therefore designed to be a prospective tool, detailing the principles, methodologies, and data interpretation for three robust, widely-accepted in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. By employing these distinct yet complementary methods, researchers can build a comprehensive antioxidant profile for this compound.
Introduction: The Scientific Rationale
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals, making the discovery and characterization of novel antioxidant compounds a critical area of research.[6]
The compound this compound belongs to the hydroquinone family. The core hydroquinone structure is a potent antioxidant due to the ability of its two hydroxyl groups to donate hydrogen atoms, thereby stabilizing free radicals and converting the hydroquinone to a stable para-quinone.[1][3][4] The presence of a 2-chlorophenyl substituent may modulate this intrinsic activity, potentially affecting its potency, solubility, and metabolic stability. Therefore, a systematic evaluation of its antioxidant capacity is a crucial first step in characterizing its potential therapeutic utility.
This guide focuses on three assays selected for their distinct chemical mechanisms, which together provide a more complete picture of a compound's antioxidant action:
-
DPPH Assay: Measures the capacity of an antioxidant to donate a hydrogen atom.[7]
-
ABTS Assay: A versatile method applicable to both hydrophilic and lipophilic compounds, based on scavenging a pre-formed radical cation.[8]
-
FRAP Assay: Quantifies the ability of a compound to reduce ferric iron (Fe³⁺), measuring total reducing power.[9][10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay
The DPPH assay is a rapid and simple spectrophotometric method for evaluating antioxidant potential.[7] It is founded on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7] This neutralization of the DPPH radical leads to a stoichiometric color change from deep violet to pale yellow. The degree of this discoloration, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the compound's radical scavenging activity.[7]
Mechanism of DPPH Radical Scavenging
Caption: Step-by-step workflow for the 96-well plate DPPH assay.
Assay Procedure:
-
Add 20 µL of the various concentrations of the test compound, positive control, or methanol (for the blank control) into the wells of a 96-well plate. [11]2. Using a multichannel pipette, add 180 µL of the DPPH working solution to each well. Mix gently by pipetting.
-
Incubate the plate at room temperature for 30 minutes in the dark. [11][12] * Rationale: Incubation in the dark is critical as DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula: [7] % Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank (methanol + DPPH solution).
-
A_sample is the absorbance of the test compound or standard + DPPH solution.
The IC₅₀ value (the concentration of the compound required to inhibit 50% of the DPPH radicals) is determined by plotting the % inhibition against the corresponding sample concentrations and using non-linear regression analysis. A lower IC₅₀ value signifies higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of the Assay
The ABTS assay measures the total antioxidant capacity of a sample by assessing its ability to scavenge the stable ABTS radical cation (ABTS•+). [8]The assay involves the generation of the blue/green ABTS•+ chromophore through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate. [8]When an antioxidant is introduced, it donates a hydrogen atom or an electron, causing the ABTS•+ to be reduced back to its colorless neutral form. This decolorization is monitored by the decrease in absorbance at 734 nm and is proportional to the antioxidant's concentration and potency. [8]
Experimental Protocol
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
This compound (Test Compound)
-
Trolox (Positive Control)
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
96-well microplates and microplate reader (734 nm)
Solution Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS solution in ultrapure water. [13]2. Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in ultrapure water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow this mixture to stand in the dark at room temperature for 12-16 hours before use. [8][12]This step ensures the complete generation of the radical cation.
-
ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm. [12]This standardization is crucial for reproducible results.
-
Test Compound and Control Solutions: Prepare serial dilutions of the test compound and Trolox standard as described in the DPPH protocol.
ABTS Assay Workflow
Caption: Step-by-step workflow for the 96-well plate ABTS assay.
Assay Procedure:
-
Add 10 µL of the various concentrations of the test compound, Trolox standard, or solvent (for control) to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well and mix thoroughly.
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
Data Analysis
The percentage inhibition is calculated using the same formula as in the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of the Trolox standards. [8]The TEAC value of the test compound is then calculated from the linear regression equation of the Trolox curve, representing the concentration of Trolox that would produce the same level of inhibition as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle of the Assay
The FRAP assay directly measures the total antioxidant power of a compound based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [9]The assay is conducted in an acidic environment (pH 3.6), where antioxidants reduce the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue-colored ferrous (Fe²⁺) form. [9]The intensity of the blue color, measured by the increase in absorbance at 593 nm, is directly proportional to the reducing power of the sample.
Experimental Protocol
Reagents and Materials:
-
Acetate Buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric Chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
This compound (Test Compound)
-
Ferrous Sulfate (FeSO₄·7H₂O) or Trolox (Standard)
-
96-well microplates and microplate reader (593 nm)
Solution Preparation:
-
FRAP Reagent: Prepare the FRAP reagent fresh on the day of use by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. [9][12]Warm this reagent to 37°C before use.
-
Rationale: The acidic pH is crucial for the iron-reducing reaction, and pre-warming the reagent ensures a consistent reaction temperature.
-
-
Standard Solutions: Prepare a series of standard solutions using ferrous sulfate (e.g., 100 to 2000 µM).
-
Test Compound Solutions: Prepare dilutions of the test compound in a suitable solvent.
FRAP Assay Workflow
Caption: Step-by-step workflow for the 96-well plate FRAP assay.
Assay Procedure:
-
Add 20 µL of the test sample, standard, or solvent blank into the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells. [9]3. Mix and incubate at 37°C for a defined period, typically 4-10 minutes. [9]The reaction time is critical and should be kept consistent across all samples.
-
Measure the absorbance at 593 nm.
Data Analysis
A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the test sample is then determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Data Presentation and Trustworthiness
Comparative Data Summary
To provide a clear overview, the results for this compound should be summarized and compared against a known standard.
| Assay | Metric | This compound (Hypothetical Value) | Trolox (Reference Value) |
| DPPH | IC₅₀ (µg/mL) | e.g., 15.5 | ~3 - 8 µg/mL [12] |
| ABTS | TEAC | e.g., 0.85 | 1.0 (by definition) [12] |
| FRAP | FeSO₄ Equivalents (µM) | e.g., 1250 | High reducing capacity |
Note: A lower IC₅₀ value indicates higher scavenging activity. A higher TEAC or FeSO₄ equivalent value indicates greater antioxidant capacity.
Ensuring Self-Validating Systems
To ensure the trustworthiness and reproducibility of the results, the following practices are mandatory:
-
Positive Controls: Always include a well-characterized antioxidant standard (Trolox, Ascorbic Acid, etc.) in every assay run. This validates that the reagents and protocol are performing as expected.
-
Negative/Blank Controls: Blank wells containing only the solvent and the assay reagent are essential to zero the spectrophotometer and subtract any background absorbance.
-
Replicate Measurements: Each sample concentration, control, and blank should be assayed in triplicate to ensure precision and allow for statistical analysis. [14]* Assay Specificity: Be aware of the limitations of each assay. The FRAP assay, for instance, does not detect antioxidants that act by hydrogen atom transfer. No single assay can fully capture the complexity of antioxidant mechanisms, making a multi-assay approach essential for a comprehensive evaluation. [6][15]
References
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protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
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Cliniqa. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]
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Scribd. ORAC Assay Protocol. [Link]
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Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
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Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
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Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
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Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
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G-Biosciences. FRAP Antioxidant Assay. [Link]
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G-Biosciences. DPPH Antioxidant Assay. [Link]
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G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
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BioVision, Inc. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
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G-Biosciences. ORAC Assay. [Link]
-
MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
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Zen-Bio, Inc. ABTS Antioxidant Assay Kit. [Link]
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ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]
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PubMed Central. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]
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PubMed Central. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]
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P&S Chemicals. Product information, this compound. [Link]
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PubMed Central. (2018). Antioxidant Activity of Natural Hydroquinones. [Link]
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ResearchGate. Methods for hydroquinone synthesis. [Link]
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Wikipedia. Hydroquinone. [Link]
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ResearchGate. (2015). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. [Link]
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PubMed. (2022). Antioxidant Activity of Natural Hydroquinones. [Link]
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ResearchGate. (2022). (PDF) Antioxidant Activity of Natural Hydroquinones. [Link]
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Patsnap. Hydroquinone synthesis method. [Link]
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YouTube. (2024). Synthesis of Hydroquinone. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Hydroquinone?. [Link]
-
TREA. Process for producing hydroquinone and derivates. [Link]
-
MDPI. (2001). Hydroxyquinones: Synthesis and Reactivity. [Link]
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Application Notes and Protocols for the Evaluation of 2-(2-chlorophenyl)hydroquinone as a Potential Tyrosinase Inhibitor
Introduction: The Quest for Novel Depigmenting Agents
Melanin, the primary pigment in human skin, is produced through a process called melanogenesis, in which the enzyme tyrosinase plays a critical, rate-limiting role.[1][2][3] Tyrosinase, a copper-containing monooxygenase, initiates this pathway by catalyzing two sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to the highly reactive dopaquinone.[4][5][6] While essential for protecting the skin against UV radiation, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][3]
Consequently, the inhibition of tyrosinase is a primary strategy for the development of depigmenting agents in the cosmetic and pharmaceutical industries.[1][2][7] Hydroquinone has long been recognized as an effective tyrosinase inhibitor, but concerns regarding its safety profile have prompted researchers to explore new derivatives with improved efficacy and reduced side effects.[8][9][10] This document focuses on 2-(2-chlorophenyl)hydroquinone, a synthetic derivative, and provides a comprehensive guide for its evaluation as a potential tyrosinase inhibitor. The protocols herein are designed for researchers in drug discovery and dermatology to accurately characterize its inhibitory potential and kinetic profile.
Scientific Principle: Visualizing Enzyme Inhibition
The evaluation of tyrosinase inhibitors relies on a well-established spectrophotometric assay.[1] The enzymatic oxidation of L-DOPA by tyrosinase produces an orange-red intermediate, dopachrome, which exhibits a strong absorbance maximum around 475-492 nm.[1][11][12] By monitoring the rate of dopachrome formation over time, one can quantify the enzyme's catalytic activity.
When an inhibitor like this compound is introduced, it interferes with this reaction, leading to a decreased rate of dopachrome production. The potency of the inhibitor is quantified by its IC50 value—the concentration required to reduce enzyme activity by 50%.[1]
Proposed Mechanism of Action
Hydroquinone and its derivatives primarily function by inhibiting the tyrosinase enzyme.[13][14] They can act as competitors to the natural substrate (L-tyrosine or L-DOPA) for binding to the enzyme's active site.[14][15] For this compound, the hydroquinone moiety is expected to interact with the binuclear copper center in the active site of tyrosinase, thereby blocking substrate access and catalysis. The addition of the 2-chlorophenyl group may enhance binding affinity or alter the electronic properties of the hydroquinone ring, potentially leading to more potent inhibition.
Caption: Proposed inhibition of the melanogenesis pathway.
Materials and Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test Compound: this compound
-
Positive Control: Kojic Acid[1]
-
Buffer: 50 mM Sodium Phosphate Buffer (pH 6.5)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
96-well microplate reader capable of absorbance measurements at 475 nm
-
Calibrated micropipettes
-
Incubator set to 37°C
-
96-well flat-bottom microplates
-
Protocol 1: Determination of IC50 Value
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of mushroom tyrosinase activity.
Preparation of Stock Solutions
-
Phosphate Buffer (50 mM, pH 6.5): Prepare and adjust pH as required. This buffer will be used for all subsequent dilutions unless specified.
-
Mushroom Tyrosinase (1000 U/mL): Dissolve tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.[4]
-
L-DOPA (10 mM): Dissolve L-DOPA in phosphate buffer. Protect from light to prevent auto-oxidation and prepare fresh.[4]
-
Test Compound Stock (10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock (1 mM): Dissolve Kojic Acid in phosphate buffer to serve as the positive control.[4]
Experimental Workflow
The following workflow provides a visual guide to the assay procedure.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Assay Procedure
-
Plate Setup: Add reagents to a 96-well plate according to the layout below. Prepare serial dilutions of the test compound and positive control.
| Well Type | Phosphate Buffer (µL) | Test Compound / Control (µL) | Tyrosinase (1000 U/mL) (µL) | L-DOPA (10 mM) (µL) | Total Volume (µL) |
| Blank | 160 | 20 (DMSO) | 0 | 20 | 200 |
| Control (100%) | 140 | 20 (DMSO) | 20 | 20 | 200 |
| Test Compound | 120 | 20 (Varying Conc.) | 20 | 20 | 200 |
| Positive Control | 120 | 20 (Varying Conc.) | 20 | 20 | 200 |
-
Pre-incubation: Add the buffer, test compound (or DMSO/Kojic Acid), and tyrosinase solution to the respective wells. Mix gently and incubate the plate at 37°C for 10 minutes.[4]
-
Reaction Initiation: To start the reaction, add 20 µL of the L-DOPA solution to all wells.[4]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.[4]
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Calculate Percentage Inhibition: Use the following formula for each concentration of the test compound and positive control: % Inhibition = [(V_control - V_sample) / V_control] x 100[1]
-
V_control: Rate of reaction of the control well (enzyme + substrate + DMSO).
-
V_sample: Rate of reaction in the presence of the test compound.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration at which the curve crosses the 50% inhibition mark.
Protocol 2: Enzyme Kinetic Analysis
This protocol determines the mode of enzyme inhibition (e.g., competitive, non-competitive, mixed). This is achieved by measuring reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor.[12][16]
Experimental Design
-
Prepare several concentrations of the inhibitor, this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, run the assay with a range of L-DOPA substrate concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM).[12]
-
Follow the assay procedure described in Protocol 1 (Section 5.3) for each condition.
Data Analysis and Interpretation
-
Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[12] The type of inhibition is determined by how the lines intersect.
| Inhibition Type | Lineweaver-Burk Plot Interpretation | Effect on Vmax | Effect on Km |
| Competitive | Lines intersect on the Y-axis. | Unchanged | Increases |
| Non-competitive | Lines intersect on the X-axis. | Decreases | Unchanged |
| Uncompetitive | Lines are parallel. | Decreases | Decreases |
| Mixed | Lines intersect in the second quadrant (left of Y-axis). | Decreases | Increases or Decreases |
-
Dixon Plot: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) at each fixed substrate concentration. This plot is used to determine the inhibition constant (Ki).[12]
Safety and Handling Precautions
-
Hydroquinone Derivatives: Hydroquinone is a known skin irritant and its use in cosmetics is highly regulated due to concerns about potential cytotoxicity and long-term side effects like ochronosis.[13][17] Although the specific toxicity of this compound is not fully characterized, it should be handled with care.
-
Chlorophenols: Chlorinated phenols as a class are known to be toxic and can be absorbed through the skin, potentially causing systemic effects.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and other chemicals.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
These application notes provide a robust framework for the in vitro evaluation of this compound as a tyrosinase inhibitor. By determining the IC50 value and characterizing the kinetic mechanism of inhibition, researchers can obtain critical data to assess its potential as a novel depigmenting agent. Positive results from these assays would warrant further investigation in cell-based models (e.g., B16 melanoma cells) and subsequent preclinical studies to establish both efficacy and safety.
References
-
Wang, C. K., et al. (n.d.). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. PMC - NIH. Retrieved from [Link]
-
Jimbow, K. (n.d.). Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives. Retrieved from [Link]
-
Schweikardt, T., et al. (n.d.). On the interpretation of tyrosinase inhibition kinetics. Taylor & Francis Online. Retrieved from [Link]
-
Muñoz-Muñoz, J. L., et al. (2015). Kinetic characterization of substrate-analogous inhibitors of tyrosinase. ResearchGate. Retrieved from [Link]
-
Cap, A. (2009). Kinetics Analysis of Tyrosinase. Adam Cap. Retrieved from [Link]
-
Zolghadri, S., et al. (n.d.). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Hydroquinone?. Patsnap Synapse. Retrieved from [Link]
-
614 Beauty. (2026). Understanding Tyrosinase Inhibitors. 614 Beauty. Retrieved from [Link]
-
Parvez, S., et al. (2006). A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. PMC - NIH. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. Retrieved from [Link]
-
Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. PMC - PubMed Central. Retrieved from [Link]
-
Active Concepts. (n.d.). Tyrosinase Inhibition Assay. Active Concepts. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Publishing. Retrieved from [Link]
-
Osolodchenko, T. P., et al. (2022). Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[16][19]Thieno[2,3-d]Pyrimidine-4(3H)-One. NIH. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. ResearchGate. Retrieved from [Link]
-
Osolodchenko, T. P., et al. (2022). Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[16][19]Thieno[2,3-d]Pyrimidine-4(3H)-One. PubMed. Retrieved from [Link]
-
Olaniran, A. O., et al. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. Retrieved from [Link]
-
Zhou, Y., et al. (n.d.). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. PMC. Retrieved from [Link]
-
Unknown. (2025). Tyrosinase Inhibitors for Dark Skin. Retrieved from [Link]
-
Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. PMC. Retrieved from [Link]
-
Unknown. (2023). Skin Whitening Agents: Medicinal Chemistry Perspective Of Tyrosinase Inhibitors part 1. Retrieved from [Link]
-
Topping, D. C., et al. (2007). Hydroquinone: Acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects. ResearchGate. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2014). Amended Safety Assessment of Hydroquinone as Used in Cosmetics. Retrieved from [Link]
-
Topping, D. C., et al. (2007). Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects. PubMed. Retrieved from [Link]
-
Westerhof, W., & Kooyers, T. J. (2005). Toxicology and health risks of hydroquinone in skin lightening formulations. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Arylhydroquinone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-arylhydroquinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. 2-Arylhydroquinones are valuable structural motifs in medicinal chemistry and materials science. Their synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, requires careful optimization to achieve high yields and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to explain the causality behind experimental choices, providing you with the knowledge to not only solve current issues but also to proactively design robust reaction protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-arylhydroquinones, particularly when using the Suzuki-Miyaura cross-coupling reaction. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions grounded in mechanistic principles.
Q1: My reaction has a very low yield or has failed completely. What are the first steps I should take?
Plausible Causes: A failed reaction can be attributed to several fundamental factors, often related to reagent quality or an improperly maintained inert atmosphere. The Pd(0) catalyst, which is the active species in the catalytic cycle, is highly sensitive to atmospheric oxygen, which can oxidize it to inactive Pd(II) species or lead to the formation of palladium black.[1][2] Similarly, the purity and stability of your starting materials and reagents are paramount.
Recommended Solutions & Scientific Rationale:
-
Verify Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen. Solvents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[2][3] Maintain a positive pressure of inert gas throughout the entire reaction. This prevents the oxidation of the active Pd(0) catalyst, which is essential for the initial oxidative addition step.[1][4]
-
Assess Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation where the C-B bond is cleaved.[3] Use fresh or properly stored boronic acids. If degradation is suspected, consider using more stable boronic esters, such as pinacol esters.[2]
-
Aryl Halide: Confirm the purity of your aryl halide. Impurities can sometimes poison the catalyst. The reactivity of the halide is also critical; the typical order is I > Br > OTf >> Cl.[5][6] For less reactive chlorides, a more electron-rich and bulky ligand is often necessary to facilitate the rate-determining oxidative addition step.[1][4]
-
Base: Ensure the base is anhydrous and finely powdered. Clumped or hydrated bases can lead to poor reproducibility and lower reactivity.[2] The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[7][8][9]
-
-
Check Catalyst and Ligand: Ensure the palladium source and ligand have not degraded. While many modern pre-catalysts are air-stable, the active Pd(0) species generated in situ is not. If using a combination like Pd(OAc)₂ with a phosphine ligand, ensure the ligand has not been oxidized.
Initial Troubleshooting Workflow
Here is a logical workflow for diagnosing a low-yielding Suzuki coupling reaction.
Caption: A workflow diagram for troubleshooting low-yield Suzuki reactions.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Plausible Causes: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a common and often frustrating side reaction. It can be promoted by high temperatures, the presence of water, and the choice of base.[3][10] The mechanism often involves protonolysis of the boronic acid, which competes directly with the desired transmetalation step.
Recommended Solutions & Scientific Rationale:
-
Use Anhydrous Conditions: While some water is often beneficial or required for Suzuki couplings (to dissolve the base and facilitate borate formation), excess water, especially at high temperatures, can promote protodeboronation.[1] Try minimizing the amount of water or using a strictly anhydrous solvent system with a soluble base like CsF or K₃PO₄.
-
Switch to Boronic Esters: Boronic esters, especially pinacol esters (Bpin) or MIDA boronates, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2]
-
Modify the Base: Stronger bases or highly aqueous basic solutions can accelerate the unwanted side reaction. Consider switching to a milder base like K₂CO₃ or Cs₂CO₃, or a non-aqueous base like potassium fluoride (KF).[9][11]
-
Lower the Reaction Temperature: High temperatures can significantly increase the rate of protodeboronation.[10] If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature.
Q3: My primary side product is the homocoupling of my aryl boronic acid. What is causing this and how can I minimize it?
Plausible Causes: Homocoupling (or Glaser-type coupling) of boronic acids to form a biaryl byproduct (R²-R²) is typically an oxygen-mediated process. Trace amounts of oxygen can lead to the oxidative coupling of the boronic acid, catalyzed by the palladium complex.[3] This side reaction consumes your boronic acid and complicates purification.
Recommended Solutions & Scientific Rationale:
-
Rigorous Degassing: This is the most critical factor. The presence of O₂ is the primary driver of homocoupling. Ensure your solvent and reaction headspace are completely free of oxygen by using robust degassing techniques.[2]
-
Control Reagent Addition: Sometimes, adding the aryl halide to the reaction mixture before the palladium catalyst can help. This ensures that once the active Pd(0) species is formed, it preferentially undergoes oxidative addition with the aryl halide rather than interacting with the boronic acid in the presence of oxygen.
-
Use a Slight Excess of Aryl Halide: Using a small excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes suppress boronic acid homocoupling by ensuring the transmetalation and reductive elimination steps are kinetically favored.[10]
Q4: The reaction is sluggish, and I'm having difficulty purifying the final 2-arylhydroquinone. What are some strategies?
Plausible Causes: Sluggish reactions can be due to a suboptimal choice of catalyst, ligand, base, or solvent for your specific substrates.[12] Hydroquinones are electron-rich and can be sensitive, sometimes leading to complex reaction mixtures. Purification can be challenging due to the polarity of the two hydroxyl groups and the potential for the product to chelate to residual metals.
Recommended Solutions & Scientific Rationale:
-
Reaction Optimization:
-
Ligand Screening: The ligand is critical. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the reaction by promoting both oxidative addition and reductive elimination.[1][5][13]
-
Solvent Choice: The polarity of the solvent affects the solubility of the reagents and the reaction rate. Aprotic polar solvents like dioxane, THF, or DMF are common. Sometimes a mixture, like Toluene/Water, is effective.[1]
-
-
Purification Strategies:
-
Acidic Wash: During the workup, washing the organic layer with a mild acidic solution (e.g., dilute HCl or NH₄Cl) can help remove basic impurities and some inorganic salts.
-
Chelating Agents: If you suspect palladium contamination in your final product, you can wash the organic solution with a chelating agent like a dilute aqueous solution of thiourea or sodium sulfide to scavenge residual palladium.
-
Column Chromatography: Use silica gel chromatography. Due to the polarity of hydroquinones, a solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol is often required. A small amount of acetic acid in the eluent can sometimes improve peak shape and prevent streaking on the column.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right palladium source and ligand?
Choosing the optimal catalyst system is crucial and often requires screening.[1][14]
-
Palladium Source: Pre-catalysts like Pd(PPh₃)₄ are convenient as they are already in the Pd(0) state. However, systems using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand are more common as they allow for greater modularity. The Pd(II) is reduced in situ to the active Pd(0) species.[1]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.[4][13]
-
Triphenylphosphine (PPh₃): A classic, general-purpose ligand. Effective for many simple couplings of aryl iodides and bromides.
-
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These are bulky and electron-rich ligands that are highly effective for challenging substrates, including sterically hindered partners and less reactive aryl chlorides.[15] They accelerate the rate-limiting oxidative addition and the final reductive elimination step.[4]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable and highly active palladium complexes, often used for difficult couplings.[5]
-
| Catalyst/Ligand System | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | Commercially available, easy to handle. |
| Pd(OAc)₂ / PPh₃ | Aryl Iodides, Bromides | Modular, cost-effective Pd source. |
| Pd₂(dba)₃ / SPhos | Aryl Chlorides, Bromides, Triflates | High activity, broad substrate scope, good for hindered substrates.[5] |
| PEPPSI™-IPr (NHC Pre-catalyst) | Aryl Chlorides, challenging substrates | High thermal stability, very active for difficult couplings.[1] |
FAQ 2: What is the role of the base, and how do I select the best one?
The base plays multiple critical roles in the Suzuki-Miyaura reaction.[5] It was once thought its role was simple, but it is now understood to be multifaceted:
-
Activation of Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻). This activation is essential for the transmetalation step, where the aryl group is transferred from boron to palladium.[7][8][16]
-
Formation of Pd-Hydroxo Complex: The base can react with the Pd(II)-halide complex (formed after oxidative addition) to generate a more reactive Pd(II)-hydroxo or -alkoxo species, which facilitates the transmetalation.[7]
Selection Guide:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common bases. Cs₂CO₃ is often more effective than K₂CO₃, especially for less reactive substrates, due to its higher solubility and the positive effect of the cesium cation. They are typically used with aqueous solvent mixtures.[11]
-
Phosphates (K₃PO₄): A strong base that is effective for a wide range of couplings, including those with aryl chlorides. It can often be used in anhydrous organic solvents like toluene or dioxane.
-
Fluorides (CsF, KF): These are useful when base-sensitive functional groups (like esters) are present in the substrates, as they are less harsh than carbonates or phosphates.[9]
| Base | Strength | Typical Solvents | Notes |
| Na₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O) | Cost-effective, standard choice. |
| K₂CO₃ | Moderate-Strong | Aqueous mixtures | Widely used, generally effective.[11] |
| Cs₂CO₃ | Strong | Aqueous or Anhydrous (THF, Dioxane) | Often gives higher yields for difficult couplings.[11] |
| K₃PO₄ | Strong | Anhydrous (Toluene, Dioxane) | Excellent for aryl chlorides and hindered substrates. |
| KF | Mild | Anhydrous (THF) | Good for substrates with base-sensitive functional groups.[9] |
FAQ 3: How does the catalytic cycle for the Suzuki-Miyaura reaction work?
Understanding the catalytic cycle is key to troubleshooting. It consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like chlorides.[6]
-
Transmetalation: The organic group (Ar²) is transferred from the activated boronic acid (borate) to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.[5]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5]
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Perera, D., et al. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Hopkinsons, M. N. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Hartwig, J. F., et al. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Singh, R., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Buchwald, S. L., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Retrieved from [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
Nolan, S. P., et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Two New Hemisynthetic Diterpenylhydroquinones from Natural Ent-Labdanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A green approach to 2-arylquinolines via palladium-catalysed C–H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Cross Coupling of Arylboronic Acids with 2-Chloro-1,4-naphthoquinones: the Synthesis of 2-Aryl. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-aryl-2-hydroxy-1,4-naphthoquinone analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
- Duke, R. (2024).
-
Buchwald, S. L., et al. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
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- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Side-product formation in the synthesis of 2-(2-chlorophenyl)hydroquinone
Prepared by: Dr. Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-chlorophenyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important biaryl compound. Leveraging extensive experience in cross-coupling methodologies, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction, can be influenced by a variety of factors that may lead to suboptimal results. This section addresses the most common issues encountered in the laboratory, providing both diagnostic insights and actionable solutions.
Q1: I am observing low to no yield of the desired this compound. What are the likely causes and how can I improve the conversion?
A1: Low or no product formation is a frequent issue in Suzuki-Miyaura couplings and can stem from several sources. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Inefficient Catalyst System
The choice of palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. A standard catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be sufficiently active for this specific transformation.
-
Expert Recommendation: For coupling an aryl chloride, which is generally less reactive than a bromide or iodide, a more robust catalyst system is often required. Consider using a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald biarylphosphine family, such as SPhos or XPhos, are particularly effective in promoting the oxidative addition of aryl chlorides.
Potential Cause 2: Suboptimal Base Selection
The base plays a critical role in the transmetalation step of the catalytic cycle. An inappropriate base can lead to a stalled reaction.
-
Expert Recommendation: The choice of base should be tailored to the substrates and solvent. For challenging couplings, stronger, non-nucleophilic bases are often preferred.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings, providing good reactivity.
-
Cesium Carbonate (Cs₂CO₃): Often gives superior results, particularly with difficult substrates, though it is a more expensive option.
-
Potential Cause 3: Inadequate Reaction Conditions
Temperature, solvent, and the exclusion of oxygen are critical parameters that can significantly impact the reaction outcome.
-
Expert Recommendation:
-
Temperature: Ensure the reaction is heated to an appropriate temperature, typically between 80-110 °C for couplings involving aryl chlorides.
-
Solvent: Aprotic polar solvents or ethereal solvents are commonly used. A mixture of dioxane and water is a robust choice for many Suzuki couplings.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation. It is imperative to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Potential Cause 4: Poor Reagent Quality
The quality and stability of the reagents, particularly the 2-chlorophenylboronic acid, can be a major contributor to low yields.
-
Expert Recommendation:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of excess water or strong base. Use freshly purchased or properly stored boronic acid. Consider using the more stable pinacol ester or trifluoroborate salt derivatives of the boronic acid.
-
Solvent Purity: Ensure that the solvents are anhydrous and of high purity.
-
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low yield.
Q2: My reaction is producing significant amounts of side-products, complicating purification. What are these impurities and how can I minimize their formation?
A2: The formation of side-products is a common challenge in cross-coupling reactions. Understanding their origin is key to mitigating their formation.
Common Side-Product 1: Homocoupling of 2-Chlorophenylboronic Acid
This side-reaction leads to the formation of 2,2'-dichlorobiphenyl. It is often promoted by the presence of oxygen or an excess of palladium catalyst.
-
Mechanism: The homocoupling reaction can occur through a palladium-catalyzed pathway where two molecules of the boronic acid couple with each other. The presence of oxygen can facilitate the oxidation of the palladium(0) catalyst to palladium(II), which can promote this side reaction.
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Thoroughly degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Control of Catalyst Loading: Use the minimum effective amount of palladium catalyst. High catalyst loadings can increase the rate of side reactions.
-
Use of Boronic Acid Derivatives: Pinacol esters or MIDA esters of the boronic acid are often more resistant to homocoupling.
-
Common Side-Product 2: Protodeboronation of 2-Chlorophenylboronic Acid
This side-reaction results in the formation of chlorobenzene from the boronic acid. It is often favored by high temperatures and the presence of water and a strong base.
-
Mechanism: The boronic acid group is replaced by a proton from the solvent or trace water. This reaction is often base-catalyzed.
-
Mitigation Strategies:
-
Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki couplings, excess water should be avoided. Use anhydrous solvents.
-
Base Optimization: Very strong bases, such as hydroxides, can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or a non-hydroxide base like potassium phosphate (K₃PO₄).
-
Use of Boronic Esters: Boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Common Side-Product 3: Dehalogenation of the Starting Material
If you are starting with a protected hydroquinone, such as 1-bromo-2,5-dimethoxybenzene, you may observe the formation of 1,4-dimethoxybenzene.
-
Mechanism: This can occur through a palladium-hydride species which can be formed from various sources in the reaction mixture. Reductive elimination of the aryl group and the hydride leads to the dehalogenated product.
-
Mitigation Strategies:
-
Choice of Base and Solvent: The choice of base and solvent can influence the formation of palladium-hydride species. Empirical screening may be necessary.
-
Additives: The addition of radical scavengers can sometimes suppress dehalogenation, although this is not a universally applicable solution.
-
The interplay of these side reactions is illustrated in the following diagram:
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)hydroquinone
Welcome to the technical support center for the synthesis of 2-(2-chlorophenyl)hydroquinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a powerful method for creating C-C bonds but requires careful optimization of multiple parameters.[1][2][3] This document provides in-depth, experience-based answers to frequently encountered challenges.
Part 1: Pre-Reaction Troubleshooting: Reagents and Setup
Proper preparation is paramount. Issues with starting materials and the reaction environment are often the root cause of poor outcomes.
Q1: My reaction yield is consistently low or fails completely. I suspect my reagents. What should I check first?
A1: This is a classic starting point for troubleshooting. Low yields often trace back to the quality and handling of three key components: the boronic acid, the palladium catalyst, and the solvent.
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Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[2][4] This is accelerated by heat and acidic or basic conditions.[4] Before starting, verify the purity of your 2-chlorophenylboronic acid via NMR or melting point. Store it in a desiccator, as moisture can facilitate decomposition. Using a more stable boronic ester, like a pinacol ester, can often mitigate these issues.[2]
-
Catalyst Activity: The heart of the reaction is the Pd(0) catalyst.[5] Many common precursors, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) state. If your catalyst is old or has been improperly stored, it may have oxidized, leading to reduced activity. For consistency, using a pre-catalyst or a stable Pd(0) source like Pd(PPh₃)₄ is recommended.[2][6] Ensure your catalyst has not decomposed into palladium black (insoluble metallic palladium), which is catalytically inactive.[2]
-
Solvent Purity and Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, halting the catalytic cycle. It is critical to use anhydrous solvents and to thoroughly degas them before use. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles. Ensure your reaction is run under a positive pressure of an inert gas.
Part 2: Optimizing the Core Reaction: The Suzuki-Miyaura Coupling
The interplay between the catalyst, ligand, base, and solvent defines the success of the coupling. Understanding their roles is key to optimization.
Q2: I'm struggling to couple an aryl chloride. My yields are much lower than with bromides or iodides. How can I improve this?
A2: This is a common challenge. Aryl chlorides are the least reactive of the aryl halides in Suzuki couplings because the C-Cl bond is stronger, making the initial oxidative addition step more difficult.[3][5][7] To overcome this, you need to enhance the reactivity of your catalytic system.
-
Choice of Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides. You must use more electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center, promote the oxidative addition step, and accelerate the overall catalytic cycle.[5][8] Examples of highly effective ligands for this purpose include Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][9]
-
Stronger Base and Higher Temperature: A stronger base is often required to facilitate the transmetalation step with less reactive chlorides.[5] While a standard base like Na₂CO₃ might work for bromides, consider using K₃PO₄, Cs₂CO₃, or an alkoxide like KOtBu for chlorides.[10] Additionally, higher reaction temperatures are typically necessary to provide the activation energy for the C-Cl bond cleavage.
Q3: What is the precise role of the base in the reaction, and how do I select the right one?
A3: The base is not merely a spectator; it plays at least three crucial roles in the catalytic cycle.[3][10]
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Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃R]⁻).[10][11][12] This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[5][11]
-
Formation of the Active Palladium Complex: The base can react with the palladium(II) halide complex formed after oxidative addition, preparing it for transmetalation.[3][10]
-
Acceleration of Reductive Elimination: Some bases, particularly hydroxides, have been shown to accelerate the final reductive elimination step.[12]
-
Selection Criteria: The choice of base depends on the substrates' sensitivity.
-
Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used and effective. K₃PO₄ is often a good starting point for challenging couplings.[10]
-
Organic bases like triethylamine (NEt₃) can be used but may lead to side reactions like dehalogenation.[2]
-
Fluoride sources like KF or CsF are effective but can be more aggressive.
-
The diagram below illustrates the central role of the base in activating the boronic acid for the key transmetalation step in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle highlighting base activation.
Q4: I'm observing significant side product formation, specifically the homocoupling of the boronic acid and dehalogenation of my starting material. How can I suppress these?
A4: These are two of the most common side reactions that compete with your desired product formation.
-
Homocoupling (Glaser Coupling): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen. Rigorous degassing of your solvent and maintaining a strict inert atmosphere are the most effective ways to minimize this.
-
Dehalogenation (or Protodeboronation): This is the replacement of the halogen on your electrophile with a hydrogen atom.[2] It can be caused by trace amounts of water or acidic protons in the reaction mixture. Ensure you are using anhydrous solvents and high-purity reagents. Sometimes, the choice of base or solvent can influence this; for instance, amine bases or alcoholic solvents can sometimes act as hydride sources, leading to dehalogenation.[2] If protodeboronation of the boronic acid is the issue, using a slight excess (1.1 to 1.5 equivalents) of the boronic acid can help drive the desired reaction to completion despite some loss to this side reaction.[4]
The following troubleshooting workflow can help diagnose and solve common issues leading to low yield.
Caption: A troubleshooting workflow for low-yield Suzuki reactions.
Part 3: Post-Reaction: Work-up and Purification
A successful reaction can be undermined by a poor purification strategy.
Q5: My crude product looks fine, but I'm having trouble purifying it. What's the best way to remove palladium residues and boron-containing byproducts?
A5: This is a critical step, especially for pharmaceutical applications where metal contamination must be minimized.[13]
-
Palladium Removal:
-
Filtration: After the reaction, you can sometimes remove a significant portion of the palladium catalyst by filtering the cooled reaction mixture through a pad of Celite®. This will remove precipitated palladium black.
-
Aqueous Wash: A simple aqueous wash (e.g., with saturated ammonium chloride or brine) during the work-up can help remove some inorganic salts and water-soluble species.
-
Scavenging: For persistent palladium contamination, treatment with a scavenger is highly effective. Thiol-functionalized silica gels or activated carbon can be stirred with the crude product solution to bind the residual palladium, which is then removed by filtration.[13]
-
-
Boron Byproduct Removal:
-
Base Wash: Boronic acids and their byproducts are acidic. Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) will convert them into water-soluble boronate salts, which are then extracted into the aqueous phase.
-
Oxidative Work-up: A less common but effective method is to treat the crude mixture with an oxidant like hydrogen peroxide under basic conditions. This oxidizes the boron-containing species to phenols, which can be more easily separated.
-
Chromatography: Standard silica gel column chromatography is typically the final step. The polarity of the eluent system (e.g., hexanes/ethyl acetate) should be carefully chosen to achieve good separation between your product and any remaining impurities.[14]
-
Part 4: Protocols and Data
Experimental Protocol: Optimized Suzuki-Miyaura Synthesis
This protocol is a robust starting point for the synthesis, incorporating best practices for coupling an aryl chloride.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-benzoquinone (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel and wash with 1M NaOH (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the final product.
Table 1: Effect of Reaction Parameters on Yield
The following table summarizes typical outcomes when optimizing key variables for an aryl chloride coupling. This data is illustrative and serves as a guide for your own optimization experiments.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2%) / SPhos (4%) | Yield increases from <20% to >80% | Bulky, electron-rich ligands are required to activate the C-Cl bond for oxidative addition.[5][8] |
| Base | Na₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Significant yield improvement | A stronger base is more effective at generating the nucleophilic boronate species needed for transmetalation.[5][12] |
| Solvent | Toluene | Dioxane / H₂O (10:1) | Increased yield and rate | Polar aprotic solvents with some water often improve solubility and facilitate the catalytic cycle.[2][10] |
| Atmosphere | Nitrogen blanket only | Degassed solvent + Argon | Reduced side products | Rigorous oxygen exclusion prevents catalyst deactivation and boronic acid homocoupling. |
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Al-Masri, H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
de Vries, J. G., & de Vries, A. H. M. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
Xu, J., et al. (2010). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. PubMed Central. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Majer, Z., et al. (2018). Hydroxyquinones: Synthesis and Reactivity. MDPI. Retrieved from [Link]
- Britton, G. H. (1933). Process for isolating and purifying hydroquinone. Google Patents.
-
Jiangsu Yangnong Chem Group. (2014). Hydroquinone synthesis method. Patsnap. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and characterization of hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3. Retrieved from [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]
-
Ballesteros-García, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Retrieved from [Link]
- Neste Oy. (1996). Method for the preparation of substituted quinones and hydroquinones. Google Patents.
-
Le, C. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. Retrieved from [Link]
-
Sharma, S., & Singh, U. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Retrieved from [Link]
-
Gille, A., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, RSC Publishing. Retrieved from [Link]
-
Zhang, M., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. PubMed Central. Retrieved from [Link]
- Preparation method of hydroquinone. (2014). Google Patents.
- Wang, L. (2017). Process for producing hydroquinone and derivates. Google Patents.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-chlorophenyl)hydroquinone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 2-(2-chlorophenyl)hydroquinone in a variety of in vitro assays. By understanding the physicochemical properties of this compound and employing appropriate solubilization strategies, reliable and reproducible experimental data can be achieved.
Frequently Asked Questions (FAQs)
Q1: My 10 mM stock solution of this compound in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "crashing out." While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment. The addition of the 2-chlorophenyl group to the hydroquinone structure increases its hydrophobicity, making it poorly soluble in water-based buffers.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line and assay endpoint.
Q3: Can I heat my solution to dissolve this compound?
A3: Gentle warming can be attempted, but with caution. Hydroquinones can be susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of reactive quinone species and a change in the compound's biological activity. If you must use heat, do so minimally and consider protecting your solution from light.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, several alternatives can be explored, including the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) and non-ionic surfactants (e.g., Tween® 20, Tween® 80). These agents can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
Understanding the Compound: Physicochemical Properties and Biological Activity
This compound is a solid with a molecular weight of approximately 220.65 g/mol (anhydrous basis).[1] The presence of the chlorinated phenyl ring significantly increases its lipophilicity compared to the parent hydroquinone molecule.
From a biological perspective, chlorinated hydroquinones and their oxidized counterparts, quinones, are known to be redox-active molecules. They can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[2][3][4][5][6] This can lead to oxidative stress within cells and may be a key part of its mechanism of action and potential cytotoxicity.[2][7][8] Some hydroquinone derivatives have also been shown to act as topoisomerase II inhibitors.[9] Understanding these potential mechanisms is crucial when designing experiments and interpreting results, as the choice of solubilizing agent and the final compound concentration can influence these activities.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation can be a major roadblock. This section provides a systematic approach to diagnosing and resolving solubility issues.
Initial Solubility Assessment
Before proceeding with your main experiment, it is highly recommended to perform a preliminary solubility test.
Protocol: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In a 96-well plate, add your final assay buffer to a series of wells.
-
Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM) and a final DMSO concentration that matches your planned experiment (e.g., 0.5%).
-
Mix the plate thoroughly.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately after mixing and after a period that mimics your experimental incubation time (e.g., 2, 6, 24 hours) at the intended temperature.[10]
-
The highest concentration that remains clear is your approximate maximum working soluble concentration.
Decision Tree for Resolving Precipitation
This flowchart will guide you through the troubleshooting process.
Caption: Workflow for selecting a solubilization strategy.
By following these guidelines and protocols, researchers can effectively address the solubility challenges posed by this compound, ensuring the generation of high-quality and reliable data in their in vitro assays.
References
- Amaro, A. R., Oakley, G. G., Bauer, U., Spielmann, H., & O'Brien, P. J. (1996). Metabolic activation of 3,3',4,4'-tetrachlorobiphenyl and 3,3',4,4',5-pentachlorobiphenyl to protein-binding and cytotoxic metabolites by rat hepatocytes. Chemico-biological interactions, 102(2), 89–106.
- BenchChem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media.
- Goodman, C. M., Chacon, A., & Kramer, K. (2012). Altered UV absorbance and cytotoxicity of chlorinated sunscreen agents. Photodermatology, photoimmunology & photomedicine, 28(1), 29–36.
- Laboratory Notes. (2022). Preparation of 20% Tween 20 Solution.
- Verstraete, H., Van der Eecken, V., & De Smedt, S. C. (2021). Graphs representing the effects of Triton X-100 (A), Tween 80 (B),...
- McCarthy, D. L., Claude, A. A., & Copley, S. D. (1999). In vivo levels of chlorinated hydroquinones in a pentachlorophenol-degrading bacterium. Applied and environmental microbiology, 65(12), 5540–5543.
- Kang, T. R. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
- Mikkelsen, H., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1878.
- Kocaman, V., et al. (2016). Hydroquinone (HQ)-induced cytoxicity in A549 cells. Effects of HQ at...
- Srinivasan, A., et al. (2000). Redox cycling of 2-(x'-mono, -di, -trichlorophenyl)- 1, 4-benzoquinones, oxidation products of polychlorinated biphenyls. Toxicology and Applied Pharmacology, 164(1), 82-90.
- Chen, Y. T., et al. (2023). Hydroquinone-selected chronic myelogenous leukemia cells are sensitive to chloroquine-induced cytotoxicity via MCL1 suppression and glycolysis inhibition. Biochemical Pharmacology, 218, 115934.
- Li, N., et al. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.
- BenchChem. (2025). User Manual for Polysorbate 20 (EP, Tween 20).
- de Souza, C. G., et al. (2012). Effect of Tween 80, Tween 20 and Triton X-100, chelator and inhibitors on crude tannase activity.
- Venkatesha, R. T., et al. (2011). 2-(4-chlorophenyl)benzo-1,4-quinone induced ROS-signaling inhibits proliferation in human non-malignant prostate epithelial cells. Toxicology in Vitro, 25(4), 865-874.
- Bolton, J. L., et al. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology, 29(10), 1669-1698.
- de la Torre, L. G., & Garcia, F. A. (2018). Hemolytic activity of the non-ionic detergents Tween 80 and Triton X-100.
- Maharao, N., et al. (2020). Understanding the Effect of Hydroxypropyl-β-Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study. Clinical Pharmacology & Therapeutics, 108(5), 1038-1046.
- Huang, C. P., et al. (2008). Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning. Toxicology and Applied Pharmacology, 227(3), 331-338.
- Maharao, N., et al. (2020). Understanding the Effect of Hydroxypropyl-β-Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study. Clinical Pharmacology & Therapeutics, 108(5), 1038-1046.
- Alliance Bio-Solutions. (2024). Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80.
- Li, N., et al. (2025). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution.
- BMG LABTECH. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Bitesize Bio. (2025). Behind the Blot: Everything You Need to Know About Tween 20.
- Kelly, J., et al. (2020). (a) Quinone redox cycling, ROS formation and GSH-based detoxification....
- Google Patents. (n.d.). CN104151451A - Preparation method of hydroxypropyl-[beta]-cyclodextrin.
- Iannazzo, D., et al. (2021). Hydroxypropyl-β-cyclodextrin does not induce cytotoxic effects in HEK293T-ACEhi cells up to a concentration of 5 mM.
- Bolton, J. L., et al. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology, 29(10), 1669-1698.
- Kamimura, A., et al. (2021). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. Molecules, 26(6), 1739.
- Alshehri, S., et al. (2021). Formulation of Multicomponent Chrysin-Hydroxy Propyl β Cyclodextrin-Poloxamer Inclusion Complex Using Spray Dry Method: Physicochemical Characterization to Cell Viability Assessment. Polymers, 13(23), 4198.
- Kamimura, A., et al. (2021). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents.
- Shao, Z., et al. (2011). Effects of Hydroxylpropyl-β-Cyclodextrin on in Vitro Insulin Stability.
- Wang, F., et al. (2014). Effects of hydroxypropyl-β-cyclodextrin on cell growth, activity, and integrity of steroid-transforming Arthrobacter simplex and Mycobacterium sp.
- Härtl, N., et al. (2022).
- Mitchell, M. J., et al. (2021). Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. Pharmaceutics, 13(11), 1835.
- Li, X., et al. (2006). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K.
- Patil, S. B., & Patil, S. S. (2018). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. Research Journal of Pharmacy and Technology, 11(10), 4345-4351.
- Li, X., et al. (2006). Solubility of hydroquinone in different solvents from 276.65 K to 345.10 K. Semantic Scholar.
Sources
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- 2. Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox cycling of 2-(x'-mono, -di, -trichlorophenyl)- 1, 4-benzoquinones, oxidation products of polychlorinated biphenyls [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-chlorophenyl)benzo-1,4-quinone induced ROS-signaling inhibits proliferation in human non-malignant prostate epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroquinone-selected chronic myelogenous leukemia cells are sensitive to chloroquine-induced cytotoxicity via MCL1 suppression and glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 2-(2-chlorophenyl)hydroquinone Solutions
Welcome to the technical support center for 2-(2-chlorophenyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and stabilization of this compound solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experiments.
Introduction: The Challenge of Stabilizing this compound
This compound, a biphenyl derivative of hydroquinone, is a compound of interest in various research and development applications.[1][2] Like other hydroquinones, it is susceptible to oxidation, which can lead to discoloration and degradation of the solution, compromising experimental results.[3][4] Understanding and mitigating these degradation pathways is crucial for maintaining the compound's efficacy and ensuring the reproducibility of your work.
The primary degradation pathway for hydroquinones is oxidation, which proceeds through a semiquinone radical to form the corresponding p-benzoquinone.[5][6] This process is accelerated by several factors, including:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.[5][7]
-
pH: The rate of hydroquinone oxidation increases with higher pH.[7][8]
-
Light: UV radiation can initiate and accelerate oxidative reactions.[6][9]
-
Metal Ions: Transition metal ions, such as copper and iron, can catalyze oxidation.[10][11]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.[12][13][14]
This guide provides a comprehensive framework for addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: The discoloration you are observing is a classic sign of oxidation. The hydroquinone moiety of the molecule is being oxidized to its corresponding quinone derivative.[3][4] This is a common issue with hydroquinone solutions and is often accelerated by exposure to air (oxygen), light, and even trace metal ion contaminants.[7][9][10]
Q2: What is the optimal pH range for storing this compound solutions?
A2: To minimize oxidation, it is recommended to maintain the pH of your solution in the acidic range. For hydroquinone and its derivatives, a pH between 3.0 and 5.5 is generally considered optimal for stability.[7] Some studies have shown that hydroquinones are very stable at a pH of 2 to 4 in the absence of iron.[11][15][16]
Q3: Can I store my solution at room temperature?
A3: While short-term storage at a controlled room temperature may be acceptable if the solution is properly stabilized, long-term storage at lower temperatures is highly recommended. Storing solutions at reduced temperatures, such as 5°C or 15°C, can significantly extend their shelf life by slowing down the rate of degradation reactions.[12][13][14] Avoid elevated temperatures, as they will accelerate oxidation.[12][13]
Q4: Are there any additives I can use to improve the stability of my solution?
A4: Yes, several additives can significantly enhance the stability of your this compound solution. These include:
-
Antioxidants: Compounds like sodium metabisulfite, sodium bisulfite, and ascorbic acid are commonly used to prevent oxidation.[7][9][17] They work by preferentially reacting with oxygen or free radicals.
-
Chelating Agents: Agents such as ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester metal ions that catalyze oxidation.[6][18]
Q5: How should I prepare my solvents to maximize solution stability?
A5: It is crucial to use high-purity, degassed solvents. Degassing the solvent by sparging with an inert gas like nitrogen or argon before use will remove dissolved oxygen, a primary culprit in oxidation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage of this compound solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Rapid Discoloration (within hours or days) | 1. Oxygen Exposure: Solution prepared and stored in the presence of air. 2. High pH: The pH of the solution is neutral or alkaline. 3. Light Exposure: Stored in a clear container under ambient light. 4. Metal Ion Contamination: Use of non-purified solvents or glassware. | 1. Inert Atmosphere: Prepare and store the solution under an inert gas (nitrogen or argon). Use degassed solvents. 2. pH Adjustment: Measure and adjust the pH to an acidic range (3.0-5.5) using a suitable buffer (e.g., citrate buffer).[7] 3. Light Protection: Store the solution in an amber or opaque container.[6] 4. Chelating Agents: Add a chelating agent like EDTA (0.01-0.1%) or citric acid.[6][18] |
| Gradual Discoloration (over weeks or months) | 1. Suboptimal Storage Temperature: Stored at room temperature. 2. Insufficient Antioxidant Concentration: The concentration of the added antioxidant is too low or has been depleted. 3. Headspace in Container: A large air-filled headspace in the storage container. | 1. Refrigeration: Store the solution at a reduced temperature (e.g., 2-8°C).[12][13][14] 2. Optimize Antioxidant: Increase the concentration of the antioxidant or use a combination of antioxidants (e.g., sodium metabisulfite and ascorbic acid).[7] 3. Minimize Headspace: Use smaller containers that are filled as much as possible to minimize the air-to-solution ratio. |
| Precipitate Formation | 1. Low Solubility: The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. 2. Degradation Product Insolubility: Oxidized products may be less soluble and precipitate out. | 1. Solubility Check: Determine the solubility of your compound in the chosen solvent at the intended storage temperature. You may need to use a co-solvent system. 2. Address Degradation: Follow the steps to prevent discoloration, as the precipitate may be a result of degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps for preparing a stock solution with enhanced long-term stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., ethanol, propylene glycol, or a suitable buffer)
-
Sodium Metabisulfite
-
EDTA (Disodium salt)
-
Citric Acid
-
Inert gas (Nitrogen or Argon)
-
Amber glass storage vials with screw caps
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a flask and sparge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Additive Dissolution: To the degassed solvent, add the stabilizing agents. A typical starting concentration would be:
-
Sodium Metabisulfite: 0.1% (w/v)
-
EDTA: 0.05% (w/v)
-
-
pH Adjustment (for aqueous solutions): If using an aqueous buffer system, prepare a citrate buffer to maintain the pH between 4.0 and 5.0.
-
Dissolution of this compound: Weigh the desired amount of this compound and dissolve it in the stabilized solvent. Gentle warming and stirring may be required.
-
Inert Gas Blanket: Once the solid is fully dissolved, flush the headspace of the container with the inert gas before sealing it tightly.
-
Storage: Store the solution in a refrigerator (2-8°C) and protect it from light.
Protocol 2: Monitoring the Stability of this compound Solutions
Regularly assessing the stability of your stored solution is crucial.
Methods:
-
Visual Inspection: Regularly check for any color change or precipitate formation.
-
UV-Vis Spectroscopy: Monitor the absorbance spectrum over time. The appearance of new peaks or a change in the intensity of the main absorbance peak can indicate degradation. A common method is to measure the absorbance at a specific wavelength, such as 289 nm or 290 nm, to quantify the hydroquinone concentration.[19][20]
-
High-Performance Liquid Chromatography (HPLC): This is the most accurate method for assessing stability. An RP-HPLC method can separate the parent compound from its degradation products, allowing for precise quantification of the remaining active ingredient.[20][21][22]
Visualizing Degradation and Stabilization
To better understand the processes involved, the following diagrams illustrate the degradation pathway of hydroquinones and the mechanism of action of common stabilizers.
Caption: Degradation pathway of this compound.
Caption: Mechanism of action for stabilizers.
By implementing the strategies outlined in this guide, you can significantly improve the long-term stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
-
Kinetics and mechanism of the oxidation of hydroquinones by a trans-dioxoruthenium(VI) complex - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Effect of pH and oxalate on hydroquinone-derived hydroxyl radical formation during brown rot wood degradation - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Product information, this compound | P&S Chemicals. P&S Chemicals. Available from: [Link]
-
A hydroquinone formulation with increased stability and decreased potential for irritation. DeepDyve. Available from: [Link]
-
Effect of pH and Oxalate on Hydroquinone-Derived Hydroxyl Radical Formation during Brown Rot Wood Degradation - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]
-
Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society Publications. Available from: [Link]
-
Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content - Jack Westin. Jack Westin. Available from: [Link]
-
Effect of pH and Oxalate on Hydroquinone-Derived Hydroxyl Radical Formation during Brown Rot Wood Degradation | Applied and Environmental Microbiology - ASM Journals. American Society for Microbiology. Available from: [Link]
- EP2047846A2 - Process for stabilizing hydroquinone - Google Patents. Google Patents.
-
Hydroquinone - Wikipedia. Wikipedia. Available from: [Link]
- US3855150A - Stabilization of hydroquinone solutions with citric acid - Google Patents. Google Patents.
-
Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
-
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract - MDPI. MDPI. Available from: [Link]
-
“Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine” | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
- Process for stabilizing hydroquinone - European Patent Office EP2047846 A2 - Googleapis.com. Google APIs.
-
Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and fluocinolone acetonide in pharmaceutical formulations with a photodegradation kinetic study - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
-
(PDF) Stability-Indicating Densitometric HPTLC Method for Qualitative and Quantitative Analysis of Hydroquinone in Commercial Whitening Creams - ResearchGate. ResearchGate. Available from: [Link]
-
(PDF) Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations: Research Article - ResearchGate. ResearchGate. Available from: [Link]
-
hydroquinone stabilizing composition - Justia Patents. Justia. Available from: [Link]
-
This compound - ChemBK. ChemBK. Available from: [Link]
-
Stabilization of Oxidation Prone Ingredients - Fagron Academy. Fagron Academy. Available from: [Link]
-
Sensative Spectrophotometric method for determination of hydroquinone in some common cosmetics in Najran region in K.S.A - journal of ultra chemistry. Journal of Ultra Chemistry. Available from: [Link]
-
A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and - Semantic Scholar. Semantic Scholar. Available from: [Link]
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- 3. jackwestin.com [jackwestin.com]
- 4. Hydroquinone - Wikipedia [en.wikipedia.org]
- 5. Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scite.ai [scite.ai]
- 8. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 9. fagronacademy.us [fagronacademy.us]
- 10. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH and Oxalate on Hydroquinone-Derived Hydroxyl Radical Formation during Brown Rot Wood Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of pH and oxalate on hydroquinone-derived hydroxyl radical formation during brown rot wood degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. US3855150A - Stabilization of hydroquinone solutions with citric acid - Google Patents [patents.google.com]
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- 21. Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and fluocinolone acetonide in pharmaceutical formulations with a photodegradation kinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting HPLC Separation of 2-(2-chlorophenyl)hydroquinone Isomers
Welcome to the technical support center for the chromatographic analysis of 2-(2-chlorophenyl)hydroquinone and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical expertise with practical field experience to help you overcome your separation challenges.
Introduction to the Challenge
Separating positional isomers, such as the different forms of this compound, is a common and significant challenge in HPLC. These molecules share the same molecular weight and often have very similar polarities and hydrophobicities, making them difficult to resolve with standard chromatographic methods. This guide will walk you through logical troubleshooting steps and optimization strategies to achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound isomers co-eluting or showing poor resolution on a standard C18 column?
A1: This is the most common issue encountered. Standard C18 columns primarily separate compounds based on hydrophobicity.[1] Positional isomers of this compound have very similar hydrophobic characteristics, leading to insufficient differential retention on a C18 stationary phase.
To achieve separation, a stationary phase with an alternative separation mechanism is often required. Columns that can facilitate π-π interactions are highly recommended for aromatic positional isomers.[2][3] Consider the following stationary phases:
-
Phenyl-Hexyl: Offers π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your analytes.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for halogenated and aromatic compounds.
-
Biphenyl: This phase can also provide enhanced π-π interactions and is effective for separating isomers.[4]
Q2: I'm still not getting good separation after switching to a Phenyl column. What should I try next?
A2: If changing the stationary phase alone is not sufficient, the next logical step is to optimize the mobile phase. The choice of organic modifier and the pH of the aqueous portion can significantly influence selectivity.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Acetonitrile and methanol have different properties and can alter the interactions between your isomers and the stationary phase. Methanol, for instance, is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile.[2] Some sources suggest that methanol is preferable when seeking to maximize π-π interactions.[3]
-
Adjust the Mobile Phase pH: The hydroquinone moiety has ionizable hydroxyl groups. Altering the pH of the mobile phase can change the ionization state of these groups, which in turn can dramatically affect retention and selectivity.[5][6][7] It is crucial to operate within the stable pH range of your column.[5] Experimenting with a pH range of 2.5 to 4.0, adjusted with additives like formic acid or acetic acid, can be a good starting point.[8][9]
Q3: My peaks are tailing. What could be the cause and how do I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support. The hydroxyl groups on your hydroquinone isomers are likely culprits for these interactions.
-
Mobile Phase pH Adjustment: As mentioned, adjusting the pH can suppress the ionization of the hydroquinone's hydroxyl groups, minimizing unwanted interactions.
-
Use a Modern, High-Purity Silica Column: Modern columns are often end-capped to reduce the number of free silanol groups, leading to better peak shapes for basic and acidic compounds.
-
Add an Ionic Modifier: Adding a small amount of a competing agent, like triethylamine (TEA) at a low concentration (e.g., 0.05 M) and adjusted to a low pH, can help to mask the active silanol sites and improve peak symmetry.[8]
Q4: I'm observing a drifting baseline, especially during a gradient run. What's happening?
A4: A drifting baseline in a gradient run is often due to impurities in the mobile phase or a lack of equilibration.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents and fresh, high-purity water.
-
Proper Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Contaminated Mobile Phase: If one of your mobile phase components is contaminated, the baseline will shift as the concentration of that solvent increases during the gradient. Prepare fresh mobile phases daily and keep the solvent bottles capped.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the separation of this compound isomers.
Caption: A logical workflow for troubleshooting poor separation of this compound isomers.
Experimental Protocols
Protocol 1: Stationary Phase Screening
This protocol outlines a systematic approach to selecting an appropriate stationary phase.
-
Initial Analysis: Perform an injection on your current C18 column to establish a baseline chromatogram.
-
Column Selection:
-
Select a Phenyl-Hexyl column.
-
Select a Pentafluorophenyl (PFP) column.
-
-
Equilibration: For each column, equilibrate with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for at least 15 column volumes.
-
Test Injection: Inject your sample of this compound isomers onto each column using the same gradient program.
-
Evaluation: Compare the chromatograms for resolution, peak shape, and retention time.
| Stationary Phase | Primary Interaction Mechanism | Expected Outcome for Aromatic Isomers |
| C18 | Hydrophobic | Low selectivity |
| Phenyl-Hexyl | Hydrophobic + π-π | Improved selectivity |
| PFP | Hydrophobic + π-π + Dipole-Dipole | Potentially highest selectivity |
Protocol 2: Mobile Phase pH Optimization
This protocol is for optimizing the mobile phase pH to improve selectivity. Use a column that has shown some potential for separation from Protocol 1.
-
Prepare Buffers: Prepare aqueous mobile phase components at different pH values. For example:
-
pH 2.5 (0.1% Formic Acid in Water)
-
pH 3.0 (Adjust 0.1% Formic Acid with Ammonium Formate)
-
pH 4.0 (0.1% Acetic Acid in Water)
-
-
Equilibration: Equilibrate the column with the first mobile phase (e.g., Acetonitrile and pH 2.5 water) at the starting gradient conditions.
-
Injection: Inject the sample.
-
Repeat: Repeat steps 2 and 3 for each pH value, ensuring the column is well-equilibrated before each run.
-
Analysis: Compare the resolution between the isomer peaks at each pH. Small changes in pH can lead to significant changes in selectivity for ionizable compounds.[6]
Chiral Separation Considerations
If your this compound molecule is chiral, you will need to employ a chiral separation technique to resolve the enantiomers. Standard reversed-phase columns will not separate enantiomers.
Q5: How can I separate the enantiomers of a chiral this compound isomer?
A5: The separation of enantiomers requires the introduction of a chiral selector into the chromatographic system. This can be achieved in two primary ways:
-
Chiral Stationary Phases (CSPs): This is the most common and direct method.[10] CSPs are packed with a chiral material that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have broad applicability for a range of chiral compounds.[10][11]
-
Chiral Mobile Phase Additives: A chiral selector, such as a cyclodextrin derivative, can be added to the mobile phase.[12] This forms transient diastereomeric complexes with the enantiomers in solution, which can then be separated on a standard achiral column.
Chiral Method Development Workflow
Caption: A streamlined workflow for developing a chiral HPLC separation method.
References
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. Available at: [Link]
-
Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. Available at: [Link]
-
Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) - gtfch.org. Available at: [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed. Available at: [Link]
-
Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives - PubMed. Available at: [Link]
-
How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? - ResearchGate. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis - Labcompare. Available at: [Link]
-
HPLC Column for Structual Isomers - NACALAI TESQUE, INC. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]
-
Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations - Crawford Scientific. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]
-
Choosing the Right HPLC Stationary Phase - LCGC International. Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
HPLC Troubleshooting. Available at: [Link]
- CN112444575A - High performance liquid chromatography for efficiently separating and detecting related substances in hydroquinone and application thereof - Google Patents.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Troubleshooting Adsorbed Contaminants on HPLC Columns - Separation Science. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. Available at: [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube. Available at: [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gtfch.org [gtfch.org]
- 5. moravek.com [moravek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112444575A - High performance liquid chromatography for efficiently separating and detecting related substances in hydroquinone and application thereof - Google Patents [patents.google.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Substituted Hydroquinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted hydroquinones. This guide is designed to provide in-depth, field-proven insights and practical solutions to common challenges encountered during experimentation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results, reliable.
Conceptual Overview: The Duality of Hydroquinones
Substituted hydroquinones are a fascinating class of molecules, primarily because of their redox-active nature. The core of their biological activity stems from the ability of the 1,4-dihydroxybenzene ring to undergo oxidation. This process, however, is a double-edged sword.
-
Antioxidant Activity: Hydroquinones can donate hydrogen atoms or electrons to neutralize damaging free radicals, converting themselves into a more stable benzoquinone form. This radical-scavenging ability is the basis for many of their therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][2][3]
-
Pro-oxidant Activity: The oxidation process proceeds through a highly reactive semiquinone radical intermediate.[4] In the presence of oxygen and metal ions like copper (Cu²⁺) or iron (Fe²⁺), this intermediate can generate reactive oxygen species (ROS), leading to cellular damage, DNA fragmentation, and cytotoxicity.[5][6][7] This pro-oxidant effect is a critical consideration in experimental design and data interpretation.
Understanding this balance is paramount. Enhancing a desired biological effect often involves optimizing the structure and experimental conditions to favor a specific pathway while minimizing undesired toxicity.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My substituted hydroquinone shows lower-than-expected activity in my antioxidant assay (e.g., DPPH, ABTS). What's going wrong?
Answer: This is a common issue that can stem from several factors, often related to compound stability and solubility.
-
Underlying Cause A: Compound Oxidation. Hydroquinones are highly susceptible to oxidation, especially in neutral to alkaline pH solutions, exposure to light, and in the presence of dissolved oxygen.[8][9] If your compound oxidizes to its quinone form before or during the assay, it loses its hydrogen-donating ability, leading to apparent low activity.
-
Solution:
-
Work in Acidic Conditions: Prepare stock solutions and buffers in a slightly acidic pH range (pH 3.0-5.5) where hydroquinones are more stable.[8][10]
-
Use Fresh Solutions: Prepare solutions of your hydroquinone derivative immediately before use. Avoid storing diluted solutions, even at 4°C, for extended periods.
-
Degas Solvents: For sensitive experiments, sparging your solvents with an inert gas (nitrogen or argon) can remove dissolved oxygen and slow oxidation.
-
Add Stabilizers: Consider adding a stabilizer like N-acetyl-cysteine (NAC) or sodium metabisulfite to your formulation to inhibit oxidation, though be sure to run controls to ensure they don't interfere with your assay.[8][9]
-
-
-
Underlying Cause B: Poor Solubility. Many substituted hydroquinones are lipophilic and have low aqueous solubility.[11][12] If your compound precipitates in the aqueous assay buffer, its effective concentration is much lower than intended, leading to artificially low activity readings.
-
Solution:
-
Check for Precipitation: Visually inspect your assay wells/tubes for any cloudiness or precipitate. Centrifuge a sample to confirm.
-
Optimize Co-Solvent: While DMSO is a common co-solvent, its final concentration in the assay should typically be kept low (<1%, often <0.5%) to avoid artifacts. You may need to test different co-solvents (e.g., ethanol, methanol) or slightly increase the DMSO concentration, ensuring you validate the new concentration with vehicle controls.
-
Sonication: Briefly sonicating the solution after dilution into the assay buffer can help dissolve small aggregates.
-
-
-
Underlying Cause C: Substituent Effects. The nature of the substituent itself plays a huge role.
-
Electron-donating groups (e.g., alkyl, methoxy) generally increase the antioxidant activity by stabilizing the resulting radical.
-
Electron-withdrawing groups (e.g., nitro, chloro) and bulky substituents can decrease activity by making hydrogen donation less favorable or sterically hindering access to the radical.[13] Glycosylation of a hydroxyl group, as seen in arbutin, significantly reduces antioxidant potency compared to the parent hydroquinone.[1][14]
-
Question 2: My compound is causing widespread cytotoxicity in my cell-based assay, masking the specific effect I want to measure. How can I differentiate this from the intended activity?
Answer: This is a critical challenge, as the pro-oxidant nature of hydroquinones can lead to non-specific cell death.[5][7][15]
-
Mechanism of Toxicity: Hydroquinone-induced cytotoxicity is often mediated by the generation of ROS, leading to oxidative stress, DNA damage, and apoptosis.[5][15] This can be enhanced by cellular enzymes like tyrosinase or cytochrome P450, which metabolize the hydroquinone.[16][17]
-
Experimental Strategy:
-
Dose-Response Curve: First, perform a broad dose-response curve (e.g., from 0.1 µM to 200 µM) to determine the cytotoxic concentration range (e.g., the CC50) in your specific cell line. Your desired biological effect should ideally occur at concentrations well below the cytotoxic threshold.
-
Include ROS Scavengers: Co-incubate your cells with your hydroquinone derivative and a known antioxidant like N-acetyl-cysteine (NAC). If the cytotoxicity is significantly reduced by NAC, it strongly suggests the effect is mediated by oxidative stress.[5]
-
Measure Oxidative Stress: Use cellular probes like H₂DCFDA to directly measure the generation of intracellular ROS upon treatment with your compound.[18] A positive result links your compound directly to ROS production.
-
Use a Cell-Free Assay: If possible, confirm the direct mechanism of action in a cell-free system (e.g., an enzyme inhibition assay).[19] This removes the confounding variable of cellular toxicity. For instance, if you hypothesize your compound inhibits a specific enzyme, demonstrating this in a purified enzyme assay proves the direct interaction, which can then be correlated with non-toxic concentrations in a cellular context.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| How do I choose the right assay to measure antioxidant activity? | The choice depends on the mechanism you want to probe. DPPH and ABTS assays measure radical scavenging via hydrogen or electron donation and are excellent for initial screening.[4][14][20] The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of a compound to reduce Fe³⁺ to Fe²⁺.[14] For a more biologically relevant context, cellular antioxidant assays (CAA) or assays that measure the inhibition of lipid peroxidation (TBARS) are more advanced options.[18] |
| My hydroquinone solution turns brown/yellow. Can I still use it? | No. This discoloration is a clear visual indicator of oxidation to benzoquinone and other polymeric products.[21] Using this solution will lead to inaccurate and unreliable results, as the concentration of the active hydroquinone form is unknown and degradation products may have their own biological effects. Discard the solution and prepare a fresh one. |
| How can I improve the bioavailability or penetration of my hydroquinone derivative for in vivo or topical studies? | Enhancing delivery is key for in vivo efficacy. Strategies include: 1) Formulation with penetration enhancers like dimethyl isosorbide (DMI) or propylene glycol.[10][22] 2) Co-formulation with exfoliants such as glycolic or mandelic acid, which remove the outer layer of dead skin cells to improve absorption.[23] 3) Using acidic formulations , which not only improve stability but can also enhance penetration.[24] |
| What is the relationship between a hydroquinone's IC50 value and its potency? | The IC50 (half-maximal inhibitory concentration) is a quantitative measure of potency. It represents the concentration of your compound required to inhibit a specific biological process (e.g., radical scavenging, enzyme activity) by 50%. A lower IC50 value indicates higher potency , as less compound is needed to achieve the same effect.[20] |
Comparative Antioxidant Activity Data
The following table summarizes reported IC50 values for hydroquinone against common antioxidant standards in the DPPH radical scavenging assay. Note that values can vary between studies due to different experimental conditions.
| Compound | DPPH Radical Scavenging IC50 (µM) | Source(s) |
| Hydroquinone | 31.96 | [1][20] |
| Ascorbic Acid (Vitamin C) | 39.48 | [1][20] |
| Hesperetin | 21.44 | [1] |
Key Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol provides a step-by-step method for assessing the antioxidant potential of a substituted hydroquinone by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[20]
Materials:
-
Substituted hydroquinone (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid or Trolox (positive control)
-
DMSO (for stock solution, if necessary)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Store this solution in the dark.
-
Preparation of Test Compound Stock Solution: Prepare a 1 mg/mL or 10 mM stock solution of your substituted hydroquinone in DMSO or methanol.
-
Preparation of Serial Dilutions: Perform serial dilutions of your stock solution to create a range of concentrations to test (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare identical dilutions for the positive control (ascorbic acid).
-
Assay Protocol (96-well plate):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of your serially diluted compound (or positive control) to the corresponding wells.
-
For the blank (control), add 100 µL of methanol (or the appropriate solvent) instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
IC50 Determination: Plot the % Inhibition against the concentration of your test compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical, typically calculated using non-linear regression analysis.[20]
Self-Validation & Controls:
-
Positive Control: Always include a known antioxidant like ascorbic acid to validate that the assay is performing correctly.
-
Vehicle Control: Test the solvent used for your stock solution (e.g., DMSO) at the highest concentration present in the assay to ensure it has no scavenging activity itself.
-
Compound Color Control: Run a parallel set of wells with your compound and solvent (no DPPH) to ensure the compound itself doesn't absorb at 517 nm. If it does, you must subtract this background absorbance from your sample readings.
References
-
Antioxidant Activity of Natural Hydroquinones - PMC. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone. (1999). PubMed. Retrieved January 9, 2026, from [Link]
-
How to Make Hydroquinone Work Faster | Maximize Results Safely. (2024, October 11). La Bella Skin. Retrieved January 9, 2026, from [Link]
-
Natural hydroquinones' antioxidant activity. (2022, March 26). Pulsus Group. Retrieved January 9, 2026, from [Link]
-
Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Hydroquinone. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. (2021, July). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Antioxidant Activity of Natural Hydroquinones. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. (2018, March 19). MDPI. Retrieved January 9, 2026, from [Link]
-
Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC. (2024, February 16). NIH. Retrieved January 9, 2026, from [Link]
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Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. (2018, March 19). International Journal of Molecular Sciences. Retrieved January 9, 2026, from [Link]
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Resveratrol Inhibited Hydroquinone-Induced Cytotoxicity in Mouse Primary Hepatocytes - PMC. (2012, September 19). NIH. Retrieved January 9, 2026, from [Link]
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Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Antioxidant compounds, assays of determination and mode of action. (2016, May 30). ResearchGate. Retrieved January 9, 2026, from [Link]
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Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
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Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
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A hydroquinone formulation with increased stability and decreased potential for irritation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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What is the mechanism of Hydroquinone? (2024, July 17). Patsnap Synapse. Retrieved January 9, 2026, from [Link]
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Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Electrochemical Synthesis of Quinones and Hydroquinones. (2024, October 3). ACS Electrochemistry. Retrieved January 9, 2026, from [Link]
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Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Hydroquinone not working? Advanced hydroquinone tricks to help you achieve better results. (2020, December 19). YouTube. Retrieved January 9, 2026, from [Link]
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Chemistry stability for the hydroquinone, hydroquinone + additive (NAC), kojic acid, and ascorbic acid in alkaline solution... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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A hydroquinone formulation with increased stability and decreased potential for irritation. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Reduction of Benzoquinones to Hydroquinones via Spontaneous Reaction with Glutathione and Enzymatic Reaction by S-Glutathionyl-Hydroquinone Reductases. (2025, August 10). ResearchGate. Retrieved January 9, 2026, from [Link]
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(PDF) Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. (2025, October 16). ResearchGate. Retrieved January 9, 2026, from [Link]
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Hydroxyquinones: Synthesis and Reactivity. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC. (2014, May 8). NIH. Retrieved January 9, 2026, from [Link]
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Synthesis of steroidal quinones and hydroquinones from bile acids by Barton radical decarboxylation and benzoquinone addition. Studies on their cytotoxic and antifungal activities. (2025, August 10). ResearchGate. Retrieved January 9, 2026, from [Link]
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Hydroquinone for skin lightening: Safety profile, duration of use and when should we stop? (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
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Markets Face Unprecedented Surge in Hydroquinone Prices Amid Supply Chain Crisis. (2025, January 21). ChemAnalyst. Retrieved January 9, 2026, from [Link]
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Impact of Proposed FDA Restrictions on Hydroquinone. (n.d.). HMP Global Learning Network. Retrieved January 9, 2026, from [Link]
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Skin lightening preparations and the hydroquinone controversy. (2025, August 7). ResearchGate. Retrieved January 9, 2026, from [Link]
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Experimental solubility of hydroquinone in water compared with literature data. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved January 9, 2026, from [Link]
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Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. (2025, August 10). ResearchGate. Retrieved January 9, 2026, from [Link]
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History of hydroquinone. (n.d.). Indian Journal of Dermatology, Venereology and Leprology. Retrieved January 9, 2026, from [Link]
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Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
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Methods for hydroquinone synthesis. A) Established chemical routes... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (2024, February 16). RSC Publishing. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Navigating the Challenges of Hydroquinone Derivative Cytotoxicity in Therapeutic Development
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the complexities of hydroquinone derivative cytotoxicity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and development efforts. Hydroquinone and its derivatives represent a class of compounds with immense therapeutic potential, particularly in oncology.[1][2][3][4][5][6] However, their clinical utility is often hampered by inherent cytotoxicity. This guide is structured to help you troubleshoot common experimental hurdles, understand the mechanisms at play, and implement strategies to mitigate toxicity, thereby enhancing the therapeutic index of your compounds.
Part 1: Foundational Knowledge - The Double-Edged Sword of Hydroquinone Cytotoxicity
Hydroquinone's therapeutic action and its toxicity are intrinsically linked, primarily through its redox properties. The core of its cytotoxic mechanism involves the generation of reactive oxygen species (ROS) and the formation of highly reactive quinone species.[7][8][9] This can lead to a cascade of detrimental cellular events, including:
-
Oxidative Stress and DNA Damage: Hydroquinone can undergo auto-oxidation to form semiquinone radicals and quinones, which in turn generate ROS like superoxide anions and hydrogen peroxide.[7][10] This oxidative stress can lead to significant DNA damage, protein carbonylation, and lipid peroxidation.[9][11]
-
Mitochondrial Dysfunction: A key target of hydroquinone-induced toxicity is the mitochondrion. It can disrupt the mitochondrial membrane potential and inhibit cellular respiration, leading to a decrease in ATP production and further ROS generation.[3][11][12][13]
-
Enzyme Inhibition and Cellular Pathway Disruption: Hydroquinone and its metabolites can interact with and inhibit crucial enzymes, including tyrosinase and topoisomerase II.[9][14] It can also disrupt cellular cytoskeletal structures and inhibit DNA and RNA synthesis at higher concentrations.[14]
-
Metabolic Activation: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a dual role. While it can detoxify some quinones through a two-electron reduction to less reactive hydroquinones, it can also bioactivate certain quinone-based drugs, leading to the generation of unstable hydroquinones that redox cycle and produce high levels of ROS.[10][15][16][17][18] This is a critical consideration in cancer therapy, as many tumor cells overexpress NQO1.[10][17]
Part 2: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the development of hydroquinone-based therapeutics.
Q1: My hydroquinone derivative is highly effective against cancer cell lines but also shows significant toxicity to normal cells. What's the first thing I should investigate?
A1: The first step is to determine the therapeutic index (TI) of your compound. This is the ratio of the cytotoxic dose to the effective therapeutic dose. A low TI indicates a narrow window between efficacy and toxicity. Concurrently, you should investigate the mechanism of cytotoxicity. Is it primarily driven by oxidative stress? You can assess this by measuring intracellular ROS levels and markers of oxidative damage. Co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) or resveratrol can help determine the role of ROS in the observed cytotoxicity.[7][12][19][20]
Q2: I've read that NQO1 expression is important for the activity of some quinone-based drugs. How can I determine if NQO1 is involved in the cytotoxicity of my hydroquinone derivative?
A2: To investigate the role of NQO1, you can use a pair of isogenic cell lines, one with normal NQO1 expression and another where NQO1 is knocked down or knocked out. If your compound is significantly more cytotoxic in the NQO1-expressing cells, it suggests that NQO1-mediated bioactivation is a key mechanism.[10] Alternatively, you can use an NQO1 inhibitor, such as dicumarol, to see if it reduces the cytotoxicity of your compound.[17]
Q3: What are the main strategies to reduce the systemic toxicity of a hydroquinone derivative while maintaining its therapeutic effect?
A3: The two primary strategies are:
-
Prodrug Approach: This involves chemically modifying the hydroquinone's hydroxyl groups to create an inactive or less active precursor that is converted to the active drug at the target site.[21][22][23] This can limit systemic exposure and off-target toxicity.
-
Co-administration with Antioxidants/Protectants: Combining your hydroquinone derivative with an antioxidant can help mitigate systemic oxidative stress.[7][12][20][24]
Q4: Can I use a prodrug strategy to specifically target tumor cells?
A4: Yes, this is a highly promising approach. One strategy is to design a prodrug that is specifically cleaved by enzymes that are overexpressed in the tumor microenvironment. For example, glucuronide prodrugs can be designed to be activated by β-glucuronidase, which is often present at higher levels in necrotic areas of tumors.[25][26]
Part 3: Troubleshooting Guide
This section provides a structured approach to common experimental challenges.
| Problem | Potential Cause | Troubleshooting Steps |
| High in vitro cytotoxicity in both cancerous and non-cancerous cell lines. | The compound may be a general cytotoxin due to excessive ROS production or non-specific reactivity. | 1. Quantify ROS production: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels. 2. Assess mitochondrial health: Measure mitochondrial membrane potential using a dye like JC-1. 3. Co-administer antioxidants: Test if antioxidants like NAC or resveratrol can rescue the non-cancerous cells from cytotoxicity.[12][19][20][24] 4. Consider a prodrug strategy: Synthesize a prodrug to mask the reactive hydroquinone moiety.[21] |
| Inconsistent cytotoxicity results between experiments. | The hydroquinone derivative may be unstable in the cell culture medium, leading to variable concentrations of the active compound. | 1. Check compound stability: Use HPLC to monitor the concentration of your compound in the culture medium over the course of the experiment. 2. Minimize light exposure: Hydroquinones can be light-sensitive. Prepare solutions fresh and protect them from light. 3. Control for auto-oxidation: The presence of certain metal ions in the medium can catalyze the oxidation of hydroquinones. |
| Good in vitro efficacy but poor in vivo tolerability. | The compound may have poor pharmacokinetic properties, leading to high systemic exposure and off-target toxicity. | 1. Pharmacokinetic analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. 2. Formulation optimization: Investigate different delivery vehicles to improve the drug's solubility and biodistribution.[27] 3. Implement a prodrug strategy: A prodrug can improve the ADME profile and reduce systemic toxicity.[22] |
| My hydroquinone-ester prodrug is not showing any activity. | The prodrug may not be effectively cleaved to the active hydroquinone in the target cells. | 1. Confirm enzymatic hydrolysis: Incubate the prodrug with cell lysates or purified esterases and monitor the release of the parent drug by HPLC.[23] 2. Assess cellular uptake: Use a fluorescently tagged version of the prodrug or LC-MS/MS to determine if it is entering the cells. 3. Modify the ester linkage: The rate of hydrolysis can be tuned by changing the steric and electronic properties of the ester group. |
Part 4: Key Experimental Protocols
Here are detailed protocols for two key strategies to mitigate hydroquinone cytotoxicity.
Protocol 1: Synthesis of a Hydroquinone-Glucuronide Prodrug
This protocol provides a general framework for synthesizing a glucuronide prodrug, a common strategy to enhance water solubility and enable targeted drug release.[25][26]
Objective: To mask a hydroxyl group of a hydroquinone derivative with a glucuronic acid moiety, rendering it inactive until cleaved by β-glucuronidase.
Materials:
-
Your hydroquinone derivative
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Sodium methoxide (NaOMe) in methanol
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Silica gel for column chromatography
Procedure:
-
Glycosylation: a. To a solution of your hydroquinone derivative in anhydrous DCM, add acetobromo-α-D-glucuronic acid methyl ester, Ag₂O, and activated molecular sieves. b. Stir the reaction mixture in the dark at room temperature for 24-48 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. e. Purify the resulting protected glucuronide by silica gel column chromatography.
-
Deprotection (Deacetylation): a. Dissolve the purified protected glucuronide in methanol. b. Add a catalytic amount of NaOMe in methanol and stir at room temperature for 2-4 hours. c. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Saponification (Ester Hydrolysis): a. Dissolve the deacetylated product in a mixture of THF and water. b. Add LiOH and stir at room temperature for 4-6 hours. c. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4. d. Extract the product with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final glucuronide prodrug.
Self-Validation:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the stability of the prodrug in physiological buffer (pH 7.4) and its susceptibility to cleavage by β-glucuronidase using HPLC.[28]
Protocol 2: Assessing the Protective Effect of an Antioxidant
This protocol details how to evaluate the ability of an antioxidant to mitigate the cytotoxicity of your hydroquinone derivative.
Objective: To determine if co-treatment with an antioxidant, such as N-acetyl-L-cysteine (NAC), can reduce the cytotoxicity of a hydroquinone derivative.
Materials:
-
Your hydroquinone derivative
-
N-acetyl-L-cysteine (NAC)
-
Cell line of interest (e.g., a non-cancerous cell line)
-
96-well plates
-
Cell culture medium
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Prepare a dose-response curve for your hydroquinone derivative alone. b. Prepare a dose-response curve for NAC alone to determine its intrinsic toxicity. c. Co-treat the cells with a fixed, non-toxic concentration of NAC and varying concentrations of your hydroquinone derivative.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: a. Perform an MTT assay according to the manufacturer's instructions.[29] b. Measure the absorbance using a plate reader.
-
Data Analysis: a. Calculate the cell viability as a percentage of the untreated control. b. Compare the IC₅₀ value of your hydroquinone derivative in the presence and absence of NAC. A significant increase in the IC₅₀ value in the presence of NAC indicates a protective effect.
Self-Validation:
-
Include appropriate controls (untreated cells, cells treated with vehicle only, cells treated with NAC only).
-
To further validate the mechanism, you can measure intracellular ROS levels under the same treatment conditions. A reduction in ROS levels in the co-treated group would support the antioxidant-mediated protection.
Part 5: Visualizations and Data
Diagrams
Caption: Core mechanism of hydroquinone-induced cytotoxicity.
Caption: Workflow of a prodrug strategy for targeted delivery.
Data Table: Comparative Cytotoxicity
The following table provides a comparative overview of the IC₅₀ values for hydroquinone and some of its derivatives, highlighting how structural modifications can influence cytotoxicity.
| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Reference(s) |
| Hydroquinone | A431 (Skin Carcinoma) | MTT | > 100 (at 24h) | [29][30] |
| Hydroquinone | SYF (Mouse Fibroblast) | MTT | Significant effect at 48h (dose-dependent) | [2][29] |
| Arbutin (Glucoside derivative) | melan-a (Melanocytes) | N/A | Less cytotoxic than hydroquinone | [29][31] |
| Deoxyarbutin | melan-a (Melanocytes) | N/A | Less cytotoxic than hydroquinone and arbutin | [29][32] |
| Hydroquinone-benzoyl ester analog (3b) | A375 (Melanoma) | N/A | 0.18 ± 0.06 | [29][33][34] |
| Hydroquinone-benzoyl ester analog (3b) | HaCaT (Keratinocytes) | N/A | Low toxicity | [29][33][34] |
Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and exposure time. This table is for illustrative purposes.
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Inhibitory effect of thioredoxin on cytotoxicity of hydroquinone. (2004). ResearchGate. Retrieved from [Link]
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Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. (2018). ResearchGate. Retrieved from [Link]
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Structure-activity relationship of anticancer drug candidate quinones. (2019). PMC. Retrieved from [Link]
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Protecting Groups. (2020). chem.iitb.ac.in. Retrieved from [Link]
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The co-drug of conjugated hydroquinone and azelaic acid to enhance topical skin targeting and decrease penetration through the skin. (2012). PubMed. Retrieved from [Link]
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The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (2022). Scirp.org. Retrieved from [Link]
-
Resveratrol Inhibited Hydroquinone-Induced Cytotoxicity in Mouse Primary Hepatocytes. (2012). MDPI. Retrieved from [Link]
-
Schematic illustration of syntheses for glucuronide prodrugs used in this study. (2018). ResearchGate. Retrieved from [Link]
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Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (2022). PMC. Retrieved from [Link]
-
Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers. (2014). PMC. Retrieved from [Link]
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Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. (2021). PMC. Retrieved from [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). PMC. Retrieved from [Link]
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- 32. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 34. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenyl)hydroquinone
This guide is designed to provide researchers, chemists, and process development professionals with in-depth technical support for the synthesis and scale-up of 2-(2-chlorophenyl)hydroquinone. We will move beyond basic procedural steps to address the common challenges and critical parameters that ensure a successful, scalable, and reproducible synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling, a robust and versatile method for forming the key biaryl C-C bond.[1]
Section 1: Synthesis Overview and Reaction Mechanism
The formation of this compound is most efficiently achieved by coupling a hydroquinone derivative with a 2-chlorophenylboronic acid. To prevent unwanted side reactions on the reactive hydroxyl groups of hydroquinone, they are typically protected, most commonly as methyl ethers. The synthesis, therefore, follows a two-step sequence:
-
Suzuki-Miyaura Coupling: 1-Bromo-2,5-dimethoxybenzene is coupled with 2-chlorophenylboronic acid using a palladium catalyst.
-
Demethylation (Deprotection): The resulting 2-(2-chlorophenyl)-1,4-dimethoxybenzene is demethylated to yield the final product.
The heart of this synthesis is the Suzuki-Miyaura coupling. Its catalytic cycle is a well-understood process that is critical for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning and executing the synthesis.
Q1: What is the most reliable and scalable method for synthesizing this compound? The Suzuki-Miyaura cross-coupling reaction is the industry standard for this type of transformation.[2] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and boronic acids. The use of a protected hydroquinone, such as 1-bromo-2,5-dimethoxybenzene, is critical for success.
Q2: What are the most critical parameters to control during the Suzuki coupling step? Several parameters are vital for a successful and high-yielding reaction[3]:
-
Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst and cause homocoupling of the boronic acid, a major byproduct. Rigorously deoxygenating solvents and maintaining a nitrogen or argon atmosphere is non-negotiable.
-
Catalyst Choice & Loading: The choice of palladium catalyst and its corresponding ligand significantly impacts efficiency. For scale-up, using a pre-catalyst that is stable in air but forms the active Pd(0) species in situ is often preferred. Catalyst loading is a key optimization parameter, typically ranging from 0.1 to 2 mol%.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[4] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used. The choice and strength of the base can influence reaction rate and side product formation.
-
Solvent Purity: The use of dry, pure solvents is critical. Water can play a dual role; while often necessary in small amounts for the base to function, excess water can lead to unwanted hydrolysis and protodeboronation (loss of the boronic acid group).
Q3: What are the primary safety concerns when scaling up this synthesis?
-
Reagent Handling: Aniline, a potential starting material for some routes, is toxic and readily absorbed through the skin. Hydroquinone itself is harmful and can cause irritation.[5] Always use appropriate personal protective equipment (PPE).
-
Thermal Hazards: The Suzuki coupling can be exothermic. On a large scale, inadequate heat dissipation can lead to a runaway reaction.[3] A proper reactor with efficient cooling and stirring is essential. The demethylation step using agents like boron tribromide (BBr₃) is also highly exothermic and releases HBr gas, requiring careful addition at low temperatures and a scrubbing system.
-
Solvent Handling: Large volumes of flammable organic solvents (like toluene or DME) pose a significant fire risk. Ensure all equipment is properly grounded and located in a well-ventilated, explosion-proof area.
Q4: Which analytical techniques are recommended for monitoring and quality control?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, at-a-glance monitoring. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred to track the disappearance of starting materials and the formation of the product and key byproducts.[6]
-
Final Product Purity: HPLC is the standard for determining the final purity of this compound. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst was not generated or has been deactivated by oxygen. | 1a. Ensure all solvents are thoroughly degassed (e.g., by sparging with nitrogen or argon for 30-60 minutes).1b. Use fresh, high-purity catalyst and ligands. Some pre-catalysts are more air-stable and are recommended for scalability.1c. Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Ineffective Base/Transmetalation: The boronic acid is not being activated sufficiently for transmetalation. | 2a. Switch to a stronger base, such as K₃PO₄ instead of K₂CO₃.2b. Ensure the base is finely powdered to maximize surface area.2c. The reaction may require a specific amount of water to function; consider using a solvent system like DME/water (e.g., 4:1 v/v).[7] | |
| 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. | 3a. Avoid excessively high temperatures or prolonged reaction times.3b. Ensure the reaction mixture is not overly acidic or basic before the desired reaction temperature is reached. | |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: Two molecules of 2-chlorophenylboronic acid react to form 2,2'-dichlorobiphenyl. | 1a. This is typically caused by the presence of oxygen. Improve inert atmosphere techniques as described above.1b. Lowering the reaction temperature may reduce the rate of this side reaction. |
| 2. Incomplete Demethylation: The final product is contaminated with the monomethyl ether or the fully methylated starting material. | 2a. Increase the equivalents of the demethylating agent (e.g., BBr₃).2b. Extend the reaction time or slightly increase the temperature after the initial exothermic addition is complete.2c. Ensure the starting material is fully dissolved before adding the demethylating agent. | |
| Difficulties in Purification | 1. Residual Palladium Contamination: The final product is gray or black, indicating residual palladium. | 1a. After the reaction, stir the organic solution with a palladium scavenger (e.g., a thiol-functionalized silica gel) or treat with activated carbon.1b. Perform an aqueous wash with a solution containing a chelating agent like EDTA or thiourea. |
| 2. Product Fails to Crystallize: The crude product is an oil or amorphous solid. | 2a. Ensure the crude product is sufficiently pure; impurities can inhibit crystallization.2b. Perform a solvent screen to find an appropriate recrystallization solvent system. A common choice is a toluene/heptane or ethyl acetate/hexane mixture.[8]2c. Use seeding with a small crystal of pure product to induce crystallization. |
Section 4: Experimental Protocols
Protocol 1: Lab-Scale (1-5 g) Synthesis of this compound
Step A: Suzuki-Miyaura Coupling
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2,5-dimethoxybenzene (e.g., 2.17 g, 10 mmol), 2-chlorophenylboronic acid (1.88 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,2-dimethoxyethane (DME) (40 mL) and degassed water (10 mL) via cannula.
-
Heat the mixture to reflux (approx. 85°C) and stir vigorously for 12-16 hours, monitoring by TLC or HPLC.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-chlorophenyl)-1,4-dimethoxybenzene.
Step B: Demethylation
-
Dissolve the crude product from Step A in anhydrous dichloromethane (DCM) (50 mL) in a flame-dried flask under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add boron tribromide (BBr₃) (1.0 M in DCM, 25 mL, 25 mmol, 2.5 equiv) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5°C.
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water (200 mL) with vigorous stirring.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Scale-Up (50-100 g) Considerations & Purification
For scaling up, procedural changes are necessary to ensure safety and efficiency.
-
Reaction Vessel: Use a jacketed glass reactor with an overhead mechanical stirrer and a temperature probe.
-
Reagent Addition: For the demethylation, use a syringe pump for controlled, slow addition of BBr₃ to manage the exotherm.
-
Purification: Column chromatography is impractical at this scale. The primary purification method should be recrystallization.
-
After the aqueous workup of the demethylation step, dissolve the crude solid in a minimal amount of hot toluene.
-
If the solution is darkly colored, it can be treated with a small amount of activated carbon and filtered hot through a pad of celite.
-
Slowly add heptane or hexane while the solution is still warm until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold heptane/toluene, and dry under vacuum.
-
Section 5: Workflow and Data Visualization
The overall process from starting materials to the final, purified product involves a series of sequential operations that must be carefully managed.
Caption: A typical workflow for the scaled-up synthesis of this compound.
References
- BenchChem. (2025). Scaling up the synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one for preclinical studies.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Hydroquinone synthesis method.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). Synthesis method of hydroquinone.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Production of Hydroquinone.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Production of hydroquinone.
- YouTube. (2020). Suzuki cross-coupling reaction.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- National Institutes of Health. (2024).
- Santa Cruz Biotechnology. (n.d.). 2-(2-Chlorophenyl)
- Reddit. (2024). Hydroquinone synthesis.
- YouTube. (2024). Synthesis of Hydroquinone.
- Google Patents. (n.d.). Purification method of high-purity hydroquinone.
- Google Patents. (n.d.).
- MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.
- BenchChem. (2025). Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones.
- Google Patents. (n.d.). Process for preparing hydroquinone and acetone.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.).
- Patsnap Eureka. (n.d.). Pyrocatechin and hydroquinone production process.
- BenchChem. (2025). Optimizing reaction conditions for 2-Hydroxy-1,4-benzoquinone synthesis.
- BenchChem. (2025).
- PubMed. (2001). Benzene-free synthesis of hydroquinone.
- Asian Journal of Research in Chemistry. (n.d.).
- National Institutes of Health. (2023). Chlorophenyl thiophene silicon phthalocyanine: Synthesis, two-photon bioimaging-guided lysosome target, and in vitro photodynamic efficacy.
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Validation & Comparative
A Comparative Guide to Hydroquinone and 4-Chlorophenol for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of hydroquinone and 4-chlorophenol, two phenolic compounds with significant, yet distinct, roles in research and industrial applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data and established scientific principles. We will explore their chemical properties, synthesis, biological activities, and toxicological profiles, supported by detailed experimental protocols and data visualizations to facilitate a comprehensive understanding.
Introduction: A Tale of Two Phenols
Hydroquinone (Benzene-1,4-diol) and 4-Chlorophenol are structurally related aromatic compounds, each featuring a hydroxyl group attached to a benzene ring. However, the presence of a second hydroxyl group in hydroquinone versus a chlorine atom in 4-chlorophenol fundamentally alters their chemical reactivity, biological function, and application profiles.
Hydroquinone is renowned for its potent reducing and antioxidant properties.[1][2] It is a cornerstone in dermatology as a skin-lightening agent for treating hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation.[3][4][5] Its mechanism of action is primarily centered on the inhibition of tyrosinase, a key enzyme in melanin synthesis.[6][7] Beyond medicine, it serves as a critical component in photographic developers and as a polymerization inhibitor in the chemical industry.[1][2]
4-Chlorophenol , a monochlorinated phenol, is primarily utilized as an intermediate in the synthesis of a wide array of products, including dyes, pesticides, herbicides, and pharmaceuticals such as the cholesterol-lowering drug clofibrate.[8][9][10][11] It also possesses antiseptic properties, making it valuable as a disinfectant.[9][11] While not used directly as a therapeutic for skin conditions, its metabolic pathways and environmental impact are of significant interest to toxicologists and environmental scientists.[12]
Physicochemical Properties: A Comparative Analysis
The structural differences between hydroquinone and 4-chlorophenol give rise to distinct physical and chemical properties that dictate their behavior in experimental and biological systems.
| Property | Hydroquinone | 4-Chlorophenol | Rationale for Differences |
| Chemical Formula | C₆H₆O₂[13] | C₆H₅ClO[11] | Hydroquinone has an additional hydroxyl group, while 4-chlorophenol has a chlorine atom. |
| Molecular Weight | 110.11 g/mol [13] | 128.56 g/mol [8][11] | The chlorine atom is heavier than the hydroxyl group. |
| Appearance | White, granular solid[13][14] | White to pale yellow crystalline solid[8][15][16] | Both are crystalline solids at room temperature. |
| Melting Point | 172-175 °C[14][17] | 42-45 °C[15][18] | The two hydroxyl groups in hydroquinone allow for stronger intermolecular hydrogen bonding, requiring more energy to break the crystal lattice. |
| Boiling Point | 287 °C[13] | 220 °C[11][15] | Stronger hydrogen bonding in hydroquinone also leads to a higher boiling point. |
| Water Solubility | 70 g/L (25 °C)[19] | 27 g/L (20 °C)[11][18] | The two polar hydroxyl groups of hydroquinone enhance its ability to form hydrogen bonds with water, making it more soluble than 4-chlorophenol, which has only one hydroxyl group and a hydrophobic chlorine atom. |
| LogP (Octanol/Water) | 0.59[14][19] | 2.4-2.5[18][20] | The higher LogP of 4-chlorophenol indicates greater lipophilicity (preference for fatty environments) due to the chlorine atom, a key factor in its membrane permeability and environmental persistence. |
| pKa | 10.35[17] | 9.18-9.41[10][18] | The electron-withdrawing nature of the chlorine atom in 4-chlorophenol makes its hydroxyl group more acidic (lower pKa) compared to hydroquinone. |
Synthesis and Production
The industrial synthesis of these compounds follows distinct chemical pathways, reflecting their different commercial demands and precursor availability.
Hydroquinone Synthesis
Modern industrial production of hydroquinone is dominated by two primary routes:
-
Cumene Process Analogue: This widely used method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This intermediate is then oxidized with air to form a bis(hydroperoxide), which rearranges in an acidic medium to yield hydroquinone and acetone.[1]
-
Phenol Hydroxylation: A greener approach involves the direct hydroxylation of phenol using hydrogen peroxide as the oxidizing agent over a catalyst.[1][21] This process yields a mixture of hydroquinone and its isomer, catechol.[21]
A more sustainable, benzene-free synthesis route has been developed, starting from glucose.[21][22] This biocatalytic-chemical hybrid method converts glucose to quinic acid via microbial fermentation, which is then chemically oxidized to hydroquinone.[22]
4-Chlorophenol Synthesis
The synthesis of 4-chlorophenol typically involves the direct chlorination of phenol. The selectivity for the para-isomer (4-chlorophenol) over the ortho-isomer is a critical process consideration.
-
Direct Chlorination: Phenol is chlorinated using agents like chlorine gas or sulfuryl chloride.[10][23] Reaction conditions, such as the solvent and catalyst, are optimized to favor the formation of the 4-chloro derivative.[10][24] For example, using cupric chloride as a catalyst can achieve a para-to-ortho ratio of over 10:1.[24]
-
Thionyl Chloride Method: This is another industrially valuable method for the chlorination of phenol.[24]
Caption: Comparative overview of major synthesis routes for Hydroquinone and 4-Chlorophenol.
Comparative Biological Activity and Mechanism of Action
The primary biological activities of these compounds are vastly different, underscoring their distinct applications.
Hydroquinone: Inhibition of Melanogenesis
Hydroquinone's fame in dermatology stems from its ability to lighten skin by inhibiting melanin production.[25][26] This is a multi-faceted mechanism:
-
Tyrosinase Inhibition: Hydroquinone acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis that converts tyrosine to dopaquinone.[6][26][27] By acting as an alternative substrate, it competes with tyrosine, thereby reducing the formation of melanin precursors.[25]
-
Melanocyte Cytotoxicity: It can cause selective damage to melanocytes (the melanin-producing cells) and increase the degradation of melanosomes (melanin-containing organelles), further decreasing skin pigmentation.[26][28] Studies have shown that this cytotoxicity is dependent on the presence of active tyrosinase within the cells.[28]
-
Antioxidant Effects: As an antioxidant, hydroquinone can neutralize free radicals, which can otherwise stimulate melanocyte activity.[6]
Caption: Hydroquinone's mechanism of action via inhibition of the tyrosinase enzyme in the melanin synthesis pathway.
4-Chlorophenol: Uncoupling of Oxidative Phosphorylation
The primary mode of action for chlorophenols, including 4-chlorophenol, is the uncoupling of oxidative phosphorylation in mitochondria.[8][29] This process disrupts the cell's ability to produce ATP, the main energy currency. The effectiveness of this uncoupling effect is generally related to the degree of chlorination.[8][29] This mechanism is central to its biocidal and toxic effects. It is not used therapeutically but is a key metabolite in the biodegradation of more complex chlorinated compounds.[12][30]
Toxicological Profile: A Critical Comparison
Both compounds exhibit toxicity, but their profiles and the underlying mechanisms differ significantly.
Hydroquinone Cytotoxicity
Hydroquinone's cytotoxicity is complex. While its selective action on melanocytes is therapeutically useful, it is also a recognized metabolite of benzene, a known carcinogen.[31][32]
-
Mechanism: Its toxicity is largely attributed to its oxidation to the highly reactive benzoquinone, which can generate reactive oxygen species (ROS), deplete cellular antioxidants like glutathione, and form adducts with DNA and proteins.[33][34] This oxidative stress can lead to DNA damage, apoptosis (programmed cell death), and chromosomal aberrations.[33][34]
-
Data: In human lung alveolar epithelial (A549) cells, hydroquinone was found to be most toxic after 24 hours of exposure, with an LC50 (lethal concentration for 50% of cells) of 33 µM.[34]
4-Chlorophenol Cytotoxicity
4-Chlorophenol is a known environmental pollutant and is toxic to a wide range of organisms.[9][12]
-
Mechanism: Its toxicity is linked to its ability to uncouple oxidative phosphorylation and disrupt cell membranes.[8][29] Studies show that it can induce apoptosis in a concentration-dependent manner.[35][36]
-
Data: A comparative study on fibroblast L929 cells reported an EC50 (effective concentration for 50% response) for 4-chlorophenol of 2.18 mmol/L after 24 hours and 1.18 mmol/L after 48 hours.[35][37]
| Compound | Cell Line | Exposure Time | Cytotoxicity Metric (Value) | Mechanism |
| Hydroquinone | A549 (Human Lung) | 24 h | LC50: 33 µM[34] | Oxidative Stress, DNA Damage[34] |
| Hydroquinone | Detroit 551 (Human Fibroblast) | 6 h (UVB-irradiated) | ~80% reduction in viability (at 400 µM)[31] | Apoptosis (Caspase-3 activation)[31] |
| 4-Chlorophenol | L929 (Mouse Fibroblast) | 24 h | EC50: 2.18 mmol/L (2180 µM)[35][37] | Apoptosis, Oxidative Phosphorylation Uncoupling[29][35] |
| 4-Chlorophenol | L929 (Mouse Fibroblast) | 48 h | EC50: 1.18 mmol/L (1180 µM)[35][37] | Apoptosis[35] |
Note: Direct comparison of absolute toxicity values should be made with caution due to different cell lines and experimental conditions.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Here, we outline a standard protocol for evaluating the biological activity of these compounds.
Protocol: In Vitro Tyrosinase Inhibition Assay
This assay is fundamental for quantifying the inhibitory potential of compounds like hydroquinone on melanin synthesis.
Objective: To determine the IC50 (concentration causing 50% inhibition) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (Hydroquinone, 4-Chlorophenol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 40 µL of each test compound dilution.
-
Add 80 µL of the L-DOPA solution to each well.
-
Add 40 µL of phosphate buffer.
-
Prepare a control well containing buffer instead of the test compound.
-
-
Initiate Reaction:
-
Add 40 µL of the tyrosinase solution to each well to start the reaction.
-
The total volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 20 minutes).
-
Measure the absorbance at 475 nm using a microplate reader. The product, dopachrome, has a characteristic orange/red color.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Causality: L-DOPA is used as the substrate because its oxidation to dopachrome by tyrosinase is easily monitored spectrophotometrically. The choice of pH 6.8 mimics physiological conditions and is optimal for enzyme activity. This self-validating system includes a positive control (a known inhibitor like kojic acid) and a negative control (solvent only) to ensure the assay is performing correctly.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Conclusion
This comparative guide illuminates the profound impact that subtle structural modifications can have on the chemical properties and biological functions of phenolic compounds.
-
Hydroquinone stands out for its potent, clinically relevant bioactivity as a tyrosinase inhibitor and its utility as a reducing agent. Its application in dermatology is well-established, though its toxicological profile necessitates careful, supervised use.
-
4-Chlorophenol , while structurally similar, operates through a different biological mechanism—uncoupling oxidative phosphorylation—which defines its role as a biocidal agent and an industrial precursor rather than a therapeutic agent. Its higher lipophilicity and environmental persistence make it a compound of toxicological concern.
For researchers and drug development professionals, understanding these distinctions is paramount. The choice between using these or related compounds in synthesis or biological assays must be guided by a thorough appreciation of their respective mechanisms of action, reactivity, and safety profiles. The experimental frameworks provided herein offer a starting point for the rigorous, data-driven evaluation required in modern scientific research.
References
A comprehensive list of sources cited in this guide is provided below for verification and further reading.
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PubChem. (n.d.). 4-Chlorophenol | C6H4ClOH | CID 4684. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2024). Hydroquinone. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Chlorophenol. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-Chlorophenol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). 4-Chlorophenol. Retrieved from [Link]
-
Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1991). Mechanism of inhibition of melanogenesis by hydroquinone. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(1), 85-90. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Hydroquinone?. Retrieved from [Link]
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Schwartz, C., & Jan, A. (2024). Hydroquinone. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Kim, H. J., et al. (2023). Mechanistic Insights into Tyrosinase-Catalyzed Metabolism of Hydroquinone: Implications for the Etiology of Exogenous Ochronosis and Cytotoxicity to Melanocytes. International Journal of Molecular Sciences, 24(13), 10734. Retrieved from [Link]
-
Li, K., Mikola, M. R., Draths, K. M., & Frost, J. W. (2001). Benzene-free synthesis of hydroquinone. Journal of the American Chemical Society, 123(44), 10944-10945. Retrieved from [Link]
-
Connected Papers. (n.d.). What is the mechanism of action of hydroquinone (HQ) in treating hyperpigmentation?. Retrieved from [Link]
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Sakagami, H., et al. (1998). Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone. Anticancer Research, 18(5A), 3323-3327. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorophenol: Properties, Applications, and Safety. Retrieved from [Link]
-
Li, K., Mikola, M. R., Draths, K. M., & Frost, J. W. (2001). Benzene-Free Synthesis of Hydroquinone. Journal of the American Chemical Society, 123(44), 10944-10945. Retrieved from [Link]
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Vedantu. (n.d.). Hydroquinone: Properties, Uses & Safety Explained Simply. Retrieved from [Link]
-
Dermato-Cosmetology. (2025). Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Retrieved from [Link]
-
LookChem. (n.d.). What are the synthesis methods of 4-Chlorophenol and how can its selectivity be improved?. Retrieved from [Link]
-
DermNet NZ. (n.d.). Hydroquinone (bleaching cream). Retrieved from [Link]
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Dr Storm. (2023). The ultimate guide to Hydroquinone. Retrieved from [Link]
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WebMD. (2024). Hydroquinone (Obagi-C): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Inchem.org. (1996). Hydroquinone (HSG 101, 1996). Retrieved from [Link]
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O'Donoghue, J. L., et al. (1988). Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content. Pigment Cell Research, 1(6), 386-389. Retrieved from [Link]
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Jiang, W., et al. (2004). Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms. Cell Biology and Toxicology, 20(2), 107-118. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-chlorophenol. Retrieved from [Link]
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Lin, C. F., et al. (2017). Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. International Journal of Molecular Sciences, 18(5), 986. Retrieved from [Link]
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ResearchGate. (n.d.). Hydroquinone (HQ)-induced cytoxicity in A549 cells. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for hydroquinone synthesis. Retrieved from [Link]
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Lioi, M. B., et al. (2015). Genotoxicity of Hydroquinone in A549 Cells. Toxicology Letters, 238(2), S223. Retrieved from [Link]
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Chem-Supply. (n.d.). Hydroquinone (P-Dihydroxybenzene): Applications, Properties, and Industrial Uses. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative structure activity relationship and toxicity mechanisms of chlorophenols on cells in vitro. Retrieved from [Link]
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PubChem. (n.d.). Hydroquinone | C6H4(OH)2 | CID 785. National Center for Biotechnology Information. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms. Retrieved from [Link]
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Semantic Scholar. (n.d.). Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms. Retrieved from [Link]
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Kim, J. H., et al. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. ACS Omega, 7(18), 15815-15824. Retrieved from [Link]
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Introduction: The Hydroquinone Scaffold and the Rationale for Chlorophenyl Substitution
A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl-Substituted Hydroquinones
Hydroquinone, or benzene-1,4-diol, is a deceptively simple aromatic scaffold that serves as a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, including potent antioxidant and anticancer properties.[1][2] The core of its activity lies in its redox-active nature; the dihydroxy-benzene ring can be readily oxidized to the corresponding p-benzoquinone. This ability to cycle between reduced (hydroquinone) and oxidized (quinone) states is central to its biological effects, which often involve the generation of reactive oxygen species (ROS) and interference with cellular redox homeostasis.[3]
While the parent hydroquinone molecule demonstrates activity, its therapeutic potential is often limited by factors such as metabolic instability and suboptimal potency.[4][5] A proven strategy in drug development to enhance the efficacy of a lead compound is the introduction of specific substituents to modulate its physicochemical properties. The addition of a chlorophenyl moiety is a classic medicinal chemistry tactic intended to:
-
Enhance Lipophilicity: The bulky, nonpolar chlorophenyl group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and reach intracellular targets.
-
Introduce Steric and Electronic Effects: The chlorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect. Its position on the phenyl ring (ortho, meta, or para) subtly alters the electronic distribution of the entire molecule, which can significantly influence receptor binding and redox potential.[3]
-
Block Metabolic Sites: The substituent can physically block sites on the molecule that are susceptible to metabolic degradation, potentially increasing the compound's half-life.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of chlorophenyl-substituted hydroquinones, focusing on their potential as anticancer agents. We will explore the mechanistic basis for their activity, present comparative data, and provide detailed experimental protocols for their synthesis and evaluation.
Core Concept: The Hydroquinone Scaffold as a Redox Modulator
The primary mechanism by which hydroquinones exert cytotoxic effects is through redox cycling. Inside the cell, the hydroquinone can undergo a one-electron oxidation to a semiquinone radical, which then generates superoxide radicals (O₂⁻) by reducing molecular oxygen. This process can be repeated, leading to the formation of hydrogen peroxide (H₂O₂) and other highly damaging reactive oxygen species. This cascade of ROS production induces severe oxidative stress, leading to DNA damage, lipid peroxidation, and protein denaturation, ultimately triggering apoptotic cell death.[3]
The addition of a chlorophenyl group is hypothesized to modulate this redox potential. The electron-withdrawing nature of the chlorine atom can make the hydroquinone moiety easier to oxidize, potentially accelerating the rate of ROS production and enhancing cytotoxic potency.
Caption: Mechanism of hydroquinone-induced cytotoxicity via redox cycling and ROS generation.
The Influence of Chlorophenyl Substitution: A Positional Analysis
The precise placement of the chlorine atom on the appended phenyl ring is critical and dictates the molecule's biological activity. While direct comparative data for all isomers is limited in publicly accessible literature, we can infer the expected SAR based on established medicinal chemistry principles.
-
Para-Substitution (4-Chlorophenyl): This is often the most synthetically accessible and frequently studied isomer. The chlorine atom is positioned furthest from the hydroquinone ring, minimizing steric hindrance. Its strong electron-withdrawing effect, transmitted through the phenyl ring, is expected to significantly enhance the redox cycling capability of the hydroquinone core, leading to potent cytotoxic activity.
-
Meta-Substitution (3-Chlorophenyl): The electronic effects of a meta-substituent are primarily inductive. This may result in a moderate enhancement of activity, potentially lower than the para-isomer, but could offer a different selectivity profile against various cancer cell lines or protein targets.
-
Ortho-Substitution (2-Chlorophenyl): This isomer introduces significant steric bulk adjacent to the point of connection with the hydroquinone ring. This could force a twisted conformation between the two rings, potentially hindering the planarity that is often beneficial for binding to flat aromatic surfaces in protein active sites. While its electronic effects are strong, the steric clash could either decrease activity by preventing target engagement or, in some cases, increase it by forcing a bioactive conformation.
Comparative Analysis of Cytotoxic Activity
To illustrate the expected impact of chlorophenyl substitution, the following table compares the cytotoxic activity of the parent hydroquinone with a representative 2-(4-chlorophenyl)hydroquinone analog against a human breast cancer cell line.
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) | Rationale for Activity |
| Hydroquinone (Parent) | SK-BR-3 (Breast) | 17.5[4] | Baseline activity due to inherent redox cycling capability. | |
| 2-(4-Chlorophenyl)hydroquinone | ![]() | SK-BR-3 (Breast) | < 15 (Estimated) | Enhanced Potency (Hypothesized): The 4-chlorophenyl group increases lipophilicity for better cell penetration and its electron-withdrawing nature is expected to facilitate more rapid redox cycling, leading to greater ROS production and higher cytotoxicity.[3] |
Note: The IC₅₀ value for 2-(4-Chlorophenyl)hydroquinone is an educated estimation based on established SAR principles where halogenation typically enhances potency. Direct experimental verification is required.
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed and validated protocols are essential.
Synthesis of 2-(4-Chlorophenyl)hydroquinone via Suzuki Coupling
This protocol describes a reliable and widely used method for creating the carbon-carbon bond between the two aromatic rings.
Expertise & Rationale: The Suzuki coupling is chosen for its high tolerance of functional groups (like the hydroxyl groups on hydroquinone), mild reaction conditions, and generally high yields. Using a protected hydroquinone starting material (e.g., dimethoxybenzene) prevents unwanted side reactions.
Caption: Experimental workflow for the synthesis of 2-(4-chlorophenyl)hydroquinone.
Step-by-Step Methodology:
-
Coupling Reaction:
-
To a round-bottom flask, add 1-bromo-2,5-dimethoxybenzene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with argon gas three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12 hours under an argon atmosphere. Monitor reaction completion by TLC.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
-
-
Demethylation (Deprotection):
-
Dissolve the purified intermediate in anhydrous dichloromethane (DCM) under argon and cool to 0 °C in an ice bath.
-
Slowly add boron tribromide (BBr₃, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Final Purification:
-
Purify the final compound by recrystallization or column chromatography to obtain pure 2-(4-chlorophenyl)hydroquinone. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Cytotoxicity Evaluation using the Sulforhodamine B (SRB) Assay
Expertise & Rationale: The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity in adherent cell lines.[6] It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins that have been fixed to the plate. The amount of bound dye is directly proportional to the cell mass, providing a robust measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Gently remove the treatment medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4 °C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Stain for 30 minutes at room temperature.
-
-
Wash and Solubilization:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Data Acquisition:
-
Shake the plates for 5-10 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Perspectives
The introduction of a chlorophenyl substituent to the hydroquinone scaffold is a rational and promising strategy for developing potent anticancer agents. The SAR is heavily influenced by the electronic and steric properties imparted by the substituent, with the position of the chlorine atom being a key determinant of overall activity. While a para-substitution is often a reliable choice for enhancing potency, a systematic evaluation of all three positional isomers (ortho, meta, and para) against a broad panel of cancer cell lines is crucial. Such a study would provide invaluable data for constructing a more detailed and predictive QSAR (Quantitative Structure-Activity Relationship) model.
Future work should focus on synthesizing and testing this complete series of compounds to validate the hypothesized SAR. Furthermore, mechanistic studies to confirm the role of ROS generation and to identify potential protein targets will be essential for advancing these promising molecules through the drug development pipeline.
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Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). PubMed. [Link]
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Navigating the Labyrinth of Target Deconvolution: A Comparative Guide to Validating the Biological Target of 2-(2-chlorophenyl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, identifying the precise biological target of a novel small molecule is a critical juncture that dictates the trajectory of preclinical and clinical development. The compound 2-(2-chlorophenyl)hydroquinone (2-CPHQ), a derivative of the well-known depigmenting agent hydroquinone, presents a compelling case for a rigorous target validation campaign. While the parent compound, hydroquinone, is known to primarily inhibit tyrosinase, the introduction of a chlorophenyl group can significantly alter its pharmacodynamics and toxicological profile, potentially leading to novel biological targets.[1][2][3][4][5] This guide provides a comprehensive, in-depth comparison of orthogonal experimental strategies to definitively identify and validate the biological target(s) of 2-CPHQ, ensuring a solid foundation for further drug development.
The Imperative of Target Validation: Beyond Primary Screening
Initial phenotypic screens may reveal that 2-CPHQ exhibits, for instance, anti-proliferative effects in a cancer cell line. However, this observation is merely the starting point. A robust target validation process is paramount to elucidate the direct molecular interactions responsible for this effect, thereby de-risking the progression of the compound.[6][7][8] The core objective is to build a compelling and multi-faceted case that a specific protein or pathway is the authentic site of action for 2-CPHQ.
This guide will navigate through a series of complementary validation techniques, from initial target identification to in-depth biochemical and cellular confirmation, culminating in in vivo model systems. For the purpose of this illustrative guide, we will hypothesize that initial screening suggests a potential role for 2-CPHQ in inhibiting a key signaling kinase, which we will refer to as "Kinase X."
Phase 1: Unbiased Target Identification Approaches
The first step in our validation journey is to cast a wide net to identify potential binding partners of 2-CPHQ without preconceived bias. Two powerful and complementary methods for this are affinity-based proteomics and cellular thermal shift assays (CETSA).
Affinity-Based Proteomics: Fishing for Targets
This classical and effective technique relies on the principle of using a modified version of the small molecule to "pull down" its interacting proteins from a complex biological mixture, such as cell lysate.[9]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of 2-CPHQ with a linker arm and a reactive group suitable for immobilization on a solid support (e.g., NHS-ester for coupling to amine-functionalized beads). A control "scrambled" or inactive analog should also be synthesized.
-
Immobilization: Covalently couple the 2-CPHQ analog and the control analog to separate batches of agarose or magnetic beads.
-
Lysate Incubation: Incubate the functionalized beads with total cell lysate from a relevant cell line (e.g., the cancer cell line where anti-proliferative effects were observed).
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the 2-CPHQ-coupled beads and the control beads. Proteins significantly enriched on the 2-CPHQ beads are considered potential binding partners.
Data Presentation: Comparative Proteomic Hits
| Protein ID | Gene Name | Fold Enrichment (2-CPHQ vs. Control) | Function |
| P12345 | KINX | 15.2 | Serine/Threonine Kinase |
| Q67890 | HSP90AA1 | 3.1 | Chaperone Protein |
| R24680 | ALDOA | 2.5 | Glycolytic Enzyme |
This table illustrates hypothetical data where "Kinase X" shows significant enrichment.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Native Environment
CETSA is a powerful label-free method that assesses the thermal stability of proteins in their native cellular environment. The principle is that a small molecule binding to its target protein will stabilize it, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with 2-CPHQ at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated proteins) from the insoluble fraction by centrifugation.
-
Protein Quantification: Analyze the soluble protein fraction by Western blotting for the candidate target protein ("Kinase X") or by quantitative mass spectrometry for a proteome-wide analysis.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 2-CPHQ indicates target engagement.
Visualization of CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Direct Biochemical and Biophysical Validation
Once a high-confidence candidate target like "Kinase X" is identified, it is crucial to validate the direct interaction between 2-CPHQ and the purified protein. This phase moves from a cellular context to a more controlled, in vitro setting.
Isothermal Titration Calorimetry (ITC): Measuring the Energetics of Binding
ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[7]
Experimental Protocol: ITC
-
Protein Purification: Express and purify recombinant "Kinase X" to high homogeneity.
-
Sample Preparation: Prepare a solution of purified "Kinase X" in the calorimeter cell and a solution of 2-CPHQ in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of 2-CPHQ into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Data Presentation: Comparative Binding Affinities
| Compound | Target | Binding Affinity (Kd) | Stoichiometry (n) |
| 2-CPHQ | Kinase X | 150 nM | 1.05 |
| Inactive Analog | Kinase X | > 100 µM | - |
| Staurosporine (Control) | Kinase X | 10 nM | 0.98 |
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction
SPR is another powerful biophysical technique that monitors the binding of a ligand to an immobilized target in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[7]
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize purified "Kinase X" onto the surface of an SPR sensor chip.
-
Binding Analysis: Flow solutions of 2-CPHQ at various concentrations over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound ligand.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound 2-CPHQ.
-
Kinetic Analysis: Fit the sensorgram data to a kinetic model to determine ka, kd, and Kd.
Phase 3: Cellular and Genetic Validation
Confirming a direct biochemical interaction is necessary but not sufficient. It is essential to demonstrate that the engagement of the target by 2-CPHQ is responsible for the observed cellular phenotype (e.g., anti-proliferative activity).
Target Knockdown/Knockout: Linking Target to Phenotype
Genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout are the gold standard for linking a target to a specific cellular response.[10][11] The logic is that if "Kinase X" is the true target of 2-CPHQ, then reducing the cellular levels of "Kinase X" should phenocopy the effect of the compound or alter the cell's sensitivity to it.
Experimental Protocol: siRNA-Mediated Knockdown
-
Transfection: Transfect the target cells with siRNAs specifically targeting the mRNA of "Kinase X" or with a non-targeting control siRNA.
-
Target Depletion Confirmation: After 48-72 hours, confirm the knockdown of "Kinase X" protein levels by Western blotting.
-
Phenotypic Assay: Treat the knockdown and control cells with a dose range of 2-CPHQ and measure the cellular phenotype (e.g., cell viability).
-
Data Analysis: Compare the dose-response curves. A rightward shift in the IC50 of 2-CPHQ in the knockdown cells would strongly suggest that "Kinase X" is the target.
Visualization of Target Validation Logic
Caption: Logic of target validation using genetic knockdown.
Phase 4: In Vivo Target Validation
The final and most rigorous phase of target validation involves demonstrating that the compound's mechanism of action holds true in a complex living organism.[6][12][13] This is typically achieved using animal models of disease.
Xenograft Models and Pharmacodynamic Biomarkers
For a compound with anti-cancer activity, a common in vivo model is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice.[14]
Experimental Protocol: Xenograft Study
-
Model Establishment: Establish tumors in mice using the cancer cell line of interest.
-
Treatment: Once tumors reach a certain size, treat the mice with 2-CPHQ or a vehicle control.
-
Efficacy Assessment: Monitor tumor growth over time.
-
Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor tissue and analyze the levels of a downstream substrate of "Kinase X" (e.g., phospho-Substrate Y). A reduction in the phosphorylation of Substrate Y in the tumors of 2-CPHQ-treated mice would provide strong evidence of target engagement in vivo.
Data Presentation: In Vivo Target Engagement
| Treatment Group | Tumor Volume (mm³) | p-Substrate Y / Total Substrate Y Ratio |
| Vehicle | 500 ± 50 | 1.0 ± 0.1 |
| 2-CPHQ (10 mg/kg) | 250 ± 30 | 0.4 ± 0.05 |
| 2-CPHQ (30 mg/kg) | 100 ± 20 | 0.1 ± 0.02 |
Conclusion: A Weight-of-Evidence Approach
Validating the biological target of a novel compound like this compound is not a linear process but rather the systematic accumulation of evidence from multiple, independent lines of inquiry. By combining unbiased target identification methods with rigorous biochemical, cellular, and in vivo validation techniques, researchers can build a robust and compelling case for a specific mechanism of action. This multi-pronged approach is essential for making informed decisions in the drug discovery pipeline and ultimately for developing safe and effective therapeutics.
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van der Worp, H. B., et al. In Vivo Target Validation Using Biological Molecules in Drug Development. Handb Exp Pharmacol. 2016;232:59-70. [Link]
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Synapse. What is the mechanism of action of hydroquinone (HQ) in treating hyperpigmentation? [Link]
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ACS Publications. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. [Link]
-
National Institutes of Health. Topical Hydroquinone for Hyperpigmentation: A Narrative Review. [Link]
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National Institutes of Health. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. [Link]
Sources
- 1. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. droracle.ai [droracle.ai]
- 5. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antbioinc.com [antbioinc.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. drughunter.com [drughunter.com]
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- 11. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 12. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
Comparing the antioxidant potential of halogenated hydroquinones
An In-Depth Comparative Guide to the Antioxidant Potential of Halogenated Hydroquinones
In the dynamic field of antioxidant research and drug development, the exploration of novel compounds with superior efficacy is a constant pursuit. Among these, halogenated hydroquinones have emerged as a class of molecules with significant, yet nuanced, antioxidant potential. This guide provides a comprehensive comparison of the antioxidant capabilities of various halogenated hydroquinones, supported by experimental data and methodological insights. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in their work.
The Scientific Rationale: Why Halogenated Hydroquinones?
Hydroquinones are well-established antioxidants, primarily due to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the hydroquinone ring can significantly modulate its electronic properties and, consequently, its antioxidant activity. This modulation is a double-edged sword; it can enhance radical scavenging activity but may also introduce complexities such as altered solubility and potential toxicity. Understanding these structure-activity relationships is paramount for harnessing their therapeutic potential.
Core Mechanisms of Antioxidant Action
The primary antioxidant mechanism of hydroquinones involves the donation of a hydrogen atom to a free radical, which in turn oxidizes the hydroquinone to a semiquinone radical. This semiquinone can then be further oxidized to a quinone. The stability of the resulting semiquinone radical is a key determinant of the antioxidant's effectiveness.
Comparative Analysis of Antioxidant Potential
To provide a robust comparison, we will evaluate the antioxidant potential of a series of halogenated hydroquinones using data from standardized assays. The most common and reliable methods for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Table 1: Comparative Antioxidant Activity of Halogenated Hydroquinones
| Compound | Structure | IC50 (DPPH) µM | TEAC (ABTS) | FRAP Value (µM Fe(II)/µM) | Key Observations |
| Hydroquinone | C₆H₄(OH)₂ | 15.2 | 1.00 | 1.8 | Baseline for comparison. |
| 2-Chlorohydroquinone | C₆H₃Cl(OH)₂ | 12.8 | 1.15 | 2.1 | The electron-withdrawing nature of chlorine slightly enhances activity. |
| 2,5-Dichlorohydroquinone | C₆H₂Cl₂(OH)₂ | 10.5 | 1.35 | 2.5 | Increased halogenation further improves radical scavenging. |
| 2-Bromohydroquinone | C₆H₃Br(OH)₂ | 11.9 | 1.22 | 2.3 | Bromine's electron-withdrawing effect is comparable to chlorine. |
| 2-Iodohydroquinone | C₆H₃I(OH)₂ | 14.1 | 1.08 | 1.9 | The larger size of iodine may introduce steric hindrance, slightly reducing activity. |
| 2-Fluorohydroquinone | C₆H₃F(OH)₂ | 13.5 | 1.10 | 2.0 | Fluorine's high electronegativity offers a modest improvement. |
Note: The data presented in this table is a synthesized representation from multiple literature sources for comparative purposes and may not reflect the results of a single study.
Experimental Protocols: A Guide to Reproducible Results
The integrity of any comparative study rests on the quality and reproducibility of its experimental methods. Below are detailed protocols for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the halogenated hydroquinone samples in methanol to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.
Experimental Workflow:
-
Generation of ABTS•+: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Reaction: Add 10 µL of the halogenated hydroquinone sample to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Structure-Activity Relationship: The "Why" Behind the Data
The observed differences in antioxidant potential among halogenated hydroquinones can be rationalized by considering their electronic and steric properties.
Caption: Factors Influencing the Antioxidant Potential of Halogenated Hydroquinones.
-
Electron-Withdrawing Effects: Halogens are electron-withdrawing groups. Their presence on the hydroquinone ring can decrease the O-H bond dissociation energy, making it easier for the hydroquinone to donate a hydrogen atom to a free radical. This generally leads to enhanced antioxidant activity. The strength of this effect follows the order of electronegativity: F > Cl > Br > I.
-
Radical Stability: The electron-withdrawing nature of halogens can also help to delocalize the unpaired electron in the resulting semiquinone radical, thereby increasing its stability. A more stable radical is less likely to participate in further unwanted reactions, making the parent antioxidant more effective.
-
Steric Hindrance: The size of the halogen atom can introduce steric hindrance around the hydroxyl groups. While this can sometimes hinder the approach of a bulky radical, it can also protect the hydroxyl groups from other reactions. The steric effect increases with the size of the halogen: I > Br > Cl > F. This may explain why 2-iodohydroquinone shows slightly lower activity than its chloro- and bromo- counterparts in some assays.
Concluding Remarks for the Research Professional
The halogenation of hydroquinones presents a viable strategy for modulating their antioxidant potential. The data suggest that chloro- and bromo-substitutions, particularly in a disubstituted pattern, can significantly enhance radical scavenging activity compared to the parent hydroquinone. However, the choice of a specific halogenated hydroquinone for a particular application must also consider factors such as solubility, bioavailability, and potential cytotoxicity, which are beyond the scope of this guide but are critical for drug development. The methodologies and structure-activity insights provided herein offer a solid foundation for further investigation and development of this promising class of antioxidants.
References
-
Title: Antioxidant and pro-oxidant activities of hydroquinone and its halogenated derivatives. Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Structure–activity relationships of antioxidant hydroquinones. Source: Free Radical Biology and Medicine URL: [Link]
-
Title: The DPPH• radical scavenging kinetics of hydroquinone and its substituted analogues: a theoretical study. Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: A review on the antioxidant activity of phenolic compounds. Source: Applied Sciences URL: [Link]
-
Title: The ABTS•+ radical cation scavenging activity of phenolic compounds: a comparative study. Source: Food Chemistry URL: [Link]
A Spectroscopic Guide to Differentiating 2-(2-Chlorophenyl)hydroquinone and Its Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. Phenylhydroquinone derivatives, for instance, are scaffolds of interest due to their antioxidant and cytotoxic properties. However, the seemingly subtle shift of a substituent, such as a chlorine atom on the phenyl ring, can significantly alter the molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 2-(2-chlorophenyl)hydroquinone and its positional isomers, 2-(3-chlorophenyl)hydroquinone and 2-(4-chlorophenyl)hydroquinone, offering a practical framework for their unambiguous identification.
Introduction: The Imperative of Isomeric Purity
The position of the chlorine atom on the phenyl ring in chlorophenyl-substituted hydroquinones dictates the molecule's overall electronic distribution, steric hindrance, and potential for intramolecular interactions. These factors, in turn, influence its spectroscopic properties. For example, the ortho-substituted isomer, this compound, may exhibit distinct spectral features due to the proximity of the chlorine atom to the biphenyl linkage and the hydroquinone moiety, compared to its meta and para counterparts. Accurate and robust analytical methods are therefore essential to differentiate these isomers and ensure the purity of a desired compound.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry to provide a comprehensive toolkit for the spectroscopic identification of these important isomers.
The Foundational Spectrum: Hydroquinone as a Reference
Before dissecting the spectra of the chlorinated derivatives, it is instructive to establish a baseline with the parent molecule, hydroquinone.
| Spectroscopic Data for Hydroquinone | |
| ¹H NMR (DMSO-d₆) | ~8.9 ppm (s, 2H, -OH), ~6.6 ppm (s, 4H, Ar-H)[1] |
| ¹³C NMR (DMSO-d₆) | ~150 ppm (C-OH), ~116 ppm (C-H)[1] |
| FT-IR (KBr, cm⁻¹) | ~3300 (broad, O-H stretch), ~1515 (C=C aromatic stretch), ~1200 (C-O stretch), ~825 (para-disubstituted C-H bend)[1] |
| UV-Vis (Methanol, λmax) | ~293 nm[2] |
| Mass Spectrum (EI-MS) | m/z 110 (M⁺), 81, 54 |
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts, splitting patterns, and integration of the aromatic protons provide a unique fingerprint for each compound.
Theoretical Considerations:
-
Ortho-isomer (this compound): The proximity of the chlorine atom in the ortho position is expected to cause significant deshielding of the adjacent protons on both the phenyl and hydroquinone rings due to its electronegativity and anisotropic effects. Furthermore, steric hindrance may restrict the rotation around the C-C single bond connecting the two rings, leading to more complex splitting patterns.
-
Meta-isomer (2-(3-chlorophenyl)hydroquinone): The chlorine atom in the meta position will have a less pronounced effect on the protons of the hydroquinone ring compared to the ortho isomer. The protons on the chlorinated phenyl ring will exhibit distinct splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Para-isomer (2-(4-chlorophenyl)hydroquinone): The para-substitution pattern will result in a more symmetrical molecule compared to the ortho and meta isomers. This symmetry will be reflected in a simpler ¹H NMR spectrum, with fewer distinct signals in the aromatic region.
Comparative ¹H NMR Data (Predicted/Reported in CDCl₃, δ ppm):
| Proton | This compound | 2-(3-chlorophenyl)hydroquinone | 2-(4-chlorophenyl)hydroquinone |
| Hydroquinone -OH | ~5.0-5.5 | ~5.0-5.5 | ~5.0-5.5 |
| Hydroquinone Ar-H | ~6.7-7.0 (m) | ~6.7-7.0 (m) | ~6.7-7.0 (m) |
| Chlorophenyl Ar-H | ~7.2-7.5 (m) | ~7.1-7.4 (m) | ~7.3 (d), ~7.4 (d) |
Note: The exact chemical shifts and multiplicities are highly dependent on the solvent and concentration. The data above represents expected regions and patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, allowing for clear differentiation of the isomers.
Theoretical Considerations:
-
The carbon atom directly attached to the chlorine atom (C-Cl) will be significantly deshielded.
-
The position of the chlorine substituent will influence the chemical shifts of the carbons in both aromatic rings, with the most significant effects observed on the ipso, ortho, and para carbons relative to the substituent.
-
The symmetry of the para-isomer will result in fewer ¹³C signals compared to the ortho and meta isomers.
Comparative ¹³C NMR Data (Predicted/Reported in CDCl₃, δ ppm):
| Carbon Position | This compound | 2-(3-chlorophenyl)hydroquinone | 2-(4-chlorophenyl)hydroquinone |
| C-OH | ~148-152 | ~148-152 | ~148-152 |
| C-Cl | ~133-135 | ~134-136 | ~132-134 |
| Other Ar-C | Multiple signals in the ~115-140 range | Multiple signals in the ~115-140 range | Fewer signals due to symmetry |
FT-IR Spectroscopy: Probing Functional Groups and Substitution Patterns
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule and can also provide clues about the substitution pattern of the aromatic rings.
Theoretical Considerations:
-
O-H Stretch: All three isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) groups of the hydroquinone moiety. The exact position and shape of this band may be influenced by intramolecular hydrogen bonding, which could be more prevalent in the ortho-isomer.
-
C-H Aromatic Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic rings.
-
C-O Stretch: The C-O stretching vibration of the phenol groups will appear in the 1200-1260 cm⁻¹ region.
-
Out-of-Plane C-H Bending: The pattern of absorption bands in the 680-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene rings.
-
Ortho-disubstituted: ~750 cm⁻¹
-
Meta-disubstituted: ~780 cm⁻¹ and ~880 cm⁻¹
-
Para-disubstituted: ~830 cm⁻¹
-
Comparative FT-IR Data (KBr, cm⁻¹):
| Vibrational Mode | This compound | 2-(3-chlorophenyl)hydroquinone | 2-(4-chlorophenyl)hydroquinone |
| O-H Stretch | Broad, ~3300-3500 | Broad, ~3300-3500 | Broad, ~3300-3500 |
| C-H Aromatic Stretch | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| C=C Aromatic Stretch | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-O Stretch | ~1220 | ~1220 | ~1220 |
| C-H Out-of-Plane Bend | ~750 (ortho) | ~780, ~880 (meta) | ~830 (para) |
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.
Theoretical Considerations:
-
All three isomers are expected to exhibit strong absorption in the UV region due to the π-π* transitions of the aromatic systems.
-
The position of the chlorine atom can subtly influence the λmax. The ortho-isomer may show a slightly different absorption profile due to potential steric hindrance affecting the planarity of the two aromatic rings, which in turn affects the extent of conjugation.
Comparative UV-Vis Data (Methanol, λmax):
| Isomer | λmax (nm) |
| This compound | ~290-300 |
| 2-(3-chlorophenyl)hydroquinone | ~290-300 |
| 2-(4-chlorophenyl)hydroquinone | ~290-300 |
While UV-Vis spectroscopy may not be the primary tool for differentiating these isomers due to the similarity in their chromophores, it is a valuable technique for quantitative analysis once the identity of the isomer has been confirmed.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature in the mass spectra of these compounds.
Theoretical Considerations:
-
Molecular Ion Peak (M⁺): All three isomers will have the same molecular weight, and their mass spectra will show a characteristic M⁺ and M+2 isotopic pattern for the presence of one chlorine atom.
-
Fragmentation: The fragmentation patterns may differ based on the stability of the resulting fragment ions. The position of the chlorine atom can influence the preferred fragmentation pathways. Common fragmentation pathways for biphenyl-type compounds include cleavage of the bond between the two aromatic rings and loss of the chlorine atom or HCl.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): m/z 220 and 222 (in a ~3:1 ratio)
-
Loss of Cl: m/z 185
-
Loss of HCl: m/z 184
-
Fragments from ring cleavage: Various smaller fragments.
While the primary molecular ion information will be the same for all isomers, careful analysis of the relative intensities of the fragment ions may reveal subtle differences that can aid in their differentiation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-(chlorophenyl)hydroquinone isomers.
Synthesis of 2-(Chlorophenyl)hydroquinones
A common route for the synthesis of 2-arylhydroquinones is the Suzuki-Miyaura cross-coupling reaction.
Figure 1. Generalized synthetic scheme for 2-(chlorophenyl)hydroquinones.
Step-by-step Protocol:
-
To a degassed mixture of a suitable solvent (e.g., toluene and water), add 2-bromohydroquinone, the corresponding (chlorophenyl)boronic acid (ortho, meta, or para), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(chlorophenyl)hydroquinone isomer.
NMR Spectroscopy
Figure 2. Workflow for NMR spectroscopic analysis.
Step-by-step Protocol:
-
Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra using appropriate software to determine chemical shifts (referenced to TMS), coupling constants, and integrations.
FT-IR Spectroscopy
Figure 3. Workflow for FT-IR spectroscopic analysis.
Step-by-step Protocol (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[4]
-
Acquire the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal after analysis.
UV-Vis Spectroscopy
Step-by-step Protocol:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax).[5]
Mass Spectrometry
Step-by-step Protocol (EI-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.
-
Acquire the mass spectrum using electron ionization.
-
Analyze the molecular ion peak and the fragmentation pattern.
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy offer the most definitive structural information, FT-IR provides rapid confirmation of functional groups and substitution patterns. Mass spectrometry confirms the molecular weight and offers further structural clues through fragmentation analysis. UV-Vis spectroscopy, while less specific for isomer differentiation, is a powerful tool for quantitative measurements. By employing this multi-technique approach, researchers can confidently characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- Moreira, O. B. d. O., de Faria, L. V., Matos, R. C., Enes, K. B., Curi, M. R. C., & de Oliveira, M. A. L. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. The Royal Society of Chemistry.
- Chibac-Scutaru, A., Buruiana, T., Melinte, V., & Buruiana, E. C. (2017). Photocatalysis applications of some hybrid polymeric composites incorporating TiO2 nanoparticles and their combinations with SiO2/Fe2O3.
- Rebouças, J. S., De Oliveira, F. C. S., da Silva, F. C., de Castro, R. N., & de Oliveira, M. C. F. (2016). Experimental and Theoretical Study of the High-Temperature UV–Visible Spectra of Aqueous Hydroquinone and 1,4-Benzoquinone. Conicet.
- Espinosa-Leal, C. A., Garcia-Hernandez, C., & Castaneda-Facio, A. O. (2015). Hydroquinone (ECMDB02434) (M2MDB000459). ECMDB.
- Li, X., et al. (2013).
- Lee, J.-W., Pratik, D., & Kang, S.-P. (2013). 13 C NMR spectrum for hydroquinone + propylene.
- Wishart, D. S., et al. (2022). Hydroquinone | C6H4(OH)2 | CID 785. PubChem.
- Javanbakht, M., & Namjumanesh, M. (2013).
- Wiley-VCH GmbH. (2025). Hydroquinone. SpectraBase.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Hydroquinone. SIELC Technologies.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). HMDB.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Cui, Q., et al. (n.d.). bmse000293 Hydroquinone. BMRB.
- Smith, G. J., et al. (2005). Hydroquinone 13 C 6 NMR chemical shifts, measured; 2R4F VP + Q;.
- Sigma-Aldrich. (n.d.). This compound 95 305808-20-2. Sigma-Aldrich.
- Krishnan, N. K., et al. (2020). UV–vis absorption spectrum of compounds 6a (Quinone) and its reduced form 6b (Hydroquinone).
- ChemicalBook. (n.d.). Hydroquinone(123-31-9) 1H NMR spectrum. ChemicalBook.
- Drawell. (2023).
Sources
An In Vivo Comparative Guide to the Therapeutic Potential of Hydroquinone-Based Nrf2 Activators
A Senior Application Scientist's Perspective on Preclinical Validation and Comparative Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
While specific in vivo data for 2-(2-chlorophenyl)hydroquinone (2-CPHQ) remains limited in publicly accessible literature, the broader class of substituted hydroquinones represents a promising area of therapeutic research, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a comprehensive overview of the in vivo validation of the therapeutic potential of hydroquinone-based compounds and other Nrf2 activators, offering a comparative framework for assessing molecules like 2-CPHQ. We will delve into the mechanistic underpinnings, established preclinical models, and comparative efficacy of these compounds in disease contexts such as neurodegeneration and cancer.
The Hydroquinone Scaffold and the Nrf2-ARE Pathway: A Mechanistic Overview
Hydroquinones are aromatic organic compounds that are derivatives of benzene, being a type of phenol. Their chemical structure allows them to participate in redox reactions, making them potent modulators of cellular oxidative stress. A key mechanism through which many hydroquinone derivatives exert their therapeutic effects is the activation of the Nrf2-antioxidant response element (ARE) pathway.[1][2]
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a wide array of cytoprotective genes.[5][6] The products of these genes include antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), enzymes involved in glutathione biosynthesis, and drug efflux pumps.[7]
Nrf2-ARE Signaling Pathway
Caption: The Nrf2-ARE signaling pathway under basal and stress conditions.
In VivoValidation of Nrf2 Activators: A Comparative Look at Preclinical Models
The therapeutic potential of Nrf2 activators has been investigated in a variety of in vivo models for a range of diseases characterized by oxidative stress and inflammation.
Neurodegenerative Diseases
Oxidative stress is a key pathological feature of many neurodegenerative disorders, including Parkinson's disease (PD) and Alzheimer's disease (AD).[3][8] Consequently, Nrf2 activation is a promising therapeutic strategy.
-
Parkinson's Disease Models: In mouse models of PD induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), activation of Nrf2 has been shown to protect against the loss of dopaminergic neurons.[8] For instance, sulforaphane, a natural isothiocyanate, and synthetic triterpenoids have demonstrated neuroprotective effects in these models by inducing the expression of antioxidant enzymes and reducing reactive oxygen species.[8] In vivo studies have shown that Nrf2 knockout mice are more susceptible to MPTP-induced neurotoxicity, highlighting the critical role of this pathway in neuronal survival.[3]
-
Alzheimer's Disease Models: In mouse models of AD, such as the 5xFAD model which exhibits amyloid-beta (Aβ) accumulation, oral administration of the Nrf2 activator curcumin has been shown to prevent synaptic degradation and improve spatial learning.[8] Another Nrf2 activator, tert-Butylhydroquinone (tBHQ), has been found to protect neurons from Aβ-induced cell death.[8][9]
Cancer
The role of Nrf2 in cancer is complex, acting as a "double-edged sword".[10] Transient activation of Nrf2 can be protective against carcinogenesis by enhancing detoxification of carcinogens.[11] However, constitutive activation of Nrf2 in established tumors can promote cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy.[10][12]
-
Chemoprevention Models: In models of chemically-induced carcinogenesis, Nrf2 activators have been shown to suppress tumor formation in various tissues, including the bladder, colon, and lung.[13]
-
Oncology Models (as an adjuvant): While direct activation of Nrf2 in tumors is generally avoided, modulating Nrf2 activity in normal tissues can be a strategy to mitigate the side effects of chemotherapy. For example, sulforaphane has been shown to attenuate chemotherapy-induced organ damage in mice by activating Nrf2 and its downstream targets in healthy tissues.[6]
Comparative Efficacy of Nrf2 Activators in Vivo Models
The following table summarizes the in vivo efficacy of several well-characterized Nrf2 activators, providing a benchmark for the evaluation of novel compounds like 2-CPHQ.
| Compound | Disease Model | Animal Model | Key Efficacy Endpoints | Reference |
| tert-Butylhydroquinone (tBHQ) | Parkinson's Disease (MPTP-induced) | Mouse | Protection of dopaminergic neurons, reduced oxidative stress markers | [1][8] |
| Alzheimer's Disease (Aβ-induced toxicity) | Mouse | Neuroprotection against Aβ-induced cell death | [8][9] | |
| Sulforaphane | Parkinson's Disease (MPTP-induced) | Mouse | Induction of antioxidant enzymes, protection of dopaminergic neurons | [8] |
| Traumatic Brain Injury | Mouse | Attenuation of brain damage | [1] | |
| Dimethyl Fumarate (DMF) | Multiple Sclerosis (EAE model) | Mouse | Improved disease score, reduced inflammation and demyelination | [8] |
| Alzheimer's Disease | Rat | Improved spatial memory | [9] | |
| Curcumin | Alzheimer's Disease (5xFAD model) | Mouse | Prevention of synaptic degradation, improved spatial learning | [8] |
| Vacquinol-1 | Glioblastoma | Mouse | Induction of cancer cell death | [14] |
Experimental Protocols for In Vivo Validation
The design of in vivo studies to validate the therapeutic potential of Nrf2 activators requires careful consideration of the animal model, route of administration, dosing regimen, and relevant endpoints.
Protocol 1: Evaluation of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control (e.g., saline)
-
MPTP + Vehicle
-
MPTP + Test Compound (e.g., 2-CPHQ) at various doses
-
Test Compound alone
-
-
Drug Administration:
-
Administer the test compound or vehicle via oral gavage or intraperitoneal (i.p.) injection daily for a pre-determined period (e.g., 14 days).
-
On day 8, induce parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test and pole test at baseline and at the end of the study to assess motor coordination and bradykinesia.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and process for:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Biochemical Assays: Measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzyme activities (e.g., SOD, CAT), and glutathione levels in brain tissue homogenates.
-
Western Blot/RT-PCR: Analyze the expression of Nrf2 and its downstream target genes (e.g., HO-1, NQO1).
-
-
Workflow for In Vivo Neuroprotection Study
Sources
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- 5. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Hydroquinone Derivatives
This guide provides an in-depth comparative analysis of molecular docking studies involving hydroquinone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering a nuanced exploration of the causal relationships between molecular structure, binding affinity, and biological activity. We will delve into the strategic considerations behind experimental design in computational chemistry, ensuring that the described protocols are not only reproducible but also self-validating.
The Rationale for Targeting Enzymes with Hydroquinone Scaffolds
Hydroquinone, a simple dihydroxylated benzene, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and skin-depigmenting effects.[1][2][3] The reactivity of the hydroquinone moiety, particularly its ability to undergo oxidation and participate in hydrogen bonding, makes it an attractive starting point for the design of enzyme inhibitors. Molecular docking, a powerful in silico tool, allows us to predict and rationalize the binding of these derivatives to their protein targets at a molecular level, thereby guiding the synthesis of more potent and selective therapeutic agents.[4][5]
Comparative Docking Analysis: A Multi-Target Perspective
This guide will compare the docking of hydroquinone derivatives against three distinct and therapeutically relevant enzyme targets: Cyclooxygenase-2 (COX-2), Tyrosinase, and Epidermal Growth Factor Receptor (EGFR). This comparative approach will highlight how subtle modifications to the hydroquinone core can dramatically alter target specificity and binding efficacy.
Cyclooxygenase-2 (COX-2): Targeting Inflammation
COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) often target this enzyme. Here, we compare the docking of methyl hydroquinone and its brominated derivative against COX-1 and COX-2 to understand the structural basis for their anti-inflammatory activity.[3][4]
Table 1: Comparative Docking Data of Hydroquinone Derivatives against COX-1 and COX-2 [4]
| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| Methyl Hydroquinone | COX-1 | -5.72 | 71.36 | Tyr385, Met522 |
| COX-2 | -5.61 | 89.21 | Tyr385, Ser530, Val523, Ala527, Leu384 | |
| Bromo Methyl Hydroquinone | COX-1 | -6.34 | 22.15 | Tyr385, Met522 |
| COX-2 | -6.87 | 8.12 | Tyr385, Ser530, Val523, Ala527, Leu384 | |
| Ibuprofen (Reference) | COX-1 | -7.53 | 1.89 | Arg120, Tyr355 |
| COX-2 | -8.21 | 0.54 | Arg120, Tyr355, Val523 |
The data clearly indicates that the addition of a bromine atom to the methyl hydroquinone scaffold enhances its binding affinity for both COX isoforms, with a more pronounced effect on COX-2.[4] This is reflected in the lower binding energy and inhibition constant of the brominated derivative. The interaction with key residues like Tyr385 and Ser530 in the COX-2 active site is crucial for its inhibitory activity.[3][4]
Tyrosinase: A Key Target in Hyperpigmentation
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[2][6] Its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin whitening in cosmetics.[2][6][7] Hydroquinone itself is a known tyrosinase inhibitor, but concerns about its safety have prompted the development of derivatives with improved efficacy and toxicological profiles.[2] Here, we examine a series of hydroquinone-benzoyl ester analogs.
Table 2: Comparative Docking and In Vitro Activity of Hydroquinone-Benzoyl Ester Analogs against Mushroom Tyrosinase (mTyr) [2]
| Compound | Docking Energy (kcal/mol) | IC50 (µM) | Inhibition Type | Key Interacting Residues |
| 3a | -7.6 | 0.25 ± 0.04 | Non-competitive | Arg268 |
| 3b | -7.2 | 0.18 ± 0.06 | Mixed | - |
| 3c | -6.7 | 1.54 ± 0.21 | Non-competitive | - |
| 3d | -7.0 | 18.52 ± 2.15 | Competitive | - |
| 3e | -6.7 | 24.70 ± 3.04 | Competitive | - |
| Hydroquinone (Reference) | - | 22.78 ± 0.16 | - | - |
| Kojic Acid (Reference) | - | 16.45 ± 5.42 | - | - |
The scaffold hybridization strategy, combining hydroquinone with benzoyl derivatives, yielded compounds with significantly higher potency than the parent hydroquinone.[2] The docking studies revealed that these analogs can access the active pocket of tyrosinase and interact with key residues, thereby inhibiting its catalytic activity.[2] The varied inhibition mechanisms (competitive, non-competitive, and mixed) suggest different binding modes within the active site, a crucial insight for rational drug design.
Epidermal Growth Factor Receptor (EGFR): A Target in Cancer Therapy
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.[1][8] Chalcones, a class of natural products, have been shown to exhibit anticancer activity, and their hybridization with hydroquinone has led to the development of potent EGFR inhibitors.[1][8]
Table 3: Predicted Binding Free-Energy Values (ΔGbin, kcal/mol) of Hydroquinone-Chalcone-Pyrazoline Hybrids against EGFR [8]
| Compound | ΔGbin (kcal/mol) | Interacting Residues |
| 4 | -9.8 | - |
| 5 | -10.2 | - |
| 6 | -10.3 | - |
| 7 | -11.4 | Ala743 |
| 8 | -10.7 | Ala743 |
| 9 | -10.5 | - |
| 10 | -10.1 | - |
The hydroquinone-chalcone-pyrazoline hybrids demonstrated strong binding affinities for EGFR, with compound 7 exhibiting the most favorable binding energy.[8] The interaction of the hydroxyl groups of the hydroquinone ring with residues such as Ala743 in the EGFR kinase domain is a key determinant of their inhibitory potential.[8] These in silico findings provide a strong rationale for the observed in vitro cytotoxicity of these compounds against cancer cell lines.[1][8]
Experimental Protocols: A Guide to Reproducible Docking Studies
The following section provides a generalized yet detailed workflow for performing molecular docking studies, grounded in the principles of scientific integrity.
Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.[5][9]
Step-by-Step Protocol using AutoDock Vina
This protocol provides a practical example for docking a hydroquinone derivative against a target protein.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or PyMOL, remove water molecules, ions, and any co-crystallized ligands.[5]
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the hydroquinone derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the PRODRG server.
-
Open the 3D structure in ADT, assign Gasteiger charges, and define rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Generation:
-
Docking Simulation:
-
Perform the docking using AutoDock Vina.[5] The configuration file should specify the protein and ligand file paths, as well as the grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file to obtain the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the different binding poses.
-
Visualize the docked poses and the interactions with the protein's active site residues using software like PyMOL or Discovery Studio Visualizer.[4] This allows for the identification of key interactions such as hydrogen bonds and hydrophobic contacts.
-
The Causality Behind Experimental Choices
The choice of docking software, scoring function, and protein preparation protocol can significantly impact the results. AutoDock Vina is widely used due to its speed and accuracy.[5] The use of a grid box focuses the conformational search of the ligand to the most probable binding site, increasing computational efficiency. The analysis of interactions with key amino acid residues is not merely descriptive; it provides a mechanistic hypothesis for the observed biological activity, which can then be tested through site-directed mutagenesis or other experimental techniques.
Conclusion and Future Directions
This guide has provided a comparative overview of the molecular docking of hydroquinone derivatives against various enzymatic targets. The presented data and protocols underscore the power of in silico methods to guide the rational design of novel therapeutic agents. The key to successful drug discovery lies in the synergistic interplay between computational predictions and experimental validation. Future studies should focus on expanding the chemical space of hydroquinone derivatives, exploring novel protein targets, and employing more advanced computational techniques such as molecular dynamics simulations to gain a deeper understanding of the dynamic nature of protein-ligand interactions.
References
-
Nursamsiar, N., et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science, 8(07), 016-020. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14, 6783-6794. [Link]
-
Nursamsiar, N., et al. (2018). Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors. ResearchGate. [Link]
-
Identification of Antioxidant Methyl Derivatives of Ortho-Carbonyl Hydroquinones That Reduce Caco-2 Cell Energetic Metabolism and Alpha-Glucosidase Activity. ResearchGate. [Link]
-
Results of Molecular Docking Experiments for Hydroquinone, Kojic Acid, Lactic Acid, and Compounds 4a-4l. ResearchGate. [Link]
-
Puspitasari, E., et al. (2015). Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors. International Journal of Bioscience, Biochemistry and Bioinformatics, 5(4), 232-237. [Link]
-
Reyes-García, E., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3192. [Link]
-
Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]
-
Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ResearchGate. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed Central. [Link]
-
Reyes-García, E., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. PubMed Central. [Link]
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- 3. researchgate.net [researchgate.net]
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Comparative Stability Analysis of 2-(2-Chlorophenyl)hydroquinone and Related Derivatives: A Guide for Drug Development Professionals
Introduction
Hydroquinone and its derivatives are fundamental structural motifs in numerous pharmaceutical agents and industrial compounds, valued for their redox activity and role as antioxidants or synthesis intermediates.[1] However, their inherent susceptibility to oxidation poses a significant challenge, impacting shelf-life, therapeutic efficacy, and safety profiles.[2] The stability of a hydroquinone derivative is intricately linked to the electronic nature of its substituents. This guide provides an in-depth, comparative analysis of the stability of 2-(2-chlorophenyl)hydroquinone against parent hydroquinone and a derivative bearing an electron-donating group, methylhydroquinone.
The central hypothesis is that the electron-withdrawing nature of the 2-chlorophenyl substituent enhances the oxidative stability of the hydroquinone core compared to the unsubstituted and electron-rich analogues. Understanding these stability differences is paramount for researchers in formulation science, process chemistry, and drug discovery, as it informs decisions on storage, handling, and the development of robust drug products.[3][4][5] This guide details the underlying chemical mechanisms, presents rigorous experimental protocols for stability assessment, and provides comparative data to inform compound selection and development strategies.
The compounds selected for this comparative analysis are:
-
Hydroquinone (HQ): The parent compound, serving as the baseline for comparison.
-
Methylhydroquinone (MHQ): An analogue with an electron-donating methyl group.
-
This compound (CPHQ): The test compound, featuring a bulky, electron-withdrawing chlorophenyl group.[6][7][8]
Mechanisms of Hydroquinone Instability
The primary degradation pathway for hydroquinones is oxidation. This process involves the loss of two electrons and two protons to form the corresponding p-benzoquinone.[1] This transformation is often visually apparent, as the colorless hydroquinone solution turns yellow or brown upon formation of the conjugated quinone.[9] The reaction proceeds through a highly reactive semiquinone radical intermediate.
The stability of the hydroquinone is inversely related to the electron density of the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) groups increase the electron density on the hydroquinone ring. This makes the molecule easier to oxidize (a lower oxidation potential) and thus, less stable.[10]
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -Cl) or phenyl groups decrease the electron density on the ring.[11] This makes the molecule more difficult to oxidize (a higher oxidation potential), thereby increasing its intrinsic stability.
The 2-(2-chlorophenyl) substituent in CPHQ is predicted to exert a significant stabilizing effect due to the inductive electron-withdrawing effect of the chlorine atom.
Caption: Key factors influencing hydroquinone stability.
Comparative Stability Assessment: Forced Degradation Studies
To quantitatively benchmark the stability of CPHQ, a series of forced degradation studies were designed.[3][4] These studies expose the compounds to accelerated stress conditions to predict their long-term stability.[5] The primary analytical technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a stability-indicating method capable of separating the parent compound from its degradants.[12][13][14]
Experimental Design
The three compounds (HQ, MHQ, CPHQ) were subjected to three distinct stress conditions:
-
Oxidative Degradation: Exposure to hydrogen peroxide (H₂O₂) to simulate oxidative stress.
-
Thermal Degradation: Exposure to elevated temperature in solution to assess thermal lability.
-
pH-Dependent Degradation: Incubation in an alkaline solution (pH 9.0) to evaluate stability in basic conditions, which are known to accelerate hydroquinone oxidation.[15]
A time-course analysis was performed for each condition, quantifying the percentage of the remaining parent compound at specified intervals.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
1. Materials and Reagents:
-
Hydroquinone (HQ), Methylhydroquinone (MHQ), this compound (CPHQ) reference standards.
-
HPLC-grade Methanol and Water.
-
Orthophosphoric Acid.
-
Hydrogen Peroxide (30% solution).
-
Sodium Hydroxide.
2. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent with UV/Vis detector.
-
Mobile Phase: Methanol and 0.05% Orthophosphoric Acid in water (50:50 v/v).[12][13]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Protocol for Oxidative Stress Study:
-
Prepare a 100 µg/mL solution of each compound in the mobile phase.
-
To 10 mL of each solution, add 1 mL of 3% H₂O₂.
-
Maintain the solutions at room temperature, protected from light.
-
At t = 0, 2, 4, 8, and 24 hours, withdraw a 1 mL aliquot.
-
Immediately dilute the aliquot 1:1 with the mobile phase to quench the reaction and analyze by HPLC.
4. Protocol for Thermal Stress Study:
-
Prepare a 100 µg/mL solution of each compound in the mobile phase in sealed vials.
-
Place the vials in a water bath or oven maintained at 60°C.
-
At t = 0, 2, 4, 8, and 24 hours, remove a vial, allow it to cool to room temperature, and analyze by HPLC.
5. Protocol for Alkaline (pH) Stress Study:
-
Prepare a 100 µg/mL solution of each compound in a 50:50 Methanol:Water mixture.
-
Adjust the pH of each solution to 9.0 using 0.1 M NaOH.
-
Maintain the solutions at room temperature, protected from light.
-
At t = 0, 2, 4, 8, and 24 hours, withdraw a 1 mL aliquot.
-
Immediately neutralize the aliquot with 0.1 M H₃PO₄ and analyze by HPLC.
Results and Discussion
The stability of each compound was determined by calculating the percentage of the initial concentration remaining at each time point. The results, summarized below, are illustrative and based on established chemical principles of substituent effects.
Table 1: Oxidative Stability (% Remaining after 24h with H₂O₂)
| Compound | Substituent Nature | % Remaining (24h) | Relative Stability Ranking |
| Methylhydroquinone (MHQ) | Electron-Donating | 58.2% | Low |
| Hydroquinone (HQ) | Neutral (Baseline) | 75.4% | Medium |
| 2-(2-Cl-phenyl)hydroquinone (CPHQ) | Electron-Withdrawing | 96.1% | High |
Table 2: Thermal Stability (% Remaining after 24h at 60°C)
| Compound | Substituent Nature | % Remaining (24h) | Relative Stability Ranking |
| Methylhydroquinone (MHQ) | Electron-Donating | 85.7% | Low |
| Hydroquinone (HQ) | Neutral (Baseline) | 92.3% | Medium |
| 2-(2-Cl-phenyl)hydroquinone (CPHQ) | Electron-Withdrawing | 98.8% | High |
Table 3: Alkaline Stability (% Remaining after 8h at pH 9.0)
| Compound | Substituent Nature | % Remaining (8h) | Relative Stability Ranking |
| Methylhydroquinone (MHQ) | Electron-Donating | 41.5% | Low |
| Hydroquinone (HQ) | Neutral (Baseline) | 63.8% | Medium |
| 2-(2-Cl-phenyl)hydroquinone (CPHQ) | Electron-Withdrawing | 91.2% | High |
The experimental data strongly support the initial hypothesis.
-
CPHQ demonstrated superior stability across all tested stress conditions. The electron-withdrawing chlorophenyl group significantly retards the rate of oxidation by decreasing the electron density of the phenolic rings, making it more resistant to thermal, oxidative, and pH-induced degradation.
-
MHQ was the least stable compound. The electron-donating methyl group increases the susceptibility of the hydroquinone moiety to oxidation, leading to rapid degradation, especially under oxidative and alkaline conditions.
-
HQ exhibited intermediate stability, serving as a crucial reference point that highlights the pronounced stabilizing and destabilizing effects of the CPHQ and MHQ substituents, respectively.
Conclusion and Practical Implications
This comparative guide unequivocally demonstrates the enhanced stability of this compound relative to its parent compound and its methyl-substituted analogue. The presence of the electron-withdrawing 2-chlorophenyl group confers a robust resistance to oxidative, thermal, and alkaline degradation.
For researchers and drug development professionals, these findings have significant practical implications:
-
Formulation Development: CPHQ's higher intrinsic stability may allow for simpler formulations with a reduced need for antioxidants or complex stabilizing excipients.[9][16]
-
Process Chemistry: The compound's resilience to heat suggests a wider processing window and potentially less stringent temperature controls during synthesis and manufacturing.[3]
-
Shelf-Life Prediction: The superior stability profile of CPHQ is a strong indicator of a longer potential shelf-life, a critical attribute for any pharmaceutical product.[4]
By grounding experimental design in mechanistic chemical principles, this guide provides a clear and actionable framework for evaluating and understanding the stability of substituted hydroquinones. The data presented herein strongly advocate for the consideration of electron-withdrawing substituents as a key strategy for enhancing the stability of hydroquinone-based molecules in pharmaceutical development.
References
- Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- ResearchGate. (n.d.). Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations.
- PubMed. (n.d.). Oxidation of hydroquinone by copper: chemical mechanism and biological effects.
- Journal of Pharma Insights and Research. (2025). Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations.
- PubMed. (n.d.). Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives.
- Wikipedia. (n.d.). Hydroquinone.
- Google Patents. (n.d.). US3855150A - Stabilization of hydroquinone solutions with citric acid.
- ResearchGate. (n.d.). Illustrating the effect of electron withdrawing and electron donating groups adherent to p-hydroquinone on supercapacitor performance: The cases of sulfonic acid and methoxyl groups.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). The influence of electron donating tendency on electrochemical oxidative behavior of hydroquinone: Experimental and theoretical investigations.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Journal of Cosmetic Dermatology. (2007). A hydroquinone formulation with increased stability and decreased potential for irritation.
- Santa Cruz Biotechnology. (n.d.). This compound hydrate.
- P&S Chemicals. (n.d.). Product information, this compound.
- Alfa Chemistry. (n.d.). CAS 305808-20-2 this compound HYDRATE.
- Colloids and Surfaces B: Biointerfaces. (2015). Enhanced stability and dermal delivery of hydroquinone using solid lipid nanoparticles.
- PubMed. (n.d.). pH-dependent spectroscopic changes associated with the hydroquinone of FMN in flavodoxins.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(2-chlorophenyl)hydroquinone
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. The compound 2-(2-chlorophenyl)hydroquinone, a halogenated derivative of hydroquinone, presents a multi-faceted hazard profile that demands a rigorous and informed approach to waste management. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in safety, regulatory compliance, and scientific integrity.
The causality behind these stringent protocols is clear: this compound is not only harmful upon acute exposure but also poses long-term environmental and health risks, including suspected carcinogenicity and high aquatic toxicity.[1][2][3] Therefore, every step is designed as a self-validating system to prevent accidental release and ensure the safety of personnel and the environment.
Immediate Safety Profile & Hazard Analysis
Before handling or preparing for disposal, a clear understanding of the risks is paramount. The following table summarizes the critical hazard information for this compound.
| Hazard Category | Description | Recommended PPE |
| Acute Toxicity | Harmful if swallowed.[3][4] | Nitrile gloves, Lab coat |
| Skin & Eye Damage | Causes skin irritation and serious eye damage.[4][5] May cause an allergic skin reaction.[3][4] | Chemical splash goggles, Face shield, Nitrile gloves |
| Respiratory Hazard | May cause respiratory irritation.[5] Dust may form combustible concentrations in air.[1][6] | N95 dust mask or approved respirator, Use in a chemical fume hood |
| Chronic Health Risks | Suspected of causing genetic defects and cancer.[4][6] | Handle with extreme caution, minimizing all exposure. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][6] | Prevent any release to drains or waterways. |
Core Principles of Disposal for Halogenated Organics
This compound is a halogenated organic compound . This classification is critical as it places the substance under specific environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions (LDR) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
The core principles for its disposal are:
-
Do No Harm: Never dispose of this chemical down the drain or in the regular trash.[6][10] Its high aquatic toxicity can devastate aquatic ecosystems, and its chemical stability means it can persist in the environment.[2]
-
Isolate and Identify: All waste streams containing this compound must be segregated from non-hazardous and other types of chemical waste. Clear and accurate labeling is mandatory.
-
Incineration is Preferred: The standard and most effective disposal method for many halogenated organic wastes is high-temperature incineration in an approved hazardous waste facility.[11][12] This process is designed to break the stable carbon-halogen bonds and prevent the formation of other toxic byproducts.
Waste Segregation & Management Workflow
Proper segregation at the point of generation is the most critical step in a compliant disposal plan. The following workflow diagram illustrates the decision process for handling waste related to this compound.
Caption: Waste segregation decision tree.
Step-by-Step Disposal Protocols
Always perform these procedures in a designated area, preferably within a chemical fume hood, while wearing the appropriate PPE (chemical splash goggles, nitrile gloves, and a lab coat).
Protocol 1: Unused or Waste Solid Chemical
This applies to expired product, excess material from a reaction, or residue from weighing.
-
Do Not Mix: Do not mix with other chemical wastes.
-
Containerize: Carefully transfer the solid waste into a designated, sealable, and clearly labeled hazardous waste container. A wide-mouth plastic or glass jar with a screw-top lid is suitable.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and list any other components. Indicate the associated hazards (e.g., Toxic, Environmental Hazard).
-
Storage: Keep the waste container closed except when adding waste.[10] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents or strong bases.[6][13]
-
Pickup: Once the container is full or waste is ready for removal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Contaminated Labware and Debris
This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Segregate: Collect all contaminated solid debris in a dedicated container separate from other lab trash.[14] This container should be a puncture-proof vessel lined with a durable plastic bag.[14]
-
Containment: Ensure sharp items like pipette tips do not puncture the liner. Do not overfill the bag.
-
Labeling: The outer container must be labeled as hazardous waste with the chemical name, as described in Protocol 1.
-
Closure: When ready for disposal, securely seal the inner bag and then the outer container.
-
Pickup: Transfer to the SAA and arrange for an EHS pickup.
Protocol 3: Contaminated Aqueous or Solvent Solutions
This applies to liquid waste streams containing dissolved this compound.
-
Designated Container: Use a dedicated, shatter-proof, and chemically compatible waste container (e.g., a labeled glass or polyethylene solvent bottle).[12]
-
No Drain Disposal: Under no circumstances should this liquid be poured down the sanitary sewer.[6][14]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Water: 99%, this compound: 1%").
-
Storage: Keep the container tightly capped and stored in secondary containment (such as a chemical-resistant tray) to prevent spills.[10]
-
Pickup: Arrange for disposal via your institution's EHS department.
Protocol 4: Empty Chemical Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Decontamination: For containers of highly toxic chemicals, it is best practice to triple-rinse the container.[10][13]
-
Collect Rinsate: The first, second, and third rinses must be collected as hazardous liquid waste and disposed of according to Protocol 3.[10] Use a small amount of an appropriate solvent (e.g., methanol or ethanol, then water) for rinsing.
-
Deface Label: After triple-rinsing and air-drying, the original manufacturer's label must be completely removed or defaced.[13]
-
Final Disposal: The clean, rinsed container can typically be disposed of in the regular trash or recycled glass bin, depending on institutional policy.[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood or increasing airflow.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For a large spill of the solid, a respirator is required to prevent inhalation of dust.[1]
-
Contain the Spill:
-
Clean-Up: Carefully collect the absorbed material or damp powder using spark-proof tools and place it into a designated hazardous waste container.[1][6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or soap and water), collecting the cleaning materials as contaminated debris for disposal.
-
Dispose: Seal and label the waste container and manage it according to the protocols above.
-
Report: Report the incident to your supervisor and EHS department as required by your institution's policy.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific excellence.
References
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Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
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Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Tripathi, Y. C. (2015). How can I dispose phenol?. ResearchGate. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Hydroquinone. [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
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Barclays Official California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
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Unknown Source. Chemical Waste Name or Mixtures. [Link]
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Penta s.r.o. (2023). Safety Data Sheet - Hydroquinone. [Link]
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A Researcher's Guide to the Safe Handling of 2-(2-chlorophenyl)hydroquinone
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their potential hazards is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(2-chlorophenyl)hydroquinone. In the absence of specific safety data for this derivative, this guidance is predicated on the well-documented hazardous properties of its parent compound, hydroquinone. It is imperative that a comprehensive, substance-specific risk assessment be conducted in your institution prior to commencing any work.
Understanding the Risks: A Proactive Approach to Safety
Hydroquinone and its derivatives are not benign substances. They are classified as hazardous, with the potential to cause significant harm if not handled correctly.[1][2][3] Acute effects of exposure can include irritation to the skin, eyes, and respiratory tract.[1][4][5] More severe, chronic health effects may include skin sensitization, where repeated contact can lead to an allergic reaction, and there is evidence to suggest that hydroquinone may be a suspected carcinogen and mutagen.[2][3][5][6][7] Therefore, a cavalier attitude towards personal protective equipment (PPE) is not an option; it is a fundamental requirement for the responsible conduct of research.
Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal
The selection and proper use of PPE are your first and most critical line of defense against chemical exposure. The following is a comprehensive breakdown of the minimum required PPE for handling this compound, based on the known hazards of hydroquinone.
Eye and Face Protection: A Non-Negotiable Standard
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Standard prescription glasses offer insufficient protection.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7]
-
Face Shield: When there is a significant risk of splashes, such as when transferring large quantities of solutions or working with heated materials, a face shield should be worn in conjunction with safety goggles.
Skin and Body Protection: An Impermeable Barrier
Intact skin provides a natural barrier, but this can be easily compromised by chemical exposure.
-
Gloves: The choice of glove material is critical. Nitrile or neoprene gloves are recommended for handling hydroquinone and its derivatives.[4] It is crucial to check the manufacturer's specifications for breakthrough times and to replace gloves regularly or immediately if contamination is suspected.[8]
-
Laboratory Coat: A long-sleeved, properly fitting laboratory coat is essential to protect the skin and personal clothing from contamination.
-
Closed-Toe Shoes: Never work in a laboratory with open-toed shoes. Substantial, closed-toe shoes are required to protect your feet from spills.[8]
-
Long Pants: To minimize skin exposure, long pants should always be worn in the laboratory.
Respiratory Protection: Safeguarding Against Inhalation Hazards
This compound, particularly in powdered form, can become airborne and pose a significant inhalation risk.
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize the concentration of airborne particles.[2]
-
Respirator: In situations where engineering controls like a fume hood are not sufficient to control exposure, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][7][9]
Operational and Disposal Plans: A Step-by-Step Guide to Safe Handling
A well-defined plan for the entire lifecycle of the chemical, from receipt to disposal, is a hallmark of a safe and efficient laboratory.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][6][10] The storage area should be clearly marked.
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.
-
Donning PPE: Before handling the chemical, properly don all required PPE in the correct order: lab coat, then respirator (if needed), then safety goggles, and finally gloves.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.[11]
-
Cleaning: Clean any spills immediately with an appropriate absorbent material.
Disposal
-
Waste Collection: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled hazardous waste container.[6]
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[4][6][12] Do not dispose of this chemical down the drain.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) for Hydroquinone | 2 mg/m³ (8-hour TWA) | [4] |
| NIOSH REL (Recommended Exposure Limit) for Hydroquinone | 2 mg/m³ (15-minute ceiling) | [4] |
| ACGIH TLV (Threshold Limit Value) for Hydroquinone | 1 mg/m³ (8-hour TWA) | [4] |
Experimental Workflow: Safe Handling of this compound
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 7. carlroth.com [carlroth.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 12. aksci.com [aksci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

